3-Hydroxy-1-methylpyridinium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpyridin-1-ium-3-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNGQQDWNQHRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-05-2 | |
| Record name | Pyridinium, 3-hydroxy-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 3-hydroxy-1-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
3-Hydroxy-1-methylpyridinium iodide CAS number 7500-05-2
An In-depth Technical Guide to 3-Hydroxy-1-methylpyridinium iodide (CAS: 7500-05-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
This compound, registered under CAS number 7500-05-2, is a heterocyclic organic compound of significant interest within the pharmaceutical sciences. While it possesses inherent antioxidant properties, its primary relevance stems from its identity as a key metabolite of Pyridostigmine, a widely used acetylcholinesterase inhibitor for the treatment of myasthenia gravis.[1][2] Consequently, this compound serves as a critical reference standard in the development, manufacturing, and quality control of Pyridostigmine-based therapeutics.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and analytical methodologies, grounded in established scientific principles to support advanced research and development activities.
Physicochemical and Structural Characteristics
The fundamental identity of a compound is defined by its physical and chemical properties. These data are essential for everything from reaction planning to analytical method development.
| Property | Data | Reference(s) |
| CAS Number | 7500-05-2 | [5][6] |
| Molecular Formula | C₆H₈INO | [6][7] |
| Molecular Weight | 237.04 g/mol | [4][6] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [3][4] |
| Common Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine Bromide Impurity B as Iodide | [3][4][6][8] |
| SMILES | C[N+]1=CC=CC(=C1)O.[I-] | [5][7] |
| Appearance | Typically a solid (form and color may vary by purity) | N/A |
Synthesis and Purification
The most direct and common synthesis of this compound is through the quaternization of the nitrogen atom in 3-hydroxypyridine. This is a classic Sₙ2 reaction where the nucleophilic pyridine nitrogen attacks the electrophilic methyl group of methyl iodide.
Synthetic Workflow: N-Methylation of 3-Hydroxypyridine
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis. The choice of solvent is critical; solvents like acetone or acetonitrile are often used as they readily dissolve the reactants but may precipitate the ionic product upon formation or cooling, aiding in isolation.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable volume of anhydrous acetone.
-
Reagent Addition : To the stirring solution, add 1.05 to 1.1 equivalents of methyl iodide dropwise at room temperature. The slight excess of methyl iodide ensures the complete conversion of the starting material.
-
Reaction : Stir the mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-hydroxypyridine spot.
-
Isolation : As the reaction proceeds, the pyridinium salt product will often precipitate from the solution. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collection : Collect the crude product by vacuum filtration, washing the solid with a small amount of cold, fresh acetone to remove unreacted starting materials.
Experimental Protocol: Purification
Recrystallization is the preferred method for purifying the crude product, leveraging the temperature-dependent solubility of the salt to remove impurities.
-
Solvent Selection : Choose a suitable solvent system. A mixture like ethanol/ethyl acetate or methanol/diethyl ether is often effective. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution : Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Clarification : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Slowly add the anti-solvent (e.g., ethyl acetate) to the hot solution until turbidity persists, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Drying : Collect the purified crystals by vacuum filtration and dry them under a vacuum to remove residual solvent.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are predictive, based on the known spectra of its bromide salt analogue and fundamental principles of spectroscopy.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-CH₃ | ~4.2 | Singlet (s) | A sharp singlet integrating to 3 protons. |
| Aromatic C-H (positions 4,5,6) | 7.5 - 8.5 | Multiplet (m) | Complex pattern due to coupling between protons. |
| Aromatic C-H (position 2) | ~8.6 - 8.8 | Singlet-like or narrow doublet | Expected to be the most downfield aromatic proton. |
| O-H | >10.0 (variable) | Broad Singlet (br s) | Chemical shift is concentration and water dependent. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~48-50 |
| Aromatic C-H | ~125-145 |
| Aromatic C-O | ~155-160 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity |
|---|---|---|
| 3400 - 3200 | O-H Stretch (phenolic) | Broad, Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~1600, ~1480 | C=C and C=N Stretch (aromatic ring) | Medium-Strong |
| ~1300 | C-O Stretch (phenolic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the cationic portion of the molecule.
-
Technique : Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged ionic compound.
-
Expected Ion : The analysis will detect the cation [C₆H₈NO]⁺.
-
Predicted m/z : 110.06 (Calculated for [C₆H₈NO]⁺).
Core Applications in Drug Development
The primary value of this compound is in the context of pharmaceutical development, particularly for drugs where it is a known metabolite or impurity.
Role as a Pharmaceutical Reference Standard
In the pharmacopeia, 3-Hydroxy-1-methylpyridinium is listed as "Pyridostigmine Related Compound B" or "Impurity B".[3][4][8] As such, a well-characterized standard of the iodide or bromide salt is essential for:
-
Purity Testing : Used in validated analytical methods (typically HPLC) to quantify its presence in batches of the active pharmaceutical ingredient (API) and final drug product.
-
Method Validation : Serves as a system suitability marker and is used to spike samples to determine the accuracy, precision, and limit of quantification (LOQ) of the analytical method.
-
Stability Studies : Monitoring the formation of this impurity under various stress conditions (heat, light, humidity) is a key part of establishing the shelf-life of Pyridostigmine Bromide.
Importance in Pharmacokinetic (ADME) Studies
Studies in rats have confirmed that 3-hydroxy-N-methylpyridinium is a significant metabolite of pyridostigmine.[1][2] The liver is indicated as a primary site of this metabolic conversion.[1] Therefore, drug development professionals utilize this compound to:
-
Metabolite Identification : A reference standard is required to confirm the identity of metabolites detected in plasma, urine, or feces during preclinical and clinical studies.
-
Quantify Metabolic Pathways : By developing analytical methods to measure both the parent drug (Pyridostigmine) and the metabolite, researchers can understand the rate and extent of metabolism, which is critical for dosing and safety assessments.
-
Investigate Drug-Drug Interactions : Studies can be designed to see if co-administered drugs inhibit or induce the enzymes responsible for converting pyridostigmine to its 3-hydroxy metabolite.
Caption: Metabolic pathway from Pyridostigmine to its 3-hydroxy metabolite.
In Vitro Biological Research
Beyond its role as a reference standard, labeled versions of this compound have been used to investigate specific biological activities. It has been shown to exhibit antioxidant properties, including the ability to protect human red blood cells against hemolysis induced by mechanical stress and to inhibit the mitochondrial respiratory chain.[12] These activities, while secondary to its role in drug metabolism, provide avenues for further mechanistic research.
Analytical Workflow: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound in pharmaceutical samples.[13] Given its polar and ionic nature, a reverse-phase method with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach would be appropriate.
Caption: Standard analytical workflow for quantifying impurities using HPLC.
Protocol: Reverse-Phase HPLC Method (Illustrative)
-
Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like sodium dodecyl sulfate (SDS) may be added to the aqueous phase to improve retention and peak shape.
-
Standard Preparation : Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution. Perform serial dilutions to generate a set of calibration standards (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation : Accurately weigh the Pyridostigmine Bromide sample, dissolve it in the mobile phase, and dilute to a concentration where the expected impurity level falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at ~270 nm.
-
Injection Volume : 20 µL.
-
-
Analysis : Inject the calibration standards to establish a linear relationship between peak area and concentration. Then, inject the sample preparations. The concentration of the impurity in the sample is determined by comparing its peak area to the calibration curve.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
-
Hazard Classification : According to GHS classifications, this compound is a warning-level hazard.[7]
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
-
Precautionary Measures :
-
P264 : Wash hands and exposed skin thoroughly after handling.
-
P280 : Wear protective gloves, eye protection, and face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 7500-05-2) is a compound whose technical significance is intrinsically linked to the pharmaceutical industry. As the primary metabolite and a key impurity of Pyridostigmine, its utility as a reference standard is indispensable for ensuring the safety, quality, and efficacy of this important medication. A thorough understanding of its synthesis, analytical characterization, and role in metabolic pathways provides researchers and drug development professionals with the necessary tools to navigate the complexities of modern pharmaceutical science.
References
-
Pharmaffiliates. (n.d.). 7500-05-2 | Chemical Name : 3-Hydroxy-1-methylpyridinium-d3 Iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural, spectral, thermal, and optical studies of stilbazolium derivative crystal: (E)-4-(3-hydroxy-4-methoxystyryl)-1-methyl pyridinium iodide monohydrate. Retrieved from [Link]
- Google Patents. (2019). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. Retrieved from [Link]
-
GSRS. (n.d.). 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-hydroxy-1-methylpyridinium bromide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. Retrieved from [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Defense Technical Information Center. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methyl-N-hydroxy-pyridinium-cation - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 4. klivon.com [klivon.com]
- 5. biosynth.com [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. 7500-05-2 | 3-Hydroxy-1-methylpyridin-1-ium iodide | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to 3-Hydroxy-1-methylpyridinium iodide: From Molecular Formula to Application
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-1-methylpyridinium iodide, a pyridinium salt of significant interest in biochemical and pharmaceutical research. The document elucidates the compound's core chemical identity, starting with its molecular formula, and extends to its synthesis, characterization, and known applications. Detailed experimental protocols are provided to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving pyridinium compounds.
Chemical Identity and Core Properties
This compound is a quaternary ammonium compound. Its core structure consists of a pyridine ring hydroxylated at the 3-position and methylated at the nitrogen atom, with an iodide anion.
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈INO | [1] |
| Alternate Formula | C₆H₈NO·I | [2][3] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| CAS Number | 7500-05-2 | [1][2] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [2][3] |
| SMILES | [I-].C[n+]1cccc(O)c1 | [2][3] |
| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine USP Related Compound B | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the quaternization of 3-hydroxypyridine. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent like methyl iodide.
Reaction: 3-Hydroxypyridine + Methyl Iodide → this compound
The choice of methyl iodide as the reagent is strategic; iodine is an excellent leaving group, which facilitates the forward reaction. The reaction can often be performed neat (without solvent) or in a polar aprotic solvent like acetone, with the product precipitating out of the solution upon formation, simplifying purification.[4]
Logical Workflow for Synthesis and Verification
The following diagram illustrates a typical workflow for synthesizing and verifying this compound. This process ensures the final product meets the required identity and purity standards for research applications.
Caption: Synthesis and verification workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Methyl iodide (MeI)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-hydroxypyridine in a minimal amount of anhydrous acetone.
-
Addition of Alkylating Agent: While stirring, add 1.1 equivalents of methyl iodide dropwise to the solution at room temperature. The slight excess of methyl iodide ensures the complete conversion of the starting material.
-
Reaction: Attach the reflux condenser and gently heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the pyridinium salt product. Maintain reflux for approximately 12 hours.[4]
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to yield the final product.
Trustworthiness Note: The successful synthesis should yield a crystalline solid. The identity and purity must be confirmed using characterization techniques like ¹H-NMR and Mass Spectrometry as described in the following section.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Observations | Rationale |
| ¹H-NMR | A singlet peak corresponding to the N-methyl (N-CH₃) protons. A series of aromatic peaks corresponding to the protons on the pyridinium ring. The chemical shifts will be downfield due to the electron-withdrawing effect of the positively charged nitrogen. | Confirms the presence of the methyl group on the nitrogen and the integrity of the pyridinium ring. |
| ¹³C-NMR | A peak for the N-methyl carbon. Peaks for the carbons of the pyridinium ring, with the carbon attached to the hydroxyl group showing a characteristic shift. | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton. |
| Mass Spec (MS) | The spectrum will show the mass of the cation, [C₆H₈NO]⁺, at m/z ≈ 110.06. The iodide counter-ion will not be observed in positive ion mode. | Confirms the molecular weight of the cationic portion of the molecule. |
| IR Spectroscopy | A broad absorption band characteristic of the O-H stretch. Bands corresponding to C-H aromatic stretching and C=C/C=N ring stretching. | Confirms the presence of the hydroxyl functional group and the aromatic ring. |
Applications and Research Significance
This compound and its derivatives hold relevance in several research areas:
-
Pharmaceutical Reference Standard: It is recognized as an impurity of Pyridostigmine Bromide, a medication used to treat myasthenia gravis.[2][3] As such, it serves as a critical analytical standard for quality control in the pharmaceutical industry.
-
Antioxidant Research: Hydroxypyridine derivatives have been investigated for their antioxidant properties and their ability to protect human erythrocytes from mechanical damage.[6] Some compounds in this class show inhibitory activity towards the mitochondrial respiratory chain.[6]
-
Precursor in Chemical Synthesis: As a functionalized pyridinium salt, it can serve as a starting material or intermediate for the synthesis of more complex molecules in drug discovery and materials science. N-methylpyridinium moieties are explored in various applications, including as coupling reagents in peptide synthesis.[7]
Conclusion
This compound, with the definitive molecular formula C₆H₈INO, is a well-characterized compound with important roles as a pharmaceutical standard and a research chemical. Its synthesis via N-alkylation of 3-hydroxypyridine is a robust and straightforward process. The analytical techniques outlined in this guide provide a framework for the reliable verification of its structure and purity, ensuring its suitability for advanced research and quality control applications.
References
-
Santa Cruz Biotechnology, Inc. This compound (CAS 7500-05-2).
-
Klivon. 3-Hydroxy-1-methyl-pyridinium Iodide (CAS 7500-05-2).
-
LGC Standards. This compound.
-
LGC Standards. This compound Chemical Data.
-
Pharmaffiliates. 3-Hydroxy-1-methylpyridinium-d3 Iodide (CAS 7500-05-2).
-
PubChem. 3-Hydroxycarbamoyl-1-methylpyridinium iodide.
-
LGC Standards. 3-Hydroxy-1-methyl-pyridinium Iodide Analyte Data.
-
PubChem. 3-Hydroxy-1-methylpyridinium bromide.
-
Global Substance Registration System. 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE.
-
Google Patents. WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.
-
Santa Cruz Biotechnology, Inc. This compound.
-
ResearchGate. Scheme 1. Synthesis of pyridinium or/and pyridinone.
-
ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives.
-
BscScan. BEP-20 Token Contract.
-
ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis.
Sources
- 1. scbt.com [scbt.com]
- 2. klivon.com [klivon.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews [chemistryviews.org]
An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-1-methylpyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 3-Hydroxy-1-methylpyridinium iodide, a quaternary ammonium compound with applications in various fields of chemical and pharmaceutical research. This document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary safety and characterization procedures.
Introduction
This compound, with the CAS number 7500-05-2, is a heterocyclic organic compound featuring a pyridinium cation and an iodide anion.[1] Its structure, consisting of a hydroxyl group on a methylated pyridine ring, makes it a valuable intermediate and a subject of interest in medicinal chemistry and materials science. The synthesis of this compound is a fundamental example of N-alkylation of a heterocyclic amine, a common reaction in organic synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the direct N-methylation of 3-hydroxypyridine using methyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanism:
The lone pair of electrons on the nitrogen atom of the 3-hydroxypyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The presence of the hydroxyl group on the pyridine ring can influence the electron density of the nitrogen atom, thereby affecting the reaction rate.
Diagram of the SN2 Reaction Mechanism
Caption: The SN2 mechanism for the N-methylation of 3-hydroxypyridine.
Experimental Protocol
This protocol is a comprehensive procedure derived from established methods for the N-methylation of pyridine derivatives. Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 109-00-2 | ≥98% |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | ≥99% |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.105 mol) of 3-hydroxypyridine in 100 mL of anhydrous acetone.
-
Addition of Methyl Iodide: Under an inert atmosphere, slowly add 14.9 g (6.5 mL, 0.105 mol) of methyl iodide to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification by Recrystallization:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol or a mixture of ethanol and diethyl ether.[2]
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 7500-05-2 | [1] |
| Molecular Formula | C₆H₈INO | [1] |
| Molecular Weight | 237.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring and the methyl group. The chemical shifts will be downfield due to the positive charge on the nitrogen atom. The integration of the peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will show characteristic downfield shifts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (C₆H₈NO⁺) at m/z 110.06. The iodide anion will not be observed in the positive ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridinium ring.[4]
Safety and Handling
Both 3-hydroxypyridine and methyl iodide are hazardous chemicals and should be handled with appropriate safety precautions.
-
3-Hydroxypyridine: May cause skin and eye irritation. It is advisable to wear personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Iodide: Is a toxic and carcinogenic substance.[5] It should be handled in a well-ventilated fume hood, and appropriate PPE, including gloves, lab coat, and safety goggles, must be worn.
All experimental procedures should be conducted in a well-ventilated laboratory, and a proper risk assessment should be carried out before starting the synthesis.
Conclusion
The synthesis of this compound via the N-methylation of 3-hydroxypyridine is a straightforward and efficient method. This guide provides a detailed protocol and the necessary information for researchers to successfully synthesize and characterize this important compound. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
References
- Sigma-Aldrich. (2024, September 6).
- Acros Organics. (2025, December 19). Safety Data Sheet for 2-Chloro-1-methylpyridinium iodide.
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 14, 2026, from [Link]
- AK Scientific, Inc. (n.d.). 5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)
- RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct.
-
Organic Syntheses. (n.d.). Methyl iodide. Retrieved January 14, 2026, from [Link]
- Organic Syntheses. (n.d.).
-
ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. Retrieved January 14, 2026, from [Link]
-
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved January 14, 2026, from [Link]
- CORA. (2017, April 10).
-
Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Pyridinium, 1-[(hydroxyphenylmethylene)amino]-2-methyl-, hydroxide, inner salt. Retrieved January 14, 2026, from [Link]
-
PubMed. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved January 14, 2026, from [Link]
Sources
3-Hydroxy-1-methylpyridinium iodide physical and chemical properties
An In-Depth Technical Guide to 3-Hydroxy-1-methylpyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 7500-05-2). As a key reference standard and a known related compound to the pharmaceutical agent Pyridostigmine Bromide, a thorough understanding of this molecule is essential for professionals in analytical development, quality control, and medicinal chemistry. This document synthesizes data from established chemical databases and suppliers to present a detailed profile encompassing its molecular structure, physicochemical characteristics, spectral data, synthesis, and safety protocols. The information is structured to provide both quick reference data and in-depth insights for laboratory applications.
Molecular Identity and Structure
This compound is a quaternary ammonium salt derived from the N-methylation of 3-hydroxypyridine. Its structure consists of a pyridinium ring, which is aromatic and positively charged, with a methyl group attached to the nitrogen atom and a hydroxyl group at the 3-position. The positive charge is balanced by an iodide counter-ion. This structure is fundamental to its properties, including its high polarity and solubility in aqueous solutions.
It is critically recognized in the pharmaceutical industry as "Pyridostigmine USP Related Compound B" or "Pyridostigmine Bromide Impurity B (EP) as Iodide," highlighting its importance in the quality assessment of pyridostigmine-based drug products[1][2][3].
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source(s) |
| CAS Number | 7500-05-2 | [1][2][4] |
| Molecular Formula | C₆H₈INO or C₆H₈NO·I | [1][4] |
| Molecular Weight | 237.04 g/mol | [1][4] |
| Accurate Mass | 236.9651 | [2][5] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [1][2] |
| Common Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine USP RC B | [1][4] |
| SMILES | [I-].C[n+]1cccc(O)c1 | [1][2] |
| InChI | InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | [2][5] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its ionic and aromatic nature. As a salt, it is a solid at room temperature and exhibits properties typical of quaternary ammonium compounds.
Table 2: Core Physicochemical Data
| Property | Value | Notes | Source(s) |
| Physical Format | Neat solid / powder | Typically supplied as a crystalline solid. | [1][2] |
| Storage Temperature | -20°C or +4°C | Recommended for long-term stability. Shipped frozen (-20°C) by some suppliers. | [1][5] |
| Solubility | No quantitative data available. | Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its ionic nature. Insoluble in non-polar solvents. | Inferred |
| Melting Point | Data not specified in searches. | As a salt, it is expected to have a relatively high melting point with decomposition. | N/A |
Synthesis and Reactivity
Synthetic Pathway
The most direct and common synthesis of this compound is through the quaternization of the nitrogen atom in 3-hydroxypyridine. This is a classic Sₙ2 reaction where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Methyl iodide is an excellent methylating agent for this purpose[6].
The reaction proceeds by mixing 3-hydroxypyridine with methyl iodide, often in a suitable solvent. The product, being a salt, typically precipitates out of less polar solvents or can be isolated upon removal of the solvent.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Stability
-
Stability : The compound is chemically stable under standard ambient conditions (room temperature) when stored correctly. It should be protected from light and moisture.
-
Reactivity : The pyridinium ring is relatively stable due to its aromaticity. The primary site of reactivity is the phenolic hydroxyl group (-OH), which can undergo reactions typical of phenols, such as O-alkylation or esterification, under appropriate conditions. The iodide ion is a stable counter-ion but can be exchanged with other anions.
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Commercial suppliers confirm the structure using techniques like ¹H-NMR and Mass Spectrometry (MS)[1].
-
¹H-NMR Spectroscopy : The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals would be:
-
A singlet for the N-methyl (N-CH₃) protons, shifted downfield due to the positive charge on the adjacent nitrogen.
-
Distinct aromatic protons on the pyridinium ring. Their specific chemical shifts and coupling patterns would confirm the 3-hydroxy substitution pattern.
-
A broad singlet for the hydroxyl (-OH) proton, which may be exchangeable with D₂O.
-
-
Mass Spectrometry (MS) : Mass spectrometry would show a peak for the cationic component, [C₆H₈NO]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 110.06 Da).
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:
-
A broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations from the aromatic ring and the methyl group around 2900-3100 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the aromatic pyridinium ring in the 1500-1650 cm⁻¹ region.
-
Applications in Pharmaceutical and Scientific Research
The primary and most critical application of this compound is as a pharmaceutical reference standard [3].
-
Impurity Profiling : It serves as a qualified impurity standard for Pyridostigmine Bromide, a drug used to treat myasthenia gravis. Regulatory bodies require that drug products are tested for the presence of known impurities to ensure safety and efficacy. This compound allows for the accurate identification and quantification of "Impurity B" during quality control testing of the active pharmaceutical ingredient (API) and final drug product[1][3].
-
Metabolism Studies : The compound is a known metabolite of pyridostigmine[7]. Studies on the pharmacokinetics of pyridostigmine involve tracking the formation and elimination of its metabolites, including 3-hydroxy-N-methylpyridinium. Therefore, it is used in metabolic and toxicological research[7].
-
Antioxidant Research : Some hydroxypyridine derivatives have been investigated for their antioxidant properties. Labeled versions of this compound have been used in research to study protective effects against hemolysis in human erythrocytes and inhibitory activity in mitochondrial respiratory chains[8].
Caption: Core applications of this compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on its precursors, 3-hydroxypyridine and methyl iodide, and general handling procedures for laboratory chemicals.
-
Hazard Identification :
-
Handling :
-
Personal Protective Equipment (PPE) :
-
Storage :
-
Disposal :
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].
-
Conclusion
This compound is a compound of significant importance, primarily within the pharmaceutical sciences. Its well-defined chemical structure and properties make it an indispensable tool for ensuring the quality and safety of pyridostigmine-based medicines. For researchers in drug metabolism and related fields, it serves as a critical metabolite for pharmacokinetic studies. Proper understanding of its synthesis, characterization, and safe handling is paramount for its effective and safe utilization in a laboratory setting.
References
- ResearchGate. (n.d.). Scheme 2. O-Methylation of 3-hydroxypyridine.
- PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. National Center for Biotechnology Information.
- Klivon. (n.d.). 3-Hydroxy-1-methyl-pyridinium Iodide | CAS Number 7500-05-2.
- LGC Standards. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 7500-05-2.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Iodomethane-d3.
- Canadian Science Publishing. (n.d.). Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxypyridine.
- Spectrum Chemical. (2022). SAFETY DATA SHEET - Methyl Iodide.
- LGC Standards. (n.d.). This compound.
- PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. National Center for Biotechnology Information.
- LGC Standards. (n.d.). 3-Hydroxy-1-methyl-pyridinium Iodide.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Ethyl-3-hydroxy-6-methylpyridine Succinate.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Hydroxypyridine-N-oxide.
- Pharmaffiliates. (n.d.). 7500-05-2| Chemical Name : 3-Hydroxy-1-methylpyridinium-d3 Iodide.
- ECHEMI. (n.d.). 3-Hydroxy-1-methylpiperidine SDS, 3554-74-3 Safety Data Sheets.
- PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information.
- SciSpace. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study.
- Sigma-Aldrich. (n.d.). 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-1-methylpyridinium iodide.
- Organic Syntheses. (n.d.). Methyl iodide.
- IRJET. (2017). Synthesis, Structural and Optical Properties of an Organic Stilbazolium Single Crystal of 4-(4-Hydroxy Styryl)-1-Methylpyridinium 4-Styrene Sulfonate.
- Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.
- PubMed. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. National Center for Biotechnology Information.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- LookChem. (n.d.). 1-methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium iodide.
- Sigma-Aldrich. (n.d.). 2-Chloro-1-methylpyridinium iodide.
- PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
- SpectraBase. (n.d.). 3-Methyl-N-hydroxy-pyridinium-cation - Optional[15N NMR] - Chemical Shifts.
- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -....
- ScienceDirect. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
- Scribd. (n.d.). 7 Infrared, Thermochemistry, UV-Vis, and NMR. Retrieved from scribd.comd.). 7 Infrared, Thermochemistry, UV-Vis, and NMR.
Sources
- 1. klivon.com [klivon.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. orgsyn.org [orgsyn.org]
- 7. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, an often-overlooked corollary is that the impurity profile of a drug substance can significantly impact its safety and efficacy. Pyridostigmine Bromide, a cornerstone in the management of myasthenia gravis, is no exception. Among its known impurities, Pyridostigmine USP Related Compound B holds particular significance due to its dual identity as both a process-related impurity and a primary metabolite. This guide provides a comprehensive technical overview of this compound, from its fundamental structure to the analytical methodologies required for its precise control, structured to empower researchers and drug development professionals with actionable, in-depth knowledge.
Chemical Identity and Physicochemical Properties
Pyridostigmine USP Related Compound B is chemically known as 3-Hydroxy-1-methylpyridinium bromide . This quaternary ammonium compound is a key analyte in the quality control of Pyridostigmine Bromide, recognized by major pharmacopeias.
Structure and Nomenclature
The structure of Pyridostigmine USP Related Compound B is characterized by a pyridinium ring substituted with a hydroxyl group at the 3-position and a methyl group on the nitrogen atom, with bromide as the counter-ion.
Chemical Structure:
Figure 1: Chemical structure of 3-Hydroxy-1-methylpyridinium bromide.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol bromide[1] |
| Synonyms | 3-Hydroxy-N-methylpyridinium bromide, Pyridostigmine Related Compound B |
| CAS Number | 31034-86-3[1] |
| Molecular Formula | C₆H₈BrNO[1] |
| Molecular Weight | 190.04 g/mol [1] |
Physicochemical Properties
Understanding the physicochemical properties of 3-Hydroxy-1-methylpyridinium bromide is crucial for developing appropriate analytical methods and for understanding its behavior in physiological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | Not explicitly found, but Pyridostigmine Bromide melts at 152-154 °C | [2] |
The high water solubility is a direct consequence of its ionic nature and the presence of the hydrophilic hydroxyl group.[2] This property dictates the choice of chromatographic conditions for its analysis, favoring reversed-phase high-performance liquid chromatography (RP-HPLC) with aqueous mobile phases.
Genesis of an Impurity: Synthesis and Degradation Pathways
The presence of 3-Hydroxy-1-methylpyridinium bromide in Pyridostigmine Bromide drug substance and product can arise from two primary routes: as a byproduct of the manufacturing process or as a degradation product.
Synthetic Considerations
Figure 2: Conceptual synthetic pathway for 3-Hydroxy-1-methylpyridinium bromide.
Degradation Pathway: The Role of Alkaline Hydrolysis
A more common and clinically relevant origin of 3-Hydroxy-1-methylpyridinium bromide is the degradation of the parent drug, Pyridostigmine Bromide, particularly under alkaline conditions.[3][4] The ester linkage in the pyridostigmine molecule is susceptible to hydrolysis, yielding 3-Hydroxy-1-methylpyridinium bromide and dimethylcarbamic acid.
The mechanism of this base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group. This is a critical consideration during formulation development, manufacturing, and storage of Pyridostigmine Bromide products to prevent the formation of this impurity.
Figure 3: Simplified mechanism of alkaline hydrolysis of Pyridostigmine Bromide.
Analytical Characterization and Control
The robust and accurate quantification of Pyridostigmine USP Related Compound B is paramount for ensuring the quality and safety of Pyridostigmine Bromide formulations. A multi-faceted analytical approach is typically employed.
Spectroscopic Elucidation
Spectroscopic techniques provide the definitive structural confirmation of 3-Hydroxy-1-methylpyridinium bromide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring, a singlet for the N-methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the quaternary nitrogen and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridinium ring and one for the methyl carbon. The carbon bearing the hydroxyl group will be shifted downfield. Publicly available spectral data can be found on databases such as PubChem.[1] A detailed interpretation of these spectra is essential for unequivocal identification.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridinium ring. The presence of the broad O-H band is a key diagnostic feature.
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse for the routine analysis of Pyridostigmine USP Related Compound B.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative example based on established principles for the analysis of polar, ionic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient mobile phase is often employed for optimal separation from the parent drug and other impurities. A typical mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol. The acidic pH helps to suppress the ionization of any residual silanol groups on the column and improve peak shape.
-
Detection: UV detection at approximately 270 nm is suitable for both Pyridostigmine Bromide and 3-Hydroxy-1-methylpyridinium bromide.
-
Sample Preparation: Samples of the drug substance or product are dissolved in a suitable diluent, typically the mobile phase or water, and filtered before injection.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation: Representative Chromatographic Parameters
| Parameter | Typical Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
For ultra-trace level analysis, particularly in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.
Biological Significance: A Metabolite's Journey
Beyond its role as a process-related impurity, 3-Hydroxy-1-methylpyridinium bromide is a major metabolite of pyridostigmine.[4] Following oral administration, pyridostigmine is absorbed and undergoes metabolism, primarily in the liver. The hydrolysis of the carbamate ester linkage, as described in the degradation pathway, is a key metabolic transformation.
The pharmacokinetic profile of 3-Hydroxy-1-methylpyridinium bromide has been studied in animal models. These studies indicate that it is subject to dose-dependent urinary excretion.[5] Understanding the pharmacokinetics of this metabolite is crucial for a comprehensive safety assessment of Pyridostigmine Bromide. As a quaternary ammonium compound, its oral bioavailability is expected to be low.
Toxicological Profile: Assessing the Risk
A critical aspect of managing any drug impurity is understanding its toxicological profile. Currently, there is a paucity of publicly available in vivo and in vitro toxicological data specifically for 3-Hydroxy-1-methylpyridinium bromide.
In the absence of direct data, a preliminary risk assessment can be informed by several factors:
-
Structural Analogs: The toxicity of structurally related pyridinium compounds can provide some initial insights.
-
Metabolite Status: As a known human metabolite, the body has inherent mechanisms to process and eliminate this compound. The levels observed as an impurity should be compared to the levels generated through metabolism at the therapeutic dose of pyridostigmine.
-
ICH Guidelines: The International Council for Harmonisation (ICH) provides thresholds for the reporting, identification, and qualification of impurities in new drug substances and products. These guidelines are instrumental in setting acceptable limits for impurities like Pyridostigmine USP Related Compound B.
Further toxicological studies would be necessary to definitively establish a comprehensive safety profile.
Conclusion: A Holistic Approach to Impurity Control
Pyridostigmine USP Related Compound B is more than just a simple impurity; it is a multifaceted molecule that provides a window into the chemistry, stability, and metabolism of Pyridostigmine Bromide. A thorough understanding of its structure, formation, and analytical control is not merely a regulatory requirement but a scientific imperative for ensuring the consistent quality, safety, and efficacy of this vital medication. By integrating the principles of synthetic chemistry, analytical science, and toxicology, drug development professionals can effectively manage this critical impurity and deliver safer medicines to patients.
References
-
Barber, H. E., Bourne, G. R., Calvey, T. N., & Muir, K. T. (1975). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. British journal of pharmacology, 55(2), 335–341. [Link]
- Zhao, B., & Moochhala, S. M. (2006). Determination of pyridostigmine bromide and its metabolites in biological samples. Current pharmaceutical analysis, 2(2), 135-146.
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]
- Naguib, I. A., Abdelaleem, E. A., Emam, A. A., & Abdallah, F. F. (2019). Green Simultaneous Chromatographic Separation of Pyridostigmine Bromide and Its Related Substances in Pure Form, Tablets and Spiked Human Plasma.
-
GBA Group. (n.d.). In vitro and in vivo toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of alkaline hydrolysis of pyridostigmine bromide. Retrieved from [Link]
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Noguchi, H., Tokuma, Y., & Tamura, Y. (1983). Pharmacokinetics of prifinium bromide in healthy volunteers. International journal of clinical pharmacology, therapy, and toxicology, 21(5), 213–217.
- Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta crystallographica.
- Neubert, D., Blankenburg, G., Chahoud, I., Franz, G., Herken, R., Kastner, M., Klug, S., Kröger, J., Krowke, R., Lewandowski, C., Merker, H. J., Schulz, T., & Stählmann, R. (1986). Results of in vivo and in vitro studies for assessing prenatal toxicity. Environmental health perspectives, 70, 89–103.
-
Science.gov. (n.d.). vivo toxicity study. Retrieved from [Link]
Sources
- 1. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 31034-86-3: 3-Hydroxy-1-methylpyridinium bromide [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxy-1-methylpyridinium iodide as a pyridostigmine impurity
An In-Depth Technical Guide to 3-Hydroxy-1-methylpyridinium as a Pyridostigmine Impurity: Formation, Analysis, and Control
Abstract
Pyridostigmine is a critical active pharmaceutical ingredient (API) used in the management of myasthenia gravis.[1] The control of impurities within its drug substance and product formulations is paramount to ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive examination of 3-Hydroxy-1-methylpyridinium, a principal degradation product and metabolite of pyridostigmine, often referred to as Pyridostigmine Impurity B or Related Compound B.[2][3] We will explore its chemical identity, primary formation pathways including hydrolysis and photodegradation, and its regulatory context under International Council for Harmonisation (ICH) guidelines. This guide details validated analytical methodologies, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven protocols for its detection and quantification. Finally, we discuss control strategies and toxicological qualification, providing researchers and drug development professionals with the necessary insights to manage this critical impurity effectively.
Introduction to Pyridostigmine and the Imperative of Impurity Profiling
The Therapeutic Role of Pyridostigmine
Pyridostigmine is a reversible inhibitor of the enzyme acetylcholinesterase.[4] By preventing the breakdown of the neurotransmitter acetylcholine, it effectively increases acetylcholine levels at the neuromuscular junction, thereby improving muscle strength in patients with myasthenia gravis.[5][6] Given its critical role in managing a chronic autoimmune disorder, the purity and stability of pyridostigmine formulations are of utmost importance.
The Regulatory Landscape: Why Impurities Matter
Pharmaceutical impurities are undesired chemical substances that provide no therapeutic benefit and can, in some cases, pose a risk to patient safety.[7] Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities. The key documents, ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for reporting, identifying, and qualifying impurities based on defined thresholds.[8][9][10][11] Adherence to these guidelines is mandatory for regulatory approval and ensures the safety, quality, and efficacy of the final drug product.[5][7]
3-Hydroxy-1-methylpyridinium: A Critical Process- and Degradation-Related Impurity
3-Hydroxy-1-methylpyridinium is the primary hydrolysis product of pyridostigmine and is also its main metabolite.[12] It is recognized by major pharmacopeias as a key related substance that must be monitored and controlled.
Chemical Identity and Physicochemical Properties
The impurity is commonly handled in laboratories as a salt, such as 3-Hydroxy-1-methylpyridinium iodide, which serves as a stable reference standard for analytical purposes.[3][13]
| Property | Value | Source(s) |
| Chemical Name | 1-methylpyridin-1-ium-3-ol iodide | [3][13] |
| Common Synonyms | Pyridostigmine Impurity B (as Iodide), Pyridostigmine Related Compound B (as Iodide) | [3][13] |
| CAS Number | 7500-05-2 | [3][13][14] |
| Molecular Formula | C₆H₈INO | [13][14] |
| Molecular Weight | 237.04 g/mol | [3][13][14] |
Pathways of Formation: A Mechanistic Look
The ester linkage in the pyridostigmine molecule is susceptible to hydrolysis, a process that is significantly accelerated under alkaline (basic) conditions.[12][15] Pyridostigmine is notably unstable at a pH greater than 8.5.[12] This chemical transformation is the primary degradation pathway, cleaving the dimethylcarbamate group to yield the 3-hydroxy-1-methylpyridinium cation.[12][16]
Causality Insight: The susceptibility to base-catalyzed hydrolysis is a critical consideration during both the manufacturing process and the formulation of the final drug product. Avoiding alkaline conditions is essential to prevent the formation of this impurity.[12]
Sources
- 1. Pyridostigmine Bromide - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. klivon.com [klivon.com]
- 4. Pyridostigmine Bromide | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. PYRIDOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. jpionline.org [jpionline.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 10. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Determination of pyridostigmine bromide and its metabolites in biological samples [sites.ualberta.ca]
- 13. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 14. scbt.com [scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to 1-Methylpyridin-1-ium-3-ol Iodide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-methylpyridin-1-ium-3-ol iodide, a member of the pyridinium alkaloid family. While this specific compound is not extensively documented in current literature, this guide extrapolates from established chemical principles and data on analogous structures to present a robust framework for its synthesis, characterization, and potential applications in drug development. We delve into the synthetic pathways, including the crucial N-methylation of the pyridine nucleus, and provide detailed protocols for its analytical characterization using modern spectroscopic techniques. Furthermore, we explore the prospective biological activities and therapeutic applications of 1-methylpyridin-1-ium-3-ol iodide by examining the well-documented bioactivities of structurally related pyridinium and 3-hydroxypyridine derivatives. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights into this promising class of compounds.
Introduction: The Significance of Pyridinium Alkaloids
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The pyridine ring, a six-membered heterocycle containing a nitrogen atom, can be readily modified to tune its physicochemical and biological properties.[3] A particularly interesting class of pyridine derivatives is the pyridinium salts, which are quaternary ammonium compounds.[4] These salts are characterized by a positively charged nitrogen atom within the aromatic ring, which can significantly influence their interaction with biological targets.[5]
Pyridinium alkaloids are naturally occurring compounds found in a wide variety of organisms, from plants to marine invertebrates. They exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[6][7] The quaternization of the pyridine nitrogen often enhances these biological activities and modulates properties such as solubility and membrane permeability.[5]
1-Methylpyridin-1-ium-3-ol iodide belongs to this important class of compounds. Its structure, featuring a hydroxyl group at the 3-position and a methyl group on the nitrogen, suggests a unique electronic and steric profile that could translate into specific biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites or receptors. This guide will provide a detailed exploration of this compound, from its synthesis to its potential therapeutic applications.
Synthesis of 1-Methylpyridin-1-ium-3-ol Iodide
The synthesis of 1-methylpyridin-1-ium-3-ol iodide can be logically approached through the N-methylation of 3-hydroxypyridine. This is a standard method for the preparation of N-alkylpyridinium salts.[3]
Synthetic Pathway
The proposed synthesis involves a direct quaternization of the nitrogen atom in 3-hydroxypyridine using methyl iodide. This reaction is a classic example of an SN2 reaction, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.
Caption: Proposed synthesis of 1-methylpyridin-1-ium-3-ol iodide.
Experimental Protocol: Synthesis of 1-Methylpyridin-1-ium-3-ol Iodide
This protocol is based on established methods for the N-methylation of pyridines.[8]
Materials:
-
3-Hydroxypyridine
-
Methyl iodide[9]
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous acetonitrile.
-
To this stirring solution, add methyl iodide (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, reduce the volume of the solvent under reduced pressure until a solid begins to form.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-methylpyridin-1-ium-3-ol iodide as a solid.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of starting materials and products with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can compete with the pyridine as a nucleophile and can also affect the solubility of the reactants and products.
-
Excess Methyl Iodide: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material.
-
Reflux: Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
-
Washing with Diethyl Ether: The pyridinium salt product is typically insoluble in diethyl ether, while the starting materials are more soluble, allowing for efficient purification.
Quantitative Data for Synthesis
| Parameter | Value/Range |
| Reactant Molar Ratio | 1 : 1.1 (3-Hydroxypyridine : Methyl Iodide) |
| Reaction Temperature | Reflux (~82 °C for Acetonitrile) |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 80 - 95% |
Physicochemical Properties and Analytical Characterization
The synthesized 1-methylpyridin-1-ium-3-ol iodide should be thoroughly characterized to confirm its identity and purity.
Expected Physicochemical Properties
| Property | Expected Value/Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a distinct melting point, likely >100 °C |
| Solubility | Soluble in polar solvents (water, methanol, DMSO), insoluble in non-polar solvents (hexane, diethyl ether) |
| pKa | The hydroxyl group is expected to be more acidic than in 3-hydroxypyridine due to the electron-withdrawing effect of the pyridinium ring. |
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of 1-methylpyridin-1-ium-3-ol iodide.
Detailed Analytical Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: The protons on the pyridinium ring are expected to be deshielded and appear at higher chemical shifts (typically in the range of 8.0-9.5 ppm) compared to those on a neutral pyridine ring.[5]
-
N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected, likely in the range of 4.0-4.5 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It may appear as a broad singlet.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: The carbon atoms of the pyridinium ring will appear in the aromatic region (typically 120-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield.
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the range of 45-55 ppm.[10]
-
3.3.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like pyridinium salts.[11]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Expected Results:
-
In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic part of the molecule, [C₆H₈NO]⁺. The m/z value for this cation would be calculated based on the exact masses of the constituent atoms.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.
-
3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.[12]
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C=C and C=N Ring Vibrations: Characteristic bands in the 1400-1650 cm⁻¹ region.[12]
-
C-O Stretch: A band in the region of 1000-1300 cm⁻¹.
-
Potential Applications in Drug Development
The structural features of 1-methylpyridin-1-ium-3-ol iodide suggest several potential applications in drug development, based on the known biological activities of related compounds.
Biological Activities of Related Compounds
-
Antimicrobial Activity: Quaternary pyridinium salts are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Their mechanism of action often involves the disruption of bacterial cell membranes.[13] 3-Hydroxypyridine derivatives have also shown antimicrobial properties.[14]
-
Anticancer Activity: Many pyridine and pyridinone-containing compounds exhibit significant antitumor properties.[6] The pyridinium scaffold is present in several anticancer agents.
-
Anti-inflammatory Activity: Pyridine derivatives have been investigated for their anti-inflammatory effects.[6]
-
Central Nervous System (CNS) Activity: The ability of pyridinium salts to cross the blood-brain barrier is generally limited due to their charge. However, prodrug strategies, such as the use of dihydropyridine derivatives, have been developed to deliver quaternary pyridinium salts to the CNS.[15]
Hypothesized Mechanism of Action
Based on the activities of similar compounds, 1-methylpyridin-1-ium-3-ol iodide could potentially act as an antimicrobial agent by disrupting cell membrane integrity. The cationic head would interact with the negatively charged components of the bacterial cell wall, while the aromatic ring could intercalate into the lipid bilayer.
Caption: Hypothetical mechanism of antimicrobial action for 1-methylpyridin-1-ium-3-ol iodide.
Structure-Activity Relationship (SAR) Considerations
The biological activity of pyridinium salts can be fine-tuned by modifying their structure. For 1-methylpyridin-1-ium-3-ol iodide, future SAR studies could explore:
-
Variation of the N-substituent: Replacing the methyl group with longer alkyl chains could enhance antimicrobial activity by increasing lipophilicity.
-
Modification of the 3-substituent: Esterification or etherification of the hydroxyl group would alter the compound's hydrogen bonding capacity and polarity, which could impact its biological activity and pharmacokinetic properties.
-
Substitution at other positions on the ring: Introducing other functional groups on the pyridine ring could lead to new interactions with biological targets.
Conclusion
1-Methylpyridin-1-ium-3-ol iodide represents a promising, yet underexplored, member of the pyridinium alkaloid family. Based on established chemical principles and the known properties of analogous compounds, this technical guide has provided a detailed roadmap for its synthesis, characterization, and potential therapeutic applications. The straightforward synthetic route and the rich biological activities associated with its structural motifs make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and insights presented herein are intended to serve as a valuable resource for researchers seeking to explore the potential of this and other novel pyridinium compounds.
References
- BenchChem. (2025). Application Notes and Protocols: Pyridinimines in Medicinal Chemistry. BenchChem.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Szafran, M., Dega-Szafran, Z., & Pankowski, E. (1990). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Molecular Structure, 239, 135-143.
- Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr.
- Bhowmik, P. K., & Han, H. (2003). Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterions Exhibiting Both Thermotropic Liquid-Crystalline and Light-Emitting Properties. Macromolecules, 36(12), 4294–4301.
- Shackman, H. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 333–338.
- Nakae, A., & Muto, G. (1976). Analysis of quaternary ammonium salts by gas chromatography and GC-MS method using pyrolysis technique. Bunseki Kagaku, 25(7), 473-478.
- ResearchGate. (n.d.).
- Kannan, K., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.
- Ates-Alagoz, Z., et al. (2016). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 21(1), 85.
- Gopi, K., et al. (2023).
- Google Patents. (n.d.).
- Wang, J., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(19), 8341-8347.
- ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],....
- Bhowmik, P. K., & Han, H. (2000). Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterion Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Macromolecules, 33(18), 6595–6601.
- Pichon, C., et al. (2011). Combined XRD and infrared studies of pyridinium species in (PyH)(3)[PW(12)O(40)] single crystals. Physical Chemistry Chemical Physics, 13(1), 322-327.
- Gabbutt, C. D. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses.
- Kannan, K., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
- Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 953-960.
- MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.
- Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines.
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1985.
- ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- ResearchGate. (n.d.). (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols.
- Win, S., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1339-1350.
- SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. SpectraBase.
- BenchChem. (2025).
- PubChem. (n.d.). N-Methylpyridinium. PubChem.
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- ResearchGate. (n.d.). Synthesis and biological activity of quaternary phosphonium salts based on 3-hydroxypyridine and 4-deoxypyridoxine.
- Bodor, N., et al. (1981).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).
- Al-Siddiq, A. M., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins.
- ResearchGate. (n.d.). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone.
- Organic Syntheses. (n.d.). methyl iodide. Organic Syntheses.
- Kumar, P., et al. (2019). Quaternary pyridinium salts: a review. RSC Advances, 9(45), 26088-26113.
- ChemicalBook. (n.d.). 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR spectrum. ChemicalBook.
- SpectraBase. (n.d.). 1-Methyl-pyridinium iodide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Organic Syntheses.
- ChemicalBook. (n.d.). 3-HYDROXY-5-METHYLPYRIDINE CAS#: 42732-49-0. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Quaternary pyridinium salts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
- 11. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Delivery of a quaternary pyridinium salt across the blood-brain barrier by its dihydropyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of 3-Hydroxy-1-methylpyridinium iodide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Hydroxypyridine Derivative
3-Hydroxy-1-methylpyridinium iodide, a quaternary ammonium compound belonging to the hydroxypyridine class, presents a compelling case for investigation within the realms of pharmacology and drug discovery. While direct and extensive research on this specific molecule is nascent, its structural characteristics, particularly the presence of the 3-hydroxypyridine core, suggest a spectrum of potential biological activities. This guide synthesizes current knowledge on structurally related compounds to provide an in-depth, technical exploration of the probable therapeutic avenues for this compound.
This document deviates from a rigid template to offer a logically flowing narrative, grounded in scientific principles and field-proven insights. We will delve into the hypothesized mechanisms of action, present detailed experimental protocols for validation, and offer a transparent assessment of the available data. The primary objective is to equip researchers and drug development professionals with a robust framework for initiating and advancing the study of this promising compound.
Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is paramount for any biological investigation. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 7500-05-2 | [1][2] |
| Molecular Formula | C₆H₈INO | [1][2] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [1] |
| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide; 3-Hydroxypyridinium Methiodide; Pyridostigmine USP Related Compound B | [1][2] |
| Appearance | Typically a white to off-white crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
| Storage | -20°C, protected from light | [1] |
Part 1: Potential Anti-Inflammatory Activity
The structural motif of 3-hydroxypyridine is prevalent in compounds exhibiting significant anti-inflammatory properties. This activity is often linked to the ability of these molecules to chelate iron, a crucial element in the enzymatic pathways of inflammation.
Mechanistic Insights: The Iron Chelation Hypothesis
Inflammatory processes are intricately linked to the activity of iron-dependent enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Derivatives of 3-hydroxy-pyridine-4-one have demonstrated potent anti-inflammatory effects, which are thought to be mediated by their iron-chelating properties. By sequestering iron, these compounds can effectively inhibit the catalytic activity of COX and LOX, thereby reducing the production of inflammatory molecules.
Furthermore, excess iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals that exacerbate inflammation and tissue damage. The iron-chelating capacity of hydroxypyridine derivatives can mitigate this oxidative stress, contributing to their overall anti-inflammatory profile.
Caption: Hypothesized Anti-Inflammatory Mechanism of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This widely accepted in vivo model is used to assess the acute anti-inflammatory activity of a test compound.
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat or mouse model.
Materials:
-
This compound
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., sterile saline or appropriate solvent for the test compound)
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Part 2: Potential Neuroprotective Effects
Hydroxypyridine derivatives have garnered attention for their potential neuroprotective properties, particularly in the context of excitotoxicity and oxidative stress, which are key pathological features of various neurodegenerative diseases.
Mechanistic Insights: Combating Excitotoxicity and Oxidative Stress
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in conditions like stroke and neurodegenerative disorders. Overactivation of glutamate receptors leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental events including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.
Hydroxypyridine compounds may exert neuroprotection through several mechanisms:
-
Antioxidant Activity: The phenolic hydroxyl group on the pyridine ring can act as a radical scavenger, neutralizing ROS and reducing oxidative damage to neurons.
-
Modulation of Apoptotic Pathways: Some hydroxypyridine derivatives have been shown to upregulate anti-apoptotic proteins (e.g., Bcl-2) and downregulate pro-apoptotic proteins (e.g., caspases), thereby promoting neuronal survival.
-
Calcium Homeostasis: While less established, some compounds may influence calcium signaling pathways, preventing the detrimental overload of intracellular calcium.
Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay
This in vitro assay provides a controlled environment to assess the direct neuroprotective effects of a compound against glutamate-induced neuronal damage.
Objective: To determine if this compound can protect primary neurons or neuronal cell lines from glutamate-induced cell death.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22)
-
This compound
-
L-Glutamic acid
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neurons in multi-well plates at an appropriate density and allow them to adhere and differentiate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include a vehicle control group.
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamic acid for a defined duration (e.g., 15-30 minutes for primary neurons, longer for some cell lines). A control group without glutamate should also be included.
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells with fresh medium, and incubate for a recovery period (e.g., 24 hours).
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the concentration of the test compound that provides 50% protection (EC₅₀).
-
Perform statistical analysis to compare the treated groups with the glutamate-only group.
-
Caption: Workflow for In Vitro Glutamate Excitotoxicity Assay.
Part 3: Potential Cholinesterase Inhibitory Activity
The pyridinium moiety is a key structural feature in many known cholinesterase inhibitors. These inhibitors are clinically significant in the management of conditions like Alzheimer's disease and myasthenia gravis.
Mechanistic Insights: Targeting Acetylcholinesterase and Butyrylcholinesterase
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, which can improve cognitive function and neuromuscular transmission.
Pyridinium-based compounds can interact with the active sites of cholinesterases through various non-covalent interactions, including cation-π interactions between the positively charged pyridinium nitrogen and aromatic residues in the enzyme's active site gorge. The substituents on the pyridinium ring can further enhance binding affinity and selectivity for either AChE or BChE.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity and inhibition.
Objective: To determine the in vitro inhibitory potential of this compound against acetylcholinesterase and butyrylcholinesterase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Galantamine or Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, test compound, and positive control in phosphate buffer.
-
Assay in Microplate:
-
Add buffer, DTNB solution, and the test compound at various concentrations (or positive control/vehicle) to the wells of a 96-well plate.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).
-
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.
Part 4: Safety and Toxicological Considerations
While the biological activities of this compound are inferred from its structural analogs, it is crucial to consider the potential toxicity associated with its chemical class. N-methylpyridinium iodide derivatives can exhibit varying degrees of toxicity. For instance, 1-methyl-4-phenylpyridinium (MPP+), a structurally related compound, is a known neurotoxin.
The presence of iodide as the counter-ion also warrants consideration. While iodide is an essential trace element, excessive exposure to iodine-containing compounds can have adverse effects. It is imperative that any in vivo studies are preceded by thorough toxicological assessments, including acute and sub-chronic toxicity studies, to establish a safe dosage range. A material safety data sheet (MSDS) for 2-Chloro-1-methylpyridinium iodide indicates potential for skin and eye irritation and advises against ingestion and inhalation.[4]
Conclusion and Future Directions
This compound stands as a molecule of interest with a plausible portfolio of biological activities, including anti-inflammatory, neuroprotective, and cholinesterase inhibitory effects. This guide has provided a comprehensive, albeit inferential, overview based on the established pharmacology of its structural congeners. The detailed experimental protocols and mechanistic diagrams are intended to serve as a launchpad for rigorous scientific inquiry.
Future research should prioritize the direct evaluation of this compound in the described in vitro and in vivo models to confirm and quantify these potential activities. Subsequent studies should focus on elucidating the precise molecular targets and signaling pathways involved. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential for any progression towards therapeutic development. The insights gained from such investigations will be invaluable in determining the true potential of this compound as a novel therapeutic agent.
References
Sources
An In-Depth Technical Guide to 3-Hydroxy-1-methylpyridinium Iodide: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-methylpyridinium iodide, a quaternary ammonium salt of 3-hydroxypyridine, is a molecule of significant interest in the fields of medicinal chemistry and neuropharmacology. Structurally, it is recognized as a principal metabolite of the acetylcholinesterase inhibitor pyridostigmine, a drug widely used in the management of myasthenia gravis[1]. Beyond its metabolic relevance, this compound and its derivatives are being actively investigated for their own therapeutic properties, particularly in the context of neurodegenerative diseases. This guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical characteristics, biological activities, and its emerging potential in drug discovery and development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 7500-05-2 | [2], [3] |
| Molecular Formula | C₆H₈INO | [2] |
| Molecular Weight | 237.04 g/mol | [2], [3] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [3] |
| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine Bromide Impurity B (as Iodide) | [2], [4] |
| Appearance | Typically a solid | [2] |
| Storage | Recommended storage at -20°C | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-methylation of 3-hydroxypyridine. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic methyl group of an alkylating agent, most commonly methyl iodide.
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the N-methylation of a pyridine derivative and can be adapted for the synthesis of this compound.[5]
Materials:
-
3-Hydroxypyridine
-
Methyl iodide (use with caution in a fume hood as it is volatile and carcinogenic)[6]
-
Acetone (anhydrous)
-
Potassium carbonate (optional, as a base to neutralize any generated HI)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypyridine in anhydrous acetone.
-
Add methyl iodide to the solution. An excess of methyl iodide may be used to ensure complete reaction.
-
If a base is used, add anhydrous potassium carbonate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The methylation is often complete within 1-2 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the acetone.
-
Filter the precipitate and wash it with cold acetone to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.[5]
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic shifts for the aromatic protons on the pyridinium ring and the singlet for the N-methyl protons. Data for the analogous bromide salt can be used as a reference.[8]
-
¹³C NMR spectroscopy will confirm the number of unique carbon atoms and their chemical environments.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is suitable for analyzing this ionic compound and will show a peak corresponding to the cationic portion (C₆H₈NO⁺).[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the aromatic C-H and C=C stretching vibrations.[8]
-
Elemental Analysis: Can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and iodine, confirming the empirical formula.
Biological Activities and Therapeutic Potential
The primary interest in this compound stems from its biological activities, which suggest its potential as a therapeutic agent, particularly for neurodegenerative disorders.
Cholinesterase Inhibition
A significant body of research has focused on pyridinium-based compounds as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.
The positively charged quaternary nitrogen of the pyridinium ring is a key pharmacophoric feature, enabling it to interact with the catalytic anionic site (CAS) of AChE. Structural modifications to the pyridinium scaffold have been shown to significantly enhance inhibitory potency.
Caption: Mechanism of AChE inhibition by pyridinium compounds.
Antioxidant and Neuroprotective Effects
Beyond cholinesterase inhibition, 3-hydroxypyridine derivatives have demonstrated significant antioxidant and neuroprotective properties. The 3-hydroxy group on the pyridine ring is crucial for this activity, as it can act as a free radical scavenger.
Studies have shown that 3-hydroxypyridine derivatives can:
-
Scavenge reactive oxygen species (ROS)[10].
-
Inhibit lipid peroxidation[10].
-
Reduce oxidative stress, a key pathological feature in many neurodegenerative diseases.
These antioxidant properties contribute to their neuroprotective effects by mitigating the neuronal damage caused by oxidative stress. Some derivatives have also been shown to possess anti-inflammatory and anti-apoptotic properties, further enhancing their therapeutic potential.[11]
Potential in Neurodegenerative Disease Research
The dual action of cholinesterase inhibition and antioxidant activity makes this compound and its analogs attractive candidates for the development of multi-target drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is ongoing to optimize the structure of these compounds to enhance their efficacy, improve their blood-brain barrier permeability, and minimize potential toxicity.
Pharmacokinetics
A study in rats investigated the pharmacokinetics of 3-Hydroxy-1-methylpyridinium bromide (a close analog). The study found that after intravenous administration, a significant portion of the compound is eliminated unchanged in the urine. This suggests that the compound is relatively stable in vivo and is cleared by the kidneys. The study also highlighted that it is a metabolite of pyridostigmine and that its excretion can be dose-dependent.[12]
Conclusion
This compound is a multifaceted molecule with a well-defined synthesis and a growing body of evidence supporting its therapeutic potential. Its role as a cholinesterase inhibitor, coupled with its inherent antioxidant and neuroprotective properties, positions it as a promising lead compound in the quest for effective treatments for neurodegenerative diseases. Further research focusing on structure-activity relationships, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models is warranted to fully elucidate its clinical utility.
References
-
Klebanov, G. I., et al. "[Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]." Voprosy meditsinskoi khimii 47.3 (2001): 288-300. [Link]
-
A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ResearchGate, [Link].
-
PubChem. "3-Hydroxycarbamoyl-1-methylpyridinium iodide." PubChem, [Link].
-
National Toxicology Program. "Nomination Background: Pyridostigmine bromide (CASRN: 101-26-8)." National Toxicology Program, [Link].
-
Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. pubs.acs.org, [Link].
-
Smirnov, L. D., et al. "Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative." Eksperimental'naia i klinicheskaia farmakologiia 63.4 (2000): 28-30. [Link].
-
Barber, H. E., et al. "The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration." British journal of pharmacology 55.3 (1975): 335-341. [Link].
-
Kolesnichenko, P. D., et al. "Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats." Pharmacy & Pharmacology 7.4 (2019): 190-198. [Link].
-
PubChem. "3-Hydroxy-1-methylpyridinium bromide." PubChem, [Link].
-
Siddiq, M., et al. "Alkylation of Hydroxypyrones." Journal of the Chemical Society of Pakistan 6.3 (1984): 437-440. [Link].
-
Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. ResearchGate, [Link].
-
Voronina, T. A., and L. D. Smirnov. "[Effect of 3-hydroxypyridine derivatives on the central nervous system]." Biulleten' eksperimental'noi biologii i meditsiny 99.1 (1985): 60-62. [Link].
-
Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... ResearchGate, [Link].
-
Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545)." Human Metabolome Database, [Link].
-
Decomposition pathway of pyridostigmine bromide. ResearchGate, [Link].
-
Bi, C., et al. "Quantification of isomer-resolved iodide chemical ionization mass spectrometry sensitivity and uncertainty using." Atmospheric Measurement Techniques 14.10 (2021): 6635-6649. [Link].
-
An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI, [Link].
-
SpectraBase. "3-hydroxy-1-methylpyridinium bromide - Optional[13C NMR] - Chemical Shifts." SpectraBase, [Link].
-
de Paula, Francinete Ramos, et al. "Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives." Current neuropharmacology 19.8 (2021): 1239-1253. [Link].
-
Banerjee, Ajoy K., et al. "Use of Methyliodide in o-Methylation of organic compounds." Organic & Medicinal Chem IJ 14.2 (2025): 555882. [Link].
-
De Simone, Angela, and Vincenza Andrisano. "Cholinesterase Inhibitors and Beyond." ResearchGate, [Link].
- Myerly, Richard C., and Kurt Weinberg. "Methylation of pyridines." U.S.
-
Aten, A. H. W. "On the system pyridine and methyl iodide." KNAW, Proceedings 7 (1904): 467-471. [Link].
-
Nizamov, I. S., et al. "3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis." Journal of the Turkish Chemical Society, Section A: Chemistry 10.4 (2023): 953-960. [Link].
-
Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. MOST Wiedzy, [Link].
-
"3-hydroxyquinoline." Organic Syntheses, vol. 38, 1958, p. 38. [Link].
- Smirnov, L. D., et al. "Method for preparing derivatives of 3-hydroxypyridine.
-
Explain the mechanism of how the methyl iodide ligands in the following r.. Filo, [Link].
-
Bishop, Brian, et al. "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds." Forensic chemistry (Amsterdam, Netherlands) 25 (2021): 100346. [Link].
-
How to synthesizer of 3-hydroxy pyridine? ResearchGate, [Link].
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. scbt.com [scbt.com]
- 3. klivon.com [klivon.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. rsc.org [rsc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 12. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-1-methylpyridinium iodide
Introduction
3-Hydroxy-1-methylpyridinium iodide, a known impurity and metabolite of the pharmaceutical compound Pyridostigmine Bromide, is of significant interest to researchers, scientists, and drug development professionals.[1] Accurate and robust analytical methods for its detection and quantification are paramount for ensuring the quality, safety, and efficacy of Pyridostigmine Bromide formulations. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices.
Our approach is grounded in the principles of scientific integrity, providing self-validating systems within each protocol. This guide is designed to be a practical resource, empowering you to implement these methods with confidence.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | LGC Standards |
| Synonyms | 1-Methyl-3-hydroxypyridinium iodide, Pyridostigmine Bromide Impurity B (EP) | LGC Standards |
| CAS Number | 7500-05-2 | Santa Cruz Biotechnology |
| Molecular Formula | C₆H₈INO | Santa Cruz Biotechnology |
| Molecular Weight | 237.04 g/mol | Santa Cruz Biotechnology |
| Structure | [Insert Chemical Structure Image] |
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound in pharmaceutical matrices.[2][3] Its high resolution and sensitivity make it ideal for separating the analyte from the active pharmaceutical ingredient (API) and other impurities.
Causality of Methodological Choices
The selection of a reversed-phase C18 column is predicated on the polar nature of the pyridinium salt. To ensure adequate retention and symmetrical peak shape for this quaternary ammonium compound, an ion-pairing agent is not strictly necessary if the mobile phase pH is controlled. However, for complex matrices, an ion-pairing agent like sodium 1-octanesulfonate can be introduced. A low pH mobile phase (around 2.5-3.0) is crucial to suppress the ionization of residual silanols on the silica-based stationary phase, thereby minimizing peak tailing.[1] A gradient elution is employed to ensure the efficient elution of both the polar analyte and any less polar impurities that may be present.
Experimental Workflow: HPLC Analysis
Sources
Application Note: A Validated HPLC Method for the Analysis of 3-Hydroxy-1-methylpyridinium iodide
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Hydroxy-1-methylpyridinium iodide. This quaternary pyridinium salt, a known impurity and metabolite of Pyridostigmine, presents analytical challenges due to its high polarity and cationic nature. The described isocratic reverse-phase method, utilizing a C18 stationary phase with an ion-pairing agent, offers a robust and reliable solution for the accurate quantification of this compound in various sample matrices. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a step-by-step protocol, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a quaternary ammonium compound of significant interest in the pharmaceutical industry. It is recognized as a primary metabolite of Pyridostigmine, a drug used in the treatment of myasthenia gravis, and is also considered a process impurity in its synthesis. Accurate and precise quantification of this polar, cationic compound is crucial for pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of pharmaceutical formulations.
The inherent properties of this compound, particularly its high water solubility and permanent positive charge, make its retention and symmetrical peak shape on traditional reverse-phase HPLC columns challenging. This often leads to poor chromatographic performance, characterized by low retention and peak tailing. To overcome these issues, this method employs an ion-pairing reverse-phase chromatography approach. The addition of an ion-pairing agent to the mobile phase forms a neutral ion-pair with the cationic analyte, enhancing its hydrophobicity and promoting retention on a non-polar stationary phase.
This application note provides a thorough, scientifically-grounded protocol for the analysis of this compound, complete with method validation data to demonstrate its suitability for its intended purpose.
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.
Analyte Properties
-
Structure and Polarity: As a quaternary ammonium salt, this compound is highly polar and exists as a cation across a wide pH range. This necessitates a strategy to enhance its retention on a reverse-phase column.
-
pKa: The parent compound, 3-hydroxypyridine, exhibits pKa values of approximately 4.79 and 8.75[1][2]. The quaternization of the pyridine nitrogen removes its basicity, and the phenolic hydroxyl group is expected to have a pKa in the acidic to neutral range. To ensure consistent ionization of the hydroxyl group and interaction with the stationary phase, a mobile phase with a controlled acidic pH was selected.
-
UV Absorbance: Based on the UV spectrum of the structurally similar 3-hydroxypyridine, which shows absorbance maxima in the UV region, a detection wavelength of 220 nm was chosen to ensure high sensitivity[3]. A preliminary scan of a standard solution of this compound is recommended to confirm the optimal detection wavelength.
Chromatographic Strategy
A reverse-phase C18 column was selected for its versatility and stability. To address the challenge of retaining the highly polar cationic analyte, an ion-pairing agent, sodium 1-octanesulfonate, is incorporated into the mobile phase. This agent, with its anionic sulfonate head and hydrophobic alkyl tail, forms an ion-pair with the positively charged 3-Hydroxy-1-methylpyridinium cation. This effectively neutralizes the charge and increases the overall hydrophobicity of the analyte, allowing for predictable retention and elution from the C18 stationary phase.
The mobile phase consists of a mixture of an aqueous buffer containing the ion-pairing agent and an organic modifier (acetonitrile). The acidic pH of the buffer (pH 3.0) ensures the consistent protonation state of the analyte and suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and miscibility with the aqueous phase[4].
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-octanesulfonate (ion-pair reagent, HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Phosphoric acid (85%) (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate with 5 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 85% Mobile Phase A : 15% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 1.36 g of KH2PO4 and 1.08 g of sodium 1-octanesulfonate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Protocol: Step-by-Step Analysis Workflow
Caption: HPLC analysis workflow for this compound.
-
System Preparation: Prepare the mobile phase as described in section 3.4. Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of deionized water. Dilute as necessary to bring the concentration of this compound within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak area of the this compound peak. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]
System Suitability
System suitability was assessed by injecting five replicate injections of a 50 µg/mL standard solution.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
Specificity
The specificity of the method was evaluated by analyzing a blank (deionized water), a standard solution, and a sample matrix spiked with the analyte. No interfering peaks were observed at the retention time of this compound in the blank chromatogram.
Linearity
The linearity of the method was determined by analyzing five concentrations of this compound ranging from 1 µg/mL to 100 µg/mL.
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Minimal |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 1.1% |
| 100% | 100.2 | 0.9% |
| 120% | 99.8 | 1.0% |
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day. The %RSD was found to be 1.2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts. The %RSD was found to be 1.5%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Residual silanol interactions; Column degradation; Inappropriate mobile phase pH | Ensure mobile phase pH is accurately adjusted to 3.0. Use a new column or a column with end-capping. Increase the concentration of the buffer. |
| Low Retention Time | Insufficient ion-pair reagent; High organic content in mobile phase | Increase the concentration of sodium 1-octanesulfonate. Decrease the percentage of acetonitrile in the mobile phase. |
| Baseline Noise/Drift | Contaminated mobile phase; Air bubbles in the system; Detector lamp issue | Filter the mobile phase. Degas the mobile phase thoroughly. Check the detector lamp's usage hours and replace if necessary. |
| Irreproducible Results | Inaccurate solution preparation; System not equilibrated; Sample instability | Double-check all weighing and dilution steps. Ensure the system has reached a stable baseline before injection. Analyze freshly prepared samples. |
Conclusion
This application note describes a validated, robust, and reliable isocratic reverse-phase HPLC method with ion-pairing for the quantitative analysis of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and troubleshooting guide provide a comprehensive resource for analysts to successfully implement this method.
References
-
3-Hydroxypyridine - Physico-chemical Properties. ChemBK. [Link]
-
Reversed-phase ion-pair liquid chromatography of some quaternary ammonium drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Characterization of Quaternary Ammonium Oligomers by Paired-Ion Reversed-Phase Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]
-
3-Hydroxypyridin. Wikipedia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. CORE. [Link]
-
Ion pair chromatography reagents. Scharlab. [Link]
-
UV spectrum of 3-hydroxypyridine. ResearchGate. [Link]
-
The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Hydroxypyridine-2-carboxylic acid - Spectra. SpectraBase. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science. [Link]
-
3-Hydroxypyridine. PubChem. [Link]
-
Method development and validation of RP-HPLC method. The Pharmaceutical and Chemical Journal. [Link]
-
3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
-
The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN... ResearchGate. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
UV Cutoff. Burdick & Jackson. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. UV Cutoff [macro.lsu.edu]
- 5. Characterization of quaternary ammonium oligomers by paired-ion reversed-phase liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 3-Hydroxy-1-methylpyridinium Iodide in Neuroscience Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: Unveiling the Potential of 3-Hydroxy-1-methylpyridinium Iodide
This compound, a member of the hydroxypyridine family of compounds, is emerging as a molecule of significant interest within the neuroscience community. Structurally related to pyridostigmine, it has been identified as an antioxidant with potential inhibitory effects on the mitochondrial respiratory chain.[1] This dual functionality positions it as a compelling candidate for investigating neuroprotective strategies against a variety of cellular stressors implicated in neurodegenerative diseases.
These application notes provide a comprehensive guide to leveraging the unique properties of this compound in both in-vitro and in-vivo neuroscience research models. The protocols detailed herein are designed to be self-validating, with integrated quality control steps and a clear rationale for each experimental choice.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 7500-05-2 | [2][3][4] |
| Molecular Formula | C₆H₈INO | [4] |
| Molecular Weight | 237.04 g/mol | [3][4] |
| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine USP Related Compound B | [3][4] |
| Storage | -20°C | [3] |
Proposed Mechanism of Action: A Focus on Neuroprotection
The neuroprotective effects of hydroxypyridine derivatives are often attributed to their ability to mitigate oxidative stress and modulate mitochondrial function.[1][5] For this compound, a plausible mechanism of action involves the scavenging of reactive oxygen species (ROS) and the potential modulation of mitochondrial complex activity. This is particularly relevant in the context of neurodegenerative disease models where mitochondrial dysfunction and oxidative damage are key pathological features.[6][7]
Below is a proposed signaling pathway illustrating how this compound may confer neuroprotection.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynth.com [biosynth.com]
- 3. klivon.com [klivon.com]
- 4. scbt.com [scbt.com]
- 5. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial toxins in models of neurodegenerative diseases. I: In vivo brain hydroxyl radical production during systemic MPTP treatment or following microdialysis infusion of methylpyridinium or azide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy-1-methylpyridinium iodide
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Metabolite
3-Hydroxy-1-methylpyridinium iodide is a pyridinium derivative that has garnered interest in the scientific community, primarily through its identification as a significant metabolite of Pyridostigmine.[1] Pyridostigmine is a well-established reversible cholinesterase inhibitor employed in the clinical management of myasthenia gravis.[2] Understanding the biological activities of its metabolites is crucial for a comprehensive grasp of the parent drug's overall pharmacological and toxicological profile. Emerging evidence suggests that this compound is not merely an inert byproduct but possesses intrinsic biological activities, including antioxidant properties and the ability to modulate mitochondrial function.[3]
These application notes provide a detailed guide for the investigation of this compound, offering protocols for its characterization and the exploration of its therapeutic potential. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for further research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| CAS Number | 7500-05-2 | [4][5][6] |
| Molecular Formula | C₆H₈INO | [5] |
| Molecular Weight | 237.04 g/mol | [4][5] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [4] |
| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide, 3-Hydroxypyridinium Methiodide, Pyridostigmine Bromide Impurity B (as Iodide) | [5][6] |
| Storage Temperature | -20°C to +4°C | [4][6] |
Core Biological Hypothesis: A Multifaceted Therapeutic Candidate
The primary hypothesis surrounding this compound is that its role extends beyond that of a simple metabolite. Its structural similarity to other bioactive pyridinium compounds and its observed effects on cellular processes suggest potential applications in neurodegenerative diseases and conditions marked by oxidative stress.[3][7] Specifically, its potential as a cholinesterase inhibitor and an antioxidant agent warrants in-depth investigation.
Potential Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound is likely rooted in a dual mechanism of action:
-
Cholinesterase Inhibition: By inhibiting the acetylcholinesterase (AChE) enzyme, the compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft.[8] This action is particularly relevant for symptomatic treatment of conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired.[8]
-
Antioxidant Activity: The compound has been noted for its antioxidant properties and its ability to inhibit the mitochondrial respiratory chain.[3] This suggests a role in mitigating cellular damage caused by reactive oxygen species (ROS), a key pathological feature in many neurodegenerative disorders.[3]
Experimental Protocols
The following protocols provide a detailed framework for the experimental validation of the hypothesized biological activities of this compound.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol details the determination of the inhibitory potential of this compound on acetylcholinesterase activity using the well-established Ellman's method. The principle of this assay is the measurement of the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.
Materials:
-
This compound
-
Human erythrocyte acetylcholinesterase (AChE) (EC 3.1.1.7)[7]
-
Acetylthiocholine iodide (ATCh)[7]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)[7]
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in phosphate buffer.
-
Prepare a 0.5 U/mL solution of AChE in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCh in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the various dilutions of this compound to the respective wells. For the control wells, add 25 µL of phosphate buffer.
-
Add 25 µL of the AChE solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Following incubation, add 50 µL of the DTNB solution to each well.
-
To initiate the enzymatic reaction, add 25 µL of the ATCh solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a reader and measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Causality and Validation:
-
Rationale for Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Inclusion of Controls: A positive control (a known AChE inhibitor like Pyridostigmine) should be run in parallel to validate the assay's performance. A negative control (no inhibitor) establishes the baseline enzyme activity.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol assesses the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a 1 mg/mL stock solution of this compound in methanol and create serial dilutions.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol as a positive control and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various dilutions of this compound, ascorbic acid, or methanol (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity can be calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Plot the percentage of scavenging activity against the concentration of the sample to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Causality and Validation:
-
Rationale for Dark Incubation: DPPH is light-sensitive; incubation in the dark prevents its degradation and ensures that the observed decrease in absorbance is due to the antioxidant activity of the sample.
-
Use of a Standard: Ascorbic acid is a potent antioxidant and serves as a positive control to confirm the validity of the experimental setup.
Concluding Remarks for the Senior Application Scientist
The protocols detailed in these application notes provide a robust starting point for the comprehensive investigation of this compound. As a key metabolite of a clinically significant drug, its intrinsic biological activities warrant thorough exploration. The potential dual mechanism of cholinesterase inhibition and antioxidant action positions this compound as a promising candidate for further research in the context of neurodegenerative diseases such as Alzheimer's disease.[8][9] Future studies should aim to elucidate its in vivo efficacy, pharmacokinetic profile, and safety.
References
-
PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
Kovarik, Z., Radić, Z., Berman, H. A., Simeon-Rudolf, V., Reiner, E., & Taylor, P. (2003). 3-Hydroxyquinuclidinium derivatives: synthesis of compounds and inhibition of acetylcholinesterase. Arhiv za higijenu rada i toksikologiju, 54(4), 241–248. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Hydroxy-1-methylpyridinium-d3 Iodide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). Pyridinium, 3-hydroxy-1-methyl-, bromide, dimethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Antony, P., Sundaram, S. J., Mahesh, R., Margaret, S. M., & Sagayaraj, P. (2017). Synthesis, Structural and Optical Properties of an Organic Stilbazolium Single Crystal of 4-(4-Hydroxy Styryl)-1-Methylpyridinium 4-Styrene Sulfonate. International Research Journal of Engineering and Technology (IRJET), 4(8), 1-5. Retrieved from [Link]
-
Michigan Medicine. (2023, January 26). What's New in Alzheimer's Disease Clinical Trials? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl iodide. Retrieved from [Link]
-
Northwestern Medicine. (2022, July 9). A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Aquilonius, S. M., Hartvig, P., Lindström, B., & Ögren, K. G. (1983). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. British Journal of Pharmacology, 80(3), 515–519. Retrieved from [Link]
-
de Bresser, J., Bohlken, M. M., & van den Heuvel, M. P. (2019). Alzheimer's disease-associated (hydroxy)methylomic changes in the brain and blood. Clinical epigenetics, 11(1), 164. Retrieved from [Link]
-
St. Jude Children's Research Hospital. (2022, August 21). Midkine protein plays a preventive role against Alzheimer's disease. Retrieved from [Link]
-
Uddin, M. S., Kabir, M. T., Rahman, M. A., Al Mamun, A., Abdel-Daim, M. M., & Ashraf, G. M. (2020). From Fundamentals to Innovation in Alzheimer's Disease: Molecular Findings and Revolutionary Therapies. International Journal of Molecular Sciences, 21(9), 3074. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristics of the three cholinesterase inhibitors. Retrieved from [Link]
-
Xuan, T. D., Elzaawely, A. A., & Tawata, S. (2014). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Journal of Plant Interactions, 9(1), 603-608. Retrieved from [Link]
Sources
- 1. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mestinon | C9H13BrN2O2 | CID 91696191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. klivon.com [klivon.com]
- 5. scbt.com [scbt.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 3-Hydroxyquinuclidinium derivatives: synthesis of compounds and inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. From Fundamentals to Innovation in Alzheimer’s Disease: Molecular Findings and Revolutionary Therapies [mdpi.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of 3-Hydroxy-1-methylpyridinium iodide
Introduction
3-Hydroxy-1-methylpyridinium iodide is a pyridinium compound of interest in pharmaceutical research.[1][2][3][4] It is recognized as a metabolite and related compound to Pyridostigmine.[1][5] Understanding the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of drug development.[6][7] These notes provide a comprehensive guide for researchers to design and execute a robust in vivo pharmacokinetic study of this compound, ensuring data integrity and scientific validity through field-proven insights and adherence to regulatory standards.
The primary objective of this guide is not merely to present a sequence of steps, but to explain the causality behind experimental choices. Every protocol herein is designed as a self-validating system, grounded in authoritative guidelines from regulatory bodies like the FDA.[8][9][10]
PART 1: Scientific Rationale and Experimental Design
The foundation of a successful pharmacokinetic study lies in a meticulously planned experimental design. The choices made at this stage directly impact the quality and interpretability of the resulting data.
The Choice of Animal Model
The rat is a frequently used and well-characterized model for preclinical pharmacokinetic studies due to its physiological and metabolic similarities to humans for many compounds.[11] A study by Somani and Khalique (1982) successfully characterized the elimination kinetics of 3-hydroxy-N-methylpyridinium (3-OH NMP) in rats, making it a suitable and historically validated model for this specific compound.[5][12] Sprague-Dawley rats are a common choice for such studies.[6]
Dose Selection and Administration
Dose selection is a critical parameter. The dose should be high enough to be quantifiable with a sensitive bioanalytical assay but should remain non-toxic to avoid confounding the pharmacokinetic profile.[13]
-
Rationale for Dose Levels: It is advisable to use at least two dose levels, separated by a 5- to 10-fold difference, to assess dose linearity.[13] For instance, initial studies could employ intravenous (IV) and oral (PO) administration to determine absolute bioavailability. A study on novel pyridinium oximes used doses of 5 mg/kg for IV and 50 mg/kg for intramuscular (IM) administration in rats.[14] For 3-Hydroxy-1-methylpyridinium, one might start with a low dose (e.g., 1 mg/kg) and a high dose (e.g., 10 mg/kg).
-
Route of Administration: An intravenous (IV) bolus is essential for determining fundamental parameters like clearance and volume of distribution. Comparing IV data to data from an extravascular route, such as oral gavage (PO), allows for the calculation of bioavailability. The Somani and Khalique study utilized both jugular and portal vein administration to investigate first-pass metabolism.[5]
Blood Sampling Strategy
The timing and frequency of blood sample collection are crucial for accurately defining the concentration-time curve.
-
For IV Administration: Frequent sampling is required in the initial phase to capture the rapid distribution (e.g., 2, 5, 15, 30 minutes). Subsequent samples should be taken at longer intervals to characterize the elimination phase (e.g., 1, 2, 4, 8, 12, 24 hours).[6]
-
For PO Administration: Sampling should begin before the expected time of maximum concentration (Tmax) and continue well past it to capture the absorption, distribution, and elimination phases (e.g., 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours).
The following diagram illustrates the overarching workflow for the in vivo study.
Caption: High-level experimental workflow for the in vivo pharmacokinetic study.
PART 2: Bioanalytical Method Protocol
The accurate quantification of this compound in a biological matrix (e.g., rat plasma) is paramount. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for this purpose due to its high sensitivity and selectivity.[14][15] This protocol is designed to align with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][9]
Materials and Reagents
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Control Rat Plasma (K2EDTA)
Protocol: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile) to all tubes except for the blank matrix.
-
Precipitate Protein: Add 150 µL of cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent to plasma ensures efficient protein crashing.
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Conditions
These conditions serve as a starting point and should be optimized for the specific instrumentation used.
-
LC System:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the polar pyridinium compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high aqueous phase (e.g., 95% A) and ramp up the organic phase (B) to elute the analyte. A typical gradient might be: 0-1 min (5% B), 1-4 min (5-95% B), 4-5 min (95% B), 5-5.1 min (95-5% B), 5.1-7 min (5% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be determined by infusing the pure analyte and internal standard. For 3-Hydroxy-1-methylpyridinium (C6H8NO+, MW ~110.13 without the iodide), one would select a precursor ion (Q1) and a stable product ion (Q3) after fragmentation.
-
Analyte (Example): Q1: m/z 110.1 -> Q3: m/z [fragment]
-
Internal Standard (Example): Q1: [IS m/z] -> Q3: [IS fragment]
-
-
Method Validation
Before analyzing study samples, the method must be validated according to regulatory guidelines.[8][9][16] Key parameters to assess include:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components.
-
Calibration Curve: Assess the linearity, range, and accuracy of standards.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
PART 3: Pharmacokinetic Data Analysis
Once concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. (Calculated from IV data). |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. (Calculated from IV data). |
| F% | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. (Calculated by comparing PO to IV AUC). |
Data Interpretation and Visualization
The relationship between dosing, ADME processes, and the resulting plasma concentration is visualized below.
Caption: Conceptual model of drug disposition (ADME) processes.
PART 4: Metabolism and Excretion Insights
The work by Somani and Khalique provides crucial insights into the excretion of 3-Hydroxy-1-methylpyridinium.[5][12]
-
Primary Route of Excretion: The study found that a significant portion of the administered dose was eliminated unchanged in the urine.[5] This suggests that renal excretion is a major clearance pathway.
-
Dose-Dependent Excretion: A key finding was that the urinary excretion of 3-OH NMP involves a dose-dependent process. As the dose of its parent compound (pyridostigmine) was increased, the percentage of the dose eliminated as the 3-OH NMP metabolite was significantly reduced.[5] This indicates that a saturable transport or metabolic process may be involved in its elimination.
-
Role of Iodine: Iodine is an essential micronutrient primarily used for the synthesis of thyroid hormones, which regulate overall metabolism.[17][18] In the context of this compound, the iodide is a counter-ion and is not covalently bound to the pyridinium ring.[1][19] It is expected to dissociate and enter the body's iodide pool, where it will be handled by normal physiological processes, primarily uptake by the thyroid gland or excretion via the kidneys.[18][20]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Frontline Pharma Consulting. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]
-
Somani, S. M., & Khalique, A. (1982). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. PubMed. [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]
-
Hughes, H., et al. (2007). Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. [Link]
-
Journal of Pharmaceutical Research and Innovation. (2023). REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
-
MDPI. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]
-
National Center for Biotechnology Information. (1982). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. PMC. [Link]
-
Boudreau, M. D., et al. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Toxicology and Applied Pharmacology. [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. [Link]
-
He, M., et al. (2023). Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations. Drug Metabolism and Disposition. [Link]
-
ScienceDirect. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. [Link]
-
National Center for Biotechnology Information. (2023). The correlation between iodine and metabolism: a review. PMC. [Link]
-
Frontiers. (2021). Estimation of the In Vivo Release of Amiodarone From the Pharmacokinetics of Its Active Metabolite and Correlation With Its In Vitro Release. [Link]
-
International Commission on Radiological Protection. (2023). The Biokinetic Model for Iodine. [Link]
-
Kapil, U. (2007). Iodine, Iodine metabolism and Iodine deficiency disorders revisited. Indian Journal of Endocrinology and Metabolism. [Link]
Sources
- 1. klivon.com [klivon.com]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 5. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. hhs.gov [hhs.gov]
- 17. The correlation between iodine and metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iodine, Iodine metabolism and Iodine deficiency disorders revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. icrp.org [icrp.org]
Application Note: A Guide to the Use of 3-Hydroxy-1-methylpyridinium iodide as a Certified Reference Material in Analytical Development
Introduction: The Bedrock of Analytical Confidence
In pharmaceutical development and quality control, the unambiguous identification and accurate quantification of impurities are not merely procedural formalities; they are fundamental to ensuring the safety and efficacy of a drug product. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] A cornerstone of this validation process is the use of highly characterized reference standards.[2] These standards provide the benchmark against which unknown samples are measured, making their purity, identity, and stability paramount to the reliability of any generated data.[3]
This application note provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper use of 3-Hydroxy-1-methylpyridinium iodide as a reference standard. This compound is recognized as Pyridostigmine USP Related Compound B , a critical process impurity and potential degradant of Pyridostigmine Bromide, an active pharmaceutical ingredient (API) used in the treatment of myasthenia gravis.[4][5]
This document will detail the physicochemical properties of the standard, provide step-by-step protocols for its use in identity confirmation via spectroscopic methods, and present a complete, validated High-Performance Liquid Chromatography (HPLC) workflow for its quantification as an impurity in Pyridostigmine Bromide drug substance.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference material is the first step in its effective application. All work with a new lot of reference standard should begin with a review of its Certificate of Analysis (CoA), which provides lot-specific data on identity, purity, and storage.[4]
Table 1: Key Physicochemical Data for this compound
| Parameter | Value | Source(s) |
| Chemical Name | This compound | [4] |
| IUPAC Name | 1-methylpyridin-1-ium-3-ol;iodide | [6][7] |
| Synonyms | Pyridostigmine USP Related Compound B; Pyridostigmine Bromide Impurity B (as Iodide) | [4][6] |
| CAS Number | 7500-05-2 | [4][8][9] |
| Molecular Formula | C₆H₈INO | [9] |
| Molecular Weight | 237.04 g/mol | [4][8][9] |
| SMILES | [I-].C[n+]1cccc(O)c1 | [4][6] |
| Appearance | Neat Solid (e.g., crystalline powder) | [4][6] |
| Storage | Store at -20°C, protected from light and moisture. | [4] |
Diagram 1: Relationship between API and Reference Standard
Caption: Logical relationship between the API, a precursor, and the impurity.
Application I: Identity Confirmation of the Reference Standard
Before its use in quantitative assays, the identity of the reference standard must be unequivocally confirmed. This ensures that the correct molecule is being used to calibrate the analytical method, a critical aspect of specificity.
Protocol 3.1: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. The chemical shifts and coupling patterns of protons are unique to the compound's atomic connectivity. The quaternization of the pyridine nitrogen by the methyl group induces a significant downfield shift of the ring protons due to the increased positive charge and decreased electron density on the ring carbon atoms, providing a clear diagnostic marker.[10]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). D₂O is often preferred for its ability to exchange with the hydroxyl proton, simplifying the spectrum.
-
Instrumentation: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectrum and compare the observed chemical shifts to the structure and the data provided on the CoA.
Expected Spectral Features (in D₂O):
-
A singlet corresponding to the N-methyl (N-CH₃) protons, typically observed in the range of δ 4.0-4.5 ppm.
-
A series of multiplets or distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the four protons on the pyridinium ring. These will be shifted significantly downfield compared to the non-methylated 3-hydroxypyridine precursor.
Protocol 3.2: Identity Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For an ionic compound like this compound, this allows for the direct confirmation of the cationic component's molecular weight, offering orthogonal verification to NMR.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water.
-
Instrumentation: Analyze the solution using a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode. The sample can be introduced via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis: Identify the m/z value of the most abundant ion.
Expected Result:
-
The primary ion observed should correspond to the 3-Hydroxy-1-methylpyridinium cation [C₆H₈NO]⁺.
-
Expected Monoisotopic Mass: 110.0606 u
-
Observed m/z: ~110.06
Application II: Quantification of Impurity B in Pyridostigmine Bromide by HPLC
This section outlines a comprehensive protocol for the validation and use of this compound as a reference standard to quantify it as an impurity in the Pyridostigmine Bromide API. The method described is based on standard principles of reversed-phase chromatography for polar analytes.[11][12]
Diagram 2: HPLC Workflow for Impurity Quantification
Caption: Step-by-step workflow for impurity analysis using HPLC.
Protocol 4.1: Preparation of Solutions
Causality: Accurate and precise solution preparation is critical for generating a reliable calibration curve and obtaining an accurate result for the test sample. Using a common diluent for all solutions minimizes variability.
-
Diluent: Prepare a mixture of 95:5 Water:Acetonitrile (v/v).
-
Reference Standard (RS) Stock Solution (S1, ~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly. This is Stock S1.
-
-
Intermediate Standard Solution (S2, ~10 µg/mL):
-
Pipette 10.0 mL of Stock S1 into a 100 mL volumetric flask.
-
Dilute to volume with Diluent and mix. This is Stock S2.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by diluting Stock S2. For a typical impurity level of 0.1%, a range from 0.05 µg/mL to 2.0 µg/mL is appropriate.
-
Example for a 1.0 µg/mL standard: Pipette 5.0 mL of Stock S2 into a 50 mL volumetric flask and dilute to volume with Diluent.
-
-
API Test Solution (~1000 µg/mL or 1 mg/mL):
-
Accurately weigh approximately 50 mg of Pyridostigmine Bromide API into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly.
-
Protocol 4.2: HPLC Method Parameters
Causality: The selected parameters provide a robust separation of the polar impurity from the more retained API. A C18 column is a versatile stationary phase, and the phosphate buffer controls the pH to ensure consistent ionization states. UV detection is chosen based on the chromophores present in the molecules.
Table 2: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (5% B), 2-15 min (5% to 40% B), 15-17 min (40% B), 17-18 min (40% to 5% B), 18-25 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 270 nm |
| Run Time | 25 minutes |
Protocol 4.3: System Suitability and Method Validation
Causality: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The following steps, based on ICH guidelines, establish the method's performance characteristics.[1][14]
-
System Suitability Test (SST):
-
Procedure: Inject a mid-level calibration standard (e.g., 1.0 µg/mL) six consecutive times.
-
Purpose: To verify the precision and suitability of the chromatographic system before sample analysis.[13]
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
-
-
Specificity:
-
Procedure: Inject the Diluent, a standard solution of the impurity, and the API Test Solution. If available, also inject a solution containing other known impurities.
-
Purpose: To demonstrate that the peak for this compound is free from interference from the API or other components.
-
Acceptance Criteria: The impurity peak is well-resolved from all other peaks (Resolution ≥ 2.0).
-
-
Linearity:
-
Procedure: Inject the prepared calibration standards (e.g., 5 levels from LOQ to 200% of the target concentration) in triplicate.
-
Purpose: To demonstrate a proportional relationship between concentration and detector response over the desired range.[14]
-
Acceptance Criteria: Plot mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Procedure: Spike the API Test Solution with the impurity RS at three concentration levels (e.g., 50%, 100%, and 150% of the 0.1% specification limit). Analyze each level in triplicate.
-
Purpose: To determine the closeness of the measured value to the true value.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
-
Precision (Repeatability):
-
Procedure: Analyze six independent preparations of the API Test Solution spiked at 100% of the specification limit.
-
Purpose: To assess the method's precision under the same operating conditions over a short interval.
-
Acceptance Criteria: The RSD of the calculated impurity percentage should be ≤ 5.0%.
-
-
Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration of the impurity that can be reliably quantified. This can be established by finding the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.[14]
-
Purpose: To define the lower limit of the method's quantitative range.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10.0%.
-
Data Calculation and Reporting
The amount of this compound in the API test sample is calculated using the linear regression equation derived from the calibration curve.
Formula: Impurity (%) = ( (Sample Peak Area - y-intercept) / slope ) * ( V / W ) * ( P / 10 )
Where:
-
y-intercept & slope: From the calibration curve (y = mx + c)
-
V: Final volume of the API Test Solution (in mL)
-
W: Weight of the API taken (in mg)
-
P: Purity of the this compound reference standard (as a percentage, e.g., 99.5%)
All experimental procedures, data, and results should be documented in a formal validation report, which serves as documented evidence that the method is fit for its purpose.[14]
References
-
BioPharm International. (n.d.). Method Validation Guidelines. [Link]
-
Lowes, S., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. [Link]
-
PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. [Link]
-
N. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
XRF Scientific. (n.d.). Methods for Validating Reference Materials. [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- Google Patents. (n.d.). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. [Link]
-
FDA Global Substance Registration System. (n.d.). 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE. [Link]
-
Abkowicz-Bienko, A., et al. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
-
Pharmaffiliates. (n.d.). Pyridostigmine Bromide - Impurity B. [Link]
-
Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). Pyridostigmine Bromide Imp. B (EP) as Iodide: 3-Hydroxy. [Link]
-
Oledzka, I., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. [Link]
-
Blagojevic, V., et al. (2005). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst. [Link]
-
Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry. [Link]
-
ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. [Link]
-
Al-Ghananaeem, A., et al. (2002). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kwiecień, A., et al. (2023). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Validating Reference Materials [xrfscientific.com]
- 4. klivon.com [klivon.com]
- 5. store.usp.org [store.usp.org]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. scbt.com [scbt.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. wjarr.com [wjarr.com]
Application Notes and Protocols for 3-Hydroxy-1-methylpyridinium iodide in Proteomics Research
Authored by: A Senior Application Scientist
Introduction: Unveiling a Potential Tool for Proteome Analysis
In the dynamic field of proteomics, the development of novel chemical tools for protein analysis is paramount for advancing our understanding of cellular processes, disease mechanisms, and drug discovery.[1] Pyridinium salts, a class of heterocyclic organic compounds, have recently emerged as versatile reagents for site-selective protein modification and chemoproteomic profiling.[2][3][4] This document introduces 3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2), a commercially available pyridinium compound, and proposes its application as a novel chemical probe in proteomics research.[5][6][7]
While direct, peer-reviewed applications of this compound in proteomics are not yet established, its structural features—a positively charged pyridinium ring and a hydroxyl group—suggest a strong potential for reactivity with specific amino acid residues. Drawing parallels from established pyridinium-based strategies, we present a detailed guide for its prospective use in protein labeling, with a primary focus on lysine residue modification.[2] These application notes are intended for researchers, scientists, and drug development professionals seeking to explore new chemical biology tools.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 7500-05-2 | [5][6] |
| Molecular Formula | C₆H₈INO | [6] |
| Molecular Weight | 237.04 g/mol | [5][6] |
| Synonyms | 1-Methyl-3-hydroxypyridinium Iodide; Pyridostigmine USP Related Compound B | [5][6] |
| Storage | -20°C | [5] |
Part 1: Proposed Mechanism and Application in Lysine-Selective Protein Modification
Scientific Rationale
Pyridinium activated esters have demonstrated high reactivity and selectivity towards lysine residues under physiological conditions.[2] The permanent positive charge of the pyridinium ring enhances its electrophilicity, making it susceptible to nucleophilic attack by the ε-amino group of lysine. We hypothesize that this compound can function as an electrophilic probe for lysine labeling. The reaction is predicated on the nucleophilic addition of the lysine's primary amine to the pyridinium ring, potentially leading to a stable covalent adduct. This modification introduces a tag that can alter the protein's charge and be detected by mass spectrometry.
Proposed Reaction Mechanism
The diagram below illustrates the proposed mechanism for the covalent modification of a lysine residue by this compound. The unprotonated ε-amino group of lysine acts as a nucleophile, attacking an electron-deficient carbon on the pyridinium ring.
Caption: Proposed reaction of lysine's ε-amino group with this compound.
Part 2: Experimental Protocols
These protocols are proposed starting points for experimentation. As with any new methodology, optimization of reaction conditions (e.g., pH, temperature, incubation time, and reagent stoichiometry) is critical for success.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes a general workflow for labeling a purified protein, such as Bovine Serum Albumin (BSA) or Lysozyme, with this compound for subsequent analysis by SDS-PAGE and mass spectrometry.
Objective: To confirm the covalent modification of a model protein.
Materials:
-
Purified protein of interest (e.g., BSA, >98% purity)
-
This compound (3-HMP-I)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (MALDI-TOF or ESI-QTOF)
Workflow Diagram:
Caption: Workflow for in vitro protein labeling with 3-HMP-I.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of the purified protein in the Reaction Buffer (pH 8.5). The basic pH is crucial to deprotonate the lysine ε-amino group, enhancing its nucleophilicity.
-
Prepare a 100 mM stock solution of 3-HMP-I in ultrapure water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the 3-HMP-I stock solution. A good starting point is a 20-fold molar excess of 3-HMP-I to the protein.
-
Example: For a 50 µL reaction with a 10 µM protein concentration, add 1 µL of 100 mM 3-HMP-I (final concentration 2 mM).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM (e.g., 2.5 µL of 1 M Tris-HCl to the 50 µL reaction). Tris contains a primary amine that will react with and consume any excess 3-HMP-I.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove unreacted 3-HMP-I and quenching agent by passing the sample through a desalting column suitable for the protein's molecular weight, following the manufacturer's instructions. Alternatively, perform dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
SDS-PAGE: Analyze a portion of the labeled protein alongside an unlabeled control. While the mass addition of a single label (~237 Da) may not be resolvable, multiple labeling events could lead to a detectable band shift.
-
Mass Spectrometry: Analyze the intact labeled protein by MALDI-TOF or ESI-MS to confirm the mass increase corresponding to the covalent addition of one or more 3-HMP-I molecules. For more detailed analysis, digest the protein with trypsin and analyze by LC-MS/MS to identify the specific lysine residues that were modified.
-
Protocol 2: Prospective Use as a MALDI Matrix Additive
Research has shown that pyridinium-based ionic liquids can enhance protein identification in MALDI-MS by improving sample crystallization, reducing chemical noise, and minimizing the formation of alkali adducts.[8] 3-HMP-I could potentially serve a similar function when mixed with standard matrices.
Objective: To improve peptide mass fingerprinting (PMF) scores and sequence coverage in MALDI-MS analysis.
Materials:
-
Tryptic digest of a standard protein (e.g., BSA digest)
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CCA)
-
This compound (3-HMP-I)
-
Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water
Step-by-Step Procedure:
-
Matrix Preparation:
-
Prepare a saturated solution of CCA in 50:50 ACN:0.1% TFA.
-
Prepare a 100 mM solution of 3-HMP-I in water.
-
-
Matrix-Additive Formulation:
-
Create a series of matrix-additive mixtures. Based on prior studies with similar compounds, a molar ratio of CCA to pyridinium compound of 2:1 has been shown to be effective.[8]
-
Test Mixture: Mix the saturated CCA solution with the 3-HMP-I solution at a 2:1 (v/v) ratio. Prepare a control of pure CCA matrix.
-
-
Sample Spotting:
-
On a MALDI target plate, mix 1 µL of the tryptic digest with 1 µL of the test matrix mixture.
-
On a separate spot, mix 1 µL of the same digest with 1 µL of the control CCA matrix.
-
Allow the spots to air-dry completely (co-crystallization).
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra from both the test and control spots under identical instrument settings.
-
Compare the spectra for signal-to-noise ratio, chemical noise in the low-mass region, and the presence of peptide signals.
-
-
Data Analysis:
-
Submit the resulting peptide mass lists to a database search engine (e.g., Mascot, X! Tandem).
-
Compare the protein identification scores (e.g., Mascot score) and the sequence coverage obtained from the test and control matrices. An increase in score and coverage would indicate a beneficial effect of 3-HMP-I as a matrix additive.
-
Part 3: Data Interpretation and Troubleshooting
| Parameter / Observation | Possible Interpretation | Suggested Action |
| No mass shift observed in MS (Protocol 1) | Inefficient labeling. | Increase pH of reaction buffer (8.5-9.5), increase molar excess of 3-HMP-I, or increase incubation time/temperature. |
| Protein precipitation during labeling | Reagent concentration too high or buffer incompatibility. | Decrease the concentration of 3-HMP-I. Screen different buffer systems. |
| Low signal or poor spectra with new matrix (Protocol 2) | Inoptimal matrix-to-additive ratio or poor co-crystallization. | Test a range of CCA:3-HMP-I ratios. Experiment with different spotting techniques (e.g., dried-droplet vs. thin-layer). |
| Multiple additions in MS (Protocol 1) | High reactivity, potential for non-specific labeling. | Decrease molar excess of 3-HMP-I and reduce incubation time to control the extent of modification. |
Conclusion and Future Directions
This compound presents an intriguing, yet unexplored, candidate for advancing proteomics methodologies. The protocols and applications detailed herein are foundational, built upon the established success of related pyridinium compounds. We strongly encourage researchers to undertake empirical validation and optimization. Future work could involve synthesizing derivatives of 3-HMP-I that incorporate bio-orthogonal handles (e.g., alkynes or azides), transforming it into a powerful tool for activity-based protein profiling (ABPP) and in-situ target identification.[4] Such advancements would enable the broader application of this compound in complex biological systems, from cell lysates to live cells, furthering its utility in drug discovery and fundamental research.[2]
References
-
Kool, J., et al. (2006). Pyridinium-based Ionic Liquid Matrices Can Improve the Identification of Proteins by Peptide Mass-Fingerprint Analysis With Matrix-Assisted Laser desorption/ionization Mass Spectrometry. Analytical and Bioanalytical Chemistry, 384(1), 215-224. [Link]
-
Zhang, Y., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(14), 5235-5242. [Link]
-
van der Zouwen, M., et al. (2020). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 59(21), 8122-8128. [Link]
-
Don-Sapataria, D., et al. (2021). Donor-Acceptor Pyridinium Salts for Photo-Induced Electron Transfer Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes using Visible Light. Journal of the American Chemical Society, 143(4), 2098-2108. [Link]
-
Amini, A., et al. (2015). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology, 7(1), 2-11. [Link]
Sources
- 1. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donor-Acceptor Pyridinium Salts for Photo-Induced Electron Transfer Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. klivon.com [klivon.com]
- 6. scbt.com [scbt.com]
- 7. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 8. Pyridinium-based ionic liquid matrices can improve the identification of proteins by peptide mass-fingerprint analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Investigating the Dose-Dependent Effects of 3-Hydroxy-1-methylpyridinium iodide in Rats
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing 3-Hydroxy-1-methylpyridinium iodide
This compound (3-OH-NMPi), also known as 3-hydroxy-N-methylpyridinium, is a key chemical entity primarily recognized as a metabolite of Pyridostigmine.[1][2] Pyridostigmine is a reversible cholinesterase inhibitor used clinically for the treatment of myasthenia gravis and for nerve agent prophylaxis. Understanding the pharmacology and toxicology of its metabolites is crucial for a comprehensive safety and efficacy profile of the parent drug. The study of 3-OH-NMPi in rodent models, particularly concerning its dose-dependent disposition, provides critical insights into potential saturation of metabolic or excretory pathways, which can have significant implications for toxicity and therapeutic window assessments.
This document serves as a detailed guide for designing and executing studies to characterize the dose-dependent effects of 3-OH-NMPi in rats. It combines established pharmacokinetic principles with practical, field-proven laboratory protocols to ensure robust and reproducible results.
Part 1: Understanding the Pharmacokinetic Profile of 3-OH-NMPi
The primary investigation into the dose-dependent effects of 3-OH-NMPi has focused on its pharmacokinetics, specifically its elimination. Research has shown that the urinary excretion of this metabolite is subject to a dose-dependent process in rats.[1][2]
Causality and Scientific Rationale
A dose-dependent change in excretion kinetics often suggests the saturation of an active biological process. In the case of 3-OH-NMPi, this could involve either active tubular secretion in the kidneys or a metabolic pathway that becomes overwhelmed at higher concentrations. When a dose of pyridostigmine (the parent compound) is administered, the rate of excretion of the 3-OH-NMPi metabolite rises to a maximum at around 30 minutes.[2] However, as the dose increases, the proportion of the dose eliminated as the metabolite can decrease, indicating that the elimination process cannot keep pace with its formation and systemic availability.[1] This saturation is a critical finding, as it implies that at higher exposure levels, the compound may persist longer in the body, potentially leading to unforeseen toxicities.
Summarized Pharmacokinetic Data
The following table summarizes the key dose-dependent findings related to 3-OH-NMPi excretion in rats after administration of its parent compound, pyridostigmine.
| Dose Level of Pyridostigmine | Observation on 3-OH-NMPi Metabolite | Implication |
| Low (e.g., < 1.25 µmol/kg) | Proportion of dose excreted as metabolite is variable. | Elimination pathways are not saturated. |
| High (e.g., ≥ 1.25 µmol/kg) | Percentage of the dose eliminated as the metabolite is significantly reduced.[1] | Saturation of a dose-dependent elimination process.[1][2] |
Part 2: Designing a Comprehensive Dose-Response Study
A robust investigation requires a meticulously planned experimental design. The following workflow provides a high-level overview of the key phases for a study investigating the dose-dependent effects of 3-OH-NMPi.
Caption: High-level workflow for a dose-dependent study of 3-OH-NMPi in rats.
Dose Selection Rationale
The selection of doses is paramount. A typical design would include:
-
A vehicle control group: (e.g., 0.9% sterile saline).
-
A low-dose group: To establish a baseline effect or No-Observed-Adverse-Effect-Level (NOAEL).
-
A mid-dose group: To characterize the intermediate response.
-
A high-dose group: To identify potential toxicity and pathway saturation.
Doses should be spaced logarithmically (e.g., 1, 10, 100 mg/kg) to effectively capture the dose-response curve.
Animal Model Justification
Sprague-Dawley or Wistar rats are standard models for toxicological and pharmacokinetic studies due to their well-characterized physiology and genetics. Young adult males (8-10 weeks old) are often used to avoid the hormonal cycle variations present in females, unless sex-specific effects are being investigated. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Part 3: Core Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and detailed procedural steps to ensure consistency.
Protocol 3.1: Preparation and Administration of 3-OH-NMPi
Rationale: Intraperitoneal (IP) injection is chosen for its rapid systemic absorption, which is faster than subcutaneous administration and offers a practical alternative to the more technically demanding intravenous route.[3]
Materials:
-
This compound (CAS 7500-05-2)
-
Sterile 0.9% saline solution (vehicle)
-
Analytical balance
-
Sterile 1 mL syringes with 25-27G needles[4]
-
Vortex mixer
Procedure:
-
Dosage Calculation: Calculate the mass of 3-OH-NMPi needed for each dose group. For a 10 mg/kg dose in a 300g (0.3 kg) rat, you would need 3 mg of the compound.
-
Solution Preparation: Weigh the required amount of 3-OH-NMPi and dissolve it in a precise volume of sterile saline to achieve the desired concentration. For example, to administer a volume of 1 mL/kg, a 10 mg/kg dose requires a 10 mg/mL solution.
-
Verification: Ensure the compound is fully dissolved. Use a vortex mixer if necessary. Prepare fresh on the day of the experiment.
-
Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip. For IP injections, the animal should be positioned with its head tilted downwards.[5]
-
Injection: Locate the lower right abdominal quadrant to avoid the bladder and cecum. Insert the needle at a 15-20 degree angle.[5]
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is drawn. If fluid appears, withdraw and use a new sterile needle at a different site.[4]
-
Administration: Inject the calculated volume smoothly. The maximum recommended IP injection volume for rats is typically 10 mL/kg.
-
Post-Injection Monitoring: Observe the animal for at least 10-15 minutes post-injection for any immediate adverse reactions.[6]
Protocol 3.2: Assessment of Neurobehavioral Effects via Open Field Test
Rationale: As the parent compound of 3-OH-NMPi affects the nervous system, it is prudent to assess for potential central nervous system effects. The Open Field Test is a standard assay for evaluating locomotor activity and anxiety-like behavior in rodents.[7][8]
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm), typically made of a non-porous material.
-
Video tracking software (e.g., Any-maze, EthoVision) or manual stopwatch.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the test begins.
-
Timeline: Conduct the test at the predicted time of maximum plasma concentration (Tmax), which may need to be determined in a pilot study.
-
Test Initiation: Gently place the rat in the center of the arena.
-
Recording: Record the animal's activity for a set duration (e.g., 10 minutes).
-
Key Parameters to Measure:
-
Total Distance Traveled: An indicator of general locomotor activity.
-
Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Blinding: The experimenter analyzing the data should be blinded to the treatment groups to prevent bias.
Caption: Workflow for the Open Field Test protocol.
Protocol 3.3: Assessment of Oxidative Stress via TBARS Assay
Rationale: Many xenobiotics induce oxidative stress, a state of imbalance between reactive oxygen species (ROS) and antioxidant defenses.[9] Measuring thiobarbituric acid reactive substances (TBARS) provides an index of lipid peroxidation, a key indicator of oxidative damage.[10][11]
Caption: Conceptual diagram of oxidative stress.
Materials:
-
Tissue homogenizer
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer or plate reader
-
Malondialdehyde (MDA) standard
-
Blood collection tubes (e.g., with heparin) and serum separator tubes[10]
Procedure:
-
Sample Collection: At the end of the study (e.g., 24 hours post-dose), collect blood via cardiac puncture under terminal anesthesia. Also, collect tissues of interest (e.g., liver, kidney).
-
Plasma/Serum Preparation: Centrifuge blood samples to separate plasma or serum.[12]
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., ice-cold KCl).
-
TBARS Reaction: a. To a sample of plasma or tissue homogenate, add an acidic solution (e.g., TCA) to precipitate proteins. b. Centrifuge and collect the supernatant. c. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.[11]
-
Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.[11]
-
Quantification: Create a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Normalization: Express results normalized to the protein content of the sample, determined by a method such as the Bradford assay.[10]
Part 4: Data Analysis and Interpretation
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for each dose group.
-
From these curves, calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[13][14]
-
Analyze urinary excretion data by plotting the cumulative amount of 3-OH-NMPi excreted over time.
-
Use ANOVA followed by post-hoc tests to determine statistically significant differences between dose groups.
Behavioral and Biochemical Analysis:
-
For Open Field and TBARS data, use one-way ANOVA to compare the means of the different dose groups against the vehicle control.
-
If a significant effect is found, use a post-hoc test (e.g., Dunnett's or Tukey's) to identify which doses are significantly different from the control.
-
A p-value of less than 0.05 is typically considered statistically significant.[9]
Trustworthiness and Validation: To ensure the integrity of the results, it is critical to incorporate blinding in all subjective measurements (e.g., behavioral scoring) and to include quality control samples in all biochemical assays. Replicating the experiment will further validate the findings. Any unexpected results should prompt a thorough review of the methodology and potentially further focused experiments to understand the underlying mechanisms.
References
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025). Boston University. [Link]
-
Sinzato, Y. K., et al. (2023). Assessment of Oxidative Stress Biomarkers in Rat Blood. Bio-protocol, 13(5), e4626. [Link]
-
Study of different routes of drugs administration in mice & rats. RJPT SimLab. [Link]
-
Aquilonius, S. M., et al. (1980). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. British Journal of Pharmacology, 70(1), 21-26. [Link]
-
Junqueira, V. B., et al. (2004). EVALUATION OF SELECTED BIOCHEMICAL PARAMETERS OF OXIDATIVE STRESS IN RATS PRETREATED WITH ROSUVASTATIN AND FLUOXETINE. Farmacia, 62(2), 261-267. [Link]
-
Gokalp, O., et al. (2015). The Levels of Oxidative Stress Biomarkers in Rats as a Response to Different Techniques of Testicular Biopsy. Disease Markers, 2015, 858932. [Link]
-
Sinzato, Y. K., et al. (2023). Assessment of Oxidative Stress Biomarkers in Rat Blood. ResearchGate. [Link]
-
Assessment of Oxidative Stress Biomarkers in Rat Blood. Bohrium. (2023). [Link]
-
Wahlsten, D., et al. (2017). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 11, 203. [Link]
-
Wahlsten, D., et al. (2017). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. [Link]
-
Rodent Behavior Testing. Charles River Laboratories. [Link]
-
Paiman, A., et al. (2019). Oral Drug Delivery to the Experimental Animals, A Mini Review. Global Drug Design & Development Review. [Link]
-
Aquilonius, S. M., et al. (1980). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. PubMed. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. [Link]
-
Gartside, S. E., et al. (2007). Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases. Neuromethods. [Link]
-
Li, H., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 2026. [Link]
-
Singh, S., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Biomedicine and Biotechnology, 2011, 465717. [Link]
Sources
- 1. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. criver.com [criver.com]
- 8. Behavioral Phenotyping in Rats and Mice [labome.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Levels of Oxidative Stress Biomarkers in Rats as a Response to Different Techniques of Testicular Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 3-Hydroxy-1-methylpyridinium iodide
Introduction
3-Hydroxy-1-methylpyridinium iodide, a pyridinium derivative, presents a compelling subject for in vitro investigation due to its structural characteristics. As a known impurity and potential metabolite of pyridostigmine, a drug used in the management of myasthenia gravis, its biological activities are of significant interest[1][2]. The presence of a hydroxyl group on the pyridinium ring suggests potential antioxidant properties, while its structural relation to a key pharmaceutical agent necessitates evaluation of its neuroprotective and cholinesterase-inhibiting capabilities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a clear understanding of the compound's biological profile.
Section 1: Assessment of Antioxidant Capacity
The phenolic hydroxyl group in this compound is a key structural feature that may confer antioxidant activity. Evaluating this potential is a critical first step in characterizing its biological effects. This section outlines established chemical-based assays to determine its radical scavenging and reducing power.
Application Note: Rationale for Antioxidant Assays
Oxidative stress is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. We will employ three distinct yet complementary assays to build a comprehensive antioxidant profile for this compound:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is quantifiable by spectrophotometry. It is a rapid and sensitive method for screening radical scavenging activity[3][4].
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine complex has an intense blue color, allowing for spectrophotometric quantification of the compound's reducing power[4][5].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for assessing the antioxidant capacity of this compound.
Detailed Protocols
1. DPPH Radical Scavenging Assay Protocol
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution or control to respective wells.
-
Add 100 µL of the DPPH working solution to each well. For the blank, use 200 µL of methanol.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes[6].
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
2. FRAP Assay Protocol
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using various concentrations of FeSO₄.
-
Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 150 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-6 minutes[6].
-
Measure the absorbance at 593 nm.
-
Determine the antioxidant capacity from the standard curve and express as µM Fe(II) equivalents.
-
Data Presentation
| Assay | Endpoint | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC₅₀ (µM) | Experimental Value | Experimental Value |
| FRAP | Fe(II) Equivalents (µM) | Experimental Value | Experimental Value |
| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | Experimental Value | Experimental Value |
Section 2: Evaluation of Neuroprotective Effects
Given its structural relationship to a metabolite of a neurologically active drug, assessing the potential neuroprotective effects of this compound is a logical progression. This involves using cell-based assays to determine if the compound can protect neuronal cells from induced stress or toxicity.
Application Note: Rationale for Neuroprotection Assays
Neurodegenerative diseases are often characterized by neuronal cell death. In vitro models can simulate this damage, allowing for the screening of potentially protective compounds[7][8]. We will use a neuronal-like cell line (e.g., SH-SY5Y or PC12) and induce cytotoxicity with an agent like hydrogen peroxide (H₂O₂) or glutamate to mimic oxidative stress-induced cell death. The ability of this compound to preserve cell viability will be quantified.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Neurotoxic agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10⁴ cells/well) and incubate for 24 hours.[9]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce cytotoxicity by adding the neurotoxic agent (e.g., a predetermined concentration of H₂O₂) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to the untreated control group.
-
Section 3: Acetylcholinesterase Inhibition Assay
As a structural analog of a metabolite of the acetylcholinesterase (AChE) inhibitor pyridostigmine, it is crucial to determine if this compound itself possesses AChE inhibitory activity.
Application Note: Rationale for AChE Inhibition Assay
AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis[10][11]. The Ellman method is a widely used, simple, and reliable colorimetric assay to screen for AChE inhibitors[11][12][13].
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Detailed Protocol: Ellman's Method
-
Reagents and Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Physostigmine or Donepezil (positive control)
-
96-well microplate
-
-
Procedure:
-
Prepare solutions of DTNB (e.g., 3 mM) and ATCI (e.g., 15 mM) in the buffer. Prepare the AChE solution (e.g., 0.22 U/mL) in buffer containing 0.1% BSA.
-
In a 96-well plate, add 25 µL of each concentration of the test compound or positive control.
-
Add 50 µL of the AChE solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 125 µL of DTNB and 25 µL of ATCI to each well.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100[14]
-
Data Presentation
| Compound | IC₅₀ (µM) for AChE Inhibition |
| This compound | Experimental Value |
| Physostigmine (Positive Control) | Experimental Value |
Conclusion
This document provides a detailed guide for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, neuroprotective, and acetylcholinesterase inhibitory properties, researchers can gain valuable insights into its potential biological significance. The provided protocols are based on established and widely accepted methodologies, ensuring the generation of reliable and reproducible data. The findings from these assays will form a critical foundation for any further investigation into the pharmacological profile of this compound.
References
-
ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]
-
MDPI. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Retrieved from [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Retrieved from [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
PLOS One. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. Retrieved from [Link]
-
PubMed Central. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Retrieved from [Link]
-
AGETDS. (n.d.). Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycarbamoyl-1-methylpyridinium iodide. Retrieved from [Link]
-
Gsrs. (n.d.). 3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2025). Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. Retrieved from [Link]
Sources
- 1. klivon.com [klivon.com]
- 2. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 12. attogene.com [attogene.com]
- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agetds.com [agetds.com]
Application Notes and Protocols for the Laboratory Handling and Storage of 3-Hydroxy-1-methylpyridinium iodide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2). This document synthesizes critical information on the compound's properties, safety protocols, and relevant experimental procedures to ensure scientific integrity and laboratory safety.
Introduction and Scientific Context
This compound is a pyridinium salt that has garnered interest for its potential biological activities. It is recognized as an antioxidant and has shown inhibitory activity towards the mitochondrial respiratory chain.[1] Additionally, studies have indicated its protective effects on human erythrocytes against hemolysis induced by mechanical trauma.[1] Structurally, it is a quaternary ammonium compound, a class of molecules with diverse applications in pharmaceuticals and material science.[2] The presence of the iodide counter-ion and the hydroxyl group on the pyridine ring are key features that influence its chemical behavior, including its solubility, stability, and reactivity. Proper handling and storage are paramount to maintain the compound's integrity for experimental use and to mitigate any potential hazards.
Physicochemical and Hazard Properties
| Property | Value | Source(s) |
| CAS Number | 7500-05-2 | [3][4] |
| Molecular Formula | C₆H₈INO | [3] |
| Molecular Weight | 237.04 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage Temperature | +4°C or -20°C | [4][5] |
| Known Hazards | Based on related pyridinium iodides: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. | [6][7] |
| Hygroscopicity | Assumed to be hygroscopic based on the ionic nature of pyridinium salts. | [6] |
| Light Sensitivity | Assumed to be light-sensitive, a common characteristic of iodide-containing compounds. | General knowledge |
Note: The conflicting storage temperatures from different suppliers (+4°C vs. -20°C) suggest that the optimal condition may depend on the purity and intended shelf life. For long-term storage, -20°C is the more conservative and recommended approach to minimize degradation. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.[4][5]
Core Directives for Safe Handling and Storage
The following protocols are designed to ensure the stability of this compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A steadfast commitment to appropriate PPE is non-negotiable when handling this and any related chemical compounds.
Caption: Mandatory PPE workflow before handling this compound.
Storage Protocol
Proper storage is critical to prevent degradation from moisture and light.
-
Receiving the Compound: Upon receipt, immediately inspect the container for any damage. Date the container.
-
Primary Container: Keep the compound in its original, tightly sealed, light-protecting (amber or opaque) vial.
-
Secondary Containment: Place the primary container in a labeled, sealed secondary container. This is especially important for long-term storage to provide an additional barrier against atmospheric moisture.
-
Controlled Environment:
-
Inert Atmosphere (Optional but Recommended): For highly sensitive applications, after opening, the container headspace can be flushed with an inert gas like argon or nitrogen before resealing to displace air and moisture.
Handling Protocol
Due to its presumed hygroscopic and light-sensitive nature, specific handling procedures are necessary.
-
Work Area: Conduct all manipulations in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the desired amount of the compound quickly to minimize exposure to air and light.
-
Dissolution:
-
While specific quantitative solubility data is not widely published, this compound is expected to be soluble in polar solvents such as water, ethanol, and methanol.[8][9] For biological assays, Dimethyl Sulfoxide (DMSO) is also a potential solvent, though subsequent dilution in aqueous media should be done carefully to avoid precipitation.[10]
-
When preparing solutions, add the solvent to the weighed solid. Sonication may be used to aid dissolution if necessary.
-
-
Solution Storage: Store solutions in amber vials or vials wrapped in aluminum foil to protect from light. For aqueous solutions, sterile filtration and storage at +4°C (short-term) or -20°C (long-term) is recommended.
Experimental Protocols: Application in Antioxidant Assays
A primary application of this compound is in the study of its antioxidant properties. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method for this evaluation.[11]
DPPH Radical Scavenging Assay Protocol
This protocol is adapted for the evaluation of pyridinium derivatives.[12]
Materials:
-
This compound
-
DPPH (1,1-diphenyl-2-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark.[11]
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in the same solvent used for the DPPH solution.
-
Prepare a series of dilutions from the stock solution to test a range of concentrations.
-
Prepare a similar dilution series for the reference antioxidant.
-
-
Assay Execution:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 180-200 µL) and mix gently.
-
Include control wells containing the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.[11]
-
The results can be expressed as an IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Safety, Spill, and Disposal Procedures
Hazard Mitigation
-
Inhalation: Avoid creating dust. If dust is generated, use a respirator with a particulate filter.[6]
-
Skin Contact: In case of contact, wash the affected area immediately with soap and water.[6]
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Ingestion: If swallowed, seek immediate medical attention.[7]
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
Moisten the absorbent material slightly and carefully sweep it into a labeled waste container.[14]
-
Clean the spill area with soap and water.
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste (e.g., unused solutions) in a labeled, sealed, and compatible container.
-
Disposal Route: Do not dispose of down the drain.[15] All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste.[15] The iodide content may require specific disposal considerations.[16][17]
References
-
Semantic Scholar. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. Retrieved from [Link]
-
MedCrave. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Hydroxy-1-methylpyridinium-d3 Iodide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
NOVA Research Portal. (2018). Pyridinium salts: From synthesis to reactivity and applications. Retrieved from [Link]
-
Slideshare. (2019). Chemical incompatibility of the drug. Retrieved from [Link]
-
CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]
-
International Atomic Energy Agency. (2001). Management of radioactive waste from the use of radionuclides in medicine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Are bis(pyridine)iodine(i) complexes applicable for asymmetric halogenation?. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
Reddit. (2021). How to store / dispose of Iodine crystals?. Retrieved from [Link]
-
Science.gov. (n.d.). dmso methanol ethanol: Topics. Retrieved from [Link]
-
ResearchGate. (2024). Imiquimod Solubility in Different Solvents: An Interpretative Approach. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. klivon.com [klivon.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. mdpi.com [mdpi.com]
- 14. nj.gov [nj.gov]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyridinium Salt Synthesis
Welcome to the Technical Support Center for Pyridinium Salt Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridinium salts, a critical structural motif in numerous pharmaceuticals and functional materials. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Foundational Principles of Pyridinium Salt Synthesis
Pyridinium salts are typically synthesized through the quaternization of a pyridine nitrogen. The two most common strategies are direct N-alkylation of the pyridine ring and the Zincke reaction for the synthesis of N-aryl pyridinium salts.[1][2] Understanding the mechanisms and critical parameters of these reactions is paramount to successful synthesis and troubleshooting.
N-Alkylation: The Menschutkin Reaction
The direct reaction of a pyridine with an alkyl halide, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
Key Experimental Choices & Their Causality:
-
Alkyl Halide Reactivity: The reaction rate is highly dependent on the nature of the leaving group, following the general trend I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive.[3]
-
Solvent Effects: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the charged transition state of the SN2 reaction.[3] Protic solvents like ethanol can also be effective, particularly for dissolving the reactants.[4][5]
-
Temperature: Increasing the reaction temperature is a common and effective method to drive the reaction forward, especially for less reactive pyridines or alkyl halides.[3] Continuous flow synthesis has demonstrated that temperatures up to 138°C can significantly improve yield and reaction rates.[6]
The Zincke Reaction for N-Aryl Pyridinium Salts
The Zincke reaction is a powerful method for preparing N-aryl pyridinium salts. It involves the reaction of a pyridine with 1-chloro-2,4-dinitrobenzene (Zincke salt precursor) to form an N-(2,4-dinitrophenyl)pyridinium salt, which then reacts with a primary amine to yield the desired N-substituted pyridinium salt.[1][2][7]
Mechanism Overview:
The reaction proceeds through a series of steps involving nucleophilic addition, ring-opening to form a "Zincke aldehyde" intermediate, and subsequent ring-closing.[1][8] This multi-step process, an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, offers multiple points for optimization and potential pitfalls.[1]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific rationale behind them.
Q1: My N-alkylation reaction is sluggish or not proceeding to completion, with significant unreacted starting material observed by TLC/NMR.
A1: This is a common challenge, often stemming from insufficient reactivity of the reactants or suboptimal reaction conditions.
-
Underlying Cause: The nucleophilicity of the pyridine and the electrophilicity of the alkyl halide are key. Electron-withdrawing groups (EWGs) on the pyridine ring decrease its nucleophilicity, making the reaction more difficult.[3][9]
-
Troubleshooting Steps:
-
Increase Temperature: This is often the most direct solution. Systematically increase the temperature, for example, from room temperature to 60 °C, then 80 °C, and up to the reflux temperature of your solvent.[3] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[4]
-
Switch to a More Reactive Alkyl Halide: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. The weaker C-I bond makes it a better leaving group.[3] Catalytic amounts of sodium iodide (NaI) can sometimes be used to in situ generate the more reactive alkyl iodide from an alkyl bromide or chloride.
-
Solvent Selection: Ensure you are using an appropriate solvent. If solubility is an issue, a solvent like DMF might be a better choice than acetonitrile. For very unreactive systems, running the reaction neat (solvent-free) at an elevated temperature can be effective.[3][9]
-
Stoichiometry: Using a slight excess of the alkylating agent (1.1 to 1.5 equivalents) can help drive the reaction to completion. However, avoid a large excess to prevent purification challenges.[3]
-
Q2: I am attempting to synthesize a pyridinium salt with an electron-withdrawing group on the pyridine ring, and the reaction is failing even at high temperatures.
A2: Pyridines bearing strong EWGs are notoriously poor nucleophiles, often requiring more potent electrophiles to achieve quaternization.
-
Underlying Cause: The electron density on the nitrogen atom is significantly reduced by the EWG, making it less likely to attack the alkyl halide.
-
Troubleshooting Steps:
-
Use a Stronger Alkylating Agent: Alkyl triflates (R-OTf) are significantly more reactive electrophiles than alkyl halides and can often succeed where halides fail.[9] These can be prepared from the corresponding alcohol and triflic anhydride.
-
Employ Activating Agents: For the synthesis of N-aryl pyridinium salts from pyridine N-oxides, activating agents like trifluoromethanesulfonic anhydride (triflic anhydride) can be used to make the pyridine ring more susceptible to nucleophilic attack.
-
Consider Alternative Synthetic Routes: If direct alkylation is not feasible, explore other methods such as those starting from pyrylium salts or utilizing C-H activation strategies.[10][11]
-
Q3: My reaction mixture is turning dark, and I'm observing multiple unidentified spots on my TLC plate.
A3: Darkening of the reaction mixture and the formation of multiple byproducts often indicate decomposition or side reactions.
-
Underlying Cause: High reaction temperatures, especially for prolonged periods, can lead to the degradation of starting materials or products. Some reagents may also be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.
-
Degas the Solvent: Oxygen can sometimes promote side reactions. Degassing your solvent by bubbling an inert gas (like nitrogen or argon) through it before starting the reaction can be beneficial.
-
Purify Starting Materials: Impurities in your pyridine or alkyl halide can sometimes act as catalysts for decomposition. Ensure your starting materials are of high purity.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of degradation products.
-
Q4: I've successfully formed my pyridinium salt, but I'm struggling with purification. It's an oil, or it won't crystallize.
A4: The purification of ionic compounds like pyridinium salts can be challenging due to their high polarity and potential for being hygroscopic.
-
Underlying Cause: The nature of the counter-anion and the substituents on the pyridine ring can significantly influence the physical properties of the salt.
-
Troubleshooting Steps:
-
Precipitation/Crystallization: If the salt is a solid, try precipitating it from the reaction mixture by adding a less polar solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or hexane).[4][5] For stubborn oils, trituration (repeatedly washing/stirring the oil with a non-polar solvent) can sometimes induce crystallization.
-
Column Chromatography: While challenging for highly polar salts, column chromatography on silica gel or alumina can be effective. A polar mobile phase, often containing methanol or ethanol, is typically required.[12] Specialized adsorbents are also available for the purification of quaternary ammonium compounds.[13]
-
Anion Exchange: In some cases, the properties of the pyridinium salt can be improved by exchanging the counter-anion. For example, if you have a bromide salt that is an oil, you might be able to exchange it for a hexafluorophosphate (PF6-) or tetrafluoroborate (BF4-) salt, which are often more crystalline. This can be achieved by metathesis with a suitable salt (e.g., KPF6 or NaBF4).
-
Washing: If your product has precipitated, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my pyridinium salt synthesis?
A: Thin-Layer Chromatography (TLC) is a common and effective method. The pyridinium salt product is ionic and will typically have a much lower Rf value than the starting pyridine and alkyl halide. Staining with iodine or permanganate can help visualize the spots. Nuclear Magnetic Resonance (NMR) spectroscopy is also an excellent tool. The proton signals of the pyridine ring will shift downfield upon quaternization.[14][15] For example, the α-protons of pyridine typically appear around 8.6 ppm, while in the pyridinium ion, they can shift to 8.8 ppm or higher.[14]
Q: Can I use microwave heating for pyridinium salt synthesis?
A: Absolutely. Microwave-assisted synthesis is often an excellent choice for these reactions. It can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[4][6]
Q: Are there any safety concerns I should be aware of?
A: Standard laboratory safety precautions should always be followed. Some alkylating agents are potent lachrymators and should be handled in a fume hood. The Zincke reaction involves 2,4-dinitrochlorobenzene, which is a skin irritant and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Section 4: Data and Protocols
Solvent Selection Guide for N-Alkylation
| Solvent | Dielectric Constant (ε) | Type | Typical Use Case |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | General-purpose, good for a wide range of reactants.[3] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power, useful for poorly soluble reactants.[3] |
| Ethanol (EtOH) | 24.5 | Polar Protic | Good for dissolving reactants, often used in reflux conditions.[4][5] |
| Acetone | 20.7 | Polar Aprotic | Can be useful for reactions where the product precipitates out.[9] |
| Dichloromethane (DCM) | 9.1 | Nonpolar Aprotic | Used in specific cases, particularly with highly reactive electrophiles.[9] |
General Protocol for N-Alkylation of Pyridine
-
To a solution of pyridine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, 0.5 M), add the alkyl halide (1.1-1.4 equivalents).[5]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[4] Reaction times can vary from a few hours to overnight.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization, precipitation from a non-polar solvent, or column chromatography.[4][5][12][13]
General Protocol for the Zincke Reaction
-
Formation of the N-(2,4-dinitrophenyl)pyridinium salt: Dissolve pyridine in a suitable solvent and react it with 1-chloro-2,4-dinitrobenzene. The resulting salt can often be isolated by filtration and purified by recrystallization.[1][2]
-
Reaction with a primary amine: The purified N-(2,4-dinitrophenyl)pyridinium salt is then dissolved in a solvent like methanol and treated with the desired primary amine.[2]
-
The reaction mixture is typically heated to facilitate the ring-opening and ring-closing cascade.[16]
-
Upon completion, the desired pyridinium salt is isolated and purified, often after removal of the 2,4-dinitroaniline byproduct.
Section 5: Visualizing the Workflow
Decision-Making Flowchart for Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Simplified Zincke Reaction Mechanism
Caption: Key stages of the Zincke reaction for N-aryl pyridinium salt synthesis.
References
-
Zincke reaction. In: Wikipedia. [Link]
-
Formation and reactivity of pyridinium salts via Zincke imine intermediates. American Chemical Society. [Link]
-
Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants. PMC - NIH. [Link]
-
Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Current approaches to pyridinium salt synthesis from either amines... ResearchGate. [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. The Doyle Group - UCLA. [Link]
-
Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids. PubMed. [Link]
-
Purification Of Quaternary Ammonium Pyridinium Compounds. Column Chromatography. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. [Link]
-
A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]
-
Synthesis of 3-substituted pyridinium salts. ResearchGate. [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. ResearchGate. [Link]
-
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC - NIH. [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]
-
Formation of pyridinium salts with EWG. Reddit. [Link]
-
SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. TUScholarShare - Temple University. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH. [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
-
Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science. [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [Link]
-
Synthesis and characterizations of pyridinium salts including poly(pyr. Western Michigan University ScholarWorks at WMU. [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]
-
Vibrational spectra of pyridinium salts. ResearchGate. [Link]
-
Synthetic methods for synthesizing pyridinium salts. ResearchGate. [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. ResearchGate. [Link]
-
C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. Thieme. [Link]
-
Pyridinium Chlorochromate : Preparation. YouTube. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. MDPI. [Link]
Sources
- 1. Zincke reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zincke salt - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. DSpace [scholarshare.temple.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. column-chromatography.com [column-chromatography.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxy-1-methylpyridinium iodide
Welcome to the technical support center for the synthesis of 3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important compound. As a known related compound of Pyridostigmine, achieving high-purity material is often critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt the synthesis to your specific needs.
Synthesis Overview: The N-Methylation of 3-Hydroxypyridine
The synthesis of this compound is a classic example of a quaternization reaction. It proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of the 3-hydroxypyridine ring attacks the electrophilic methyl group of methyl iodide. The resulting product is an ionic salt.
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of this compound.
Recommended Experimental Protocol
This protocol is optimized for a high-yield, high-purity synthesis on a laboratory scale.
Step-by-Step Methodology
-
Reagent Preparation:
-
Ensure 3-hydroxypyridine is dry. If it appears clumpy or has been stored for a long time, dry it under vacuum over P₂O₅.
-
Use fresh, stabilized methyl iodide. If it is brown, wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃), dry it over anhydrous CaCl₂, and distill it before use.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq).
-
Add a suitable solvent (e.g., acetone or acetonitrile, see Table 1) at a concentration of approximately 0.5 M.
-
Stir the mixture until the 3-hydroxypyridine is fully dissolved.
-
-
Initiating the Reaction:
-
Cool the flask in an ice bath.
-
Slowly add methyl iodide (1.2-1.5 eq) to the stirred solution. An excess of the alkylating agent is used to ensure complete consumption of the starting pyridine.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction & Monitoring:
-
Gently reflux the mixture for 4-12 hours. The optimal time can vary based on scale and solvent.
-
The product will often precipitate out of the solution as a white or off-white solid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 10% Methanol in Dichloromethane. The product, being a salt, will have a much lower Rf value than the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold, anhydrous diethyl ether or acetone to remove unreacted starting materials and any soluble impurities.
-
Dry the product under vacuum to yield this compound. For highest purity, recrystallization from a solvent like methanol or ethanol may be performed.
-
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| 3-Hydroxypyridine | 1.0 eq | Limiting reagent. |
| Methyl Iodide | 1.2 - 1.5 eq | Drives the reaction to completion. |
| Solvent | Acetone, Acetonitrile (MeCN) | Good solubility for reactants, poor solubility for the pyridinium salt product, facilitating its precipitation.[2] |
| Temperature | Reflux (40-80 °C) | Provides sufficient activation energy without significant decomposition. |
| Time | 4 - 12 hours | Allows for reaction completion. Monitor by TLC. |
| Typical Yield | > 85% | Expected yield under optimized conditions. |
Synthesis Workflow Diagram
Caption: Standard workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A1: This is a common issue that typically points to three primary areas:
-
Reagent Quality: The nucleophilicity of the pyridine nitrogen is paramount. The presence of water can solvate the nitrogen, hindering its ability to attack the methyl iodide. Ensure your 3-hydroxypyridine is anhydrous. Similarly, decomposed methyl iodide (indicated by a brown color from I₂) is less reactive.
-
Insufficient Reaction Time/Temperature: Pyridine quaternization, while generally efficient, is not instantaneous. Ensure you are refluxing for an adequate period. Confirm your heating mantle/oil bath is reaching the target temperature. Monitor the reaction's disappearance of starting material by TLC to confirm completion before work-up.
-
Solvent Choice: If the product is too soluble in your chosen solvent, it will not precipitate, and the reaction may not be driven to completion. If you are using a solvent like methanol or DMF where the product is soluble, you will need to remove the solvent under reduced pressure and then triturate the residue with a non-polar solvent like diethyl ether to induce precipitation.
Q2: My final product is yellow or brown. How can I decolorize it?
A2: A colored product is almost always due to the presence of elemental iodine (I₂), which forms from the decomposition of methyl iodide.
-
Prevention: Use fresh, stabilized methyl iodide. Store it in a dark bottle, refrigerated, and over a copper wire to scavenge any iodine that forms.
-
Remediation during Work-up: During the filtration step, an additional wash with a very dilute, cold aqueous solution of sodium thiosulfate can be used. This will reduce the I₂ to colorless I⁻. However, this risks dissolving some of your product, so subsequent washing with a non-polar solvent like diethyl ether is critical to remove water.
-
Remediation post-synthesis: The most effective method is recrystallization. Dissolve the crude product in a minimal amount of hot methanol. If the solution is still colored, you can add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through a pad of Celite to remove the charcoal. Allowing the clear filtrate to cool slowly will yield decolorized crystals.
Q3: The product formed as an oil and will not crystallize. What should I do?
A3: Oiling out is common for ionic compounds if impurities are present or if the cooling process is too rapid.
-
Trituration: After decanting the solvent, add a fresh, anhydrous, non-polar solvent like diethyl ether or ethyl acetate. Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This mechanical agitation often provides the energy needed to induce crystallization.
-
Seed Crystals: If you have a small amount of solid product from a previous successful batch, adding a single seed crystal to the oil can initiate crystallization.
-
Re-dissolve and Precipitate: Dissolve the oil in a small amount of a good solvent (e.g., methanol) and then add it dropwise to a large volume of a stirred, cold anti-solvent (e.g., diethyl ether). This will cause the product to crash out as a solid.
Q4: My NMR spectrum shows unreacted 3-hydroxypyridine in the final product. How can I improve purification?
A4: This indicates that the washing step was insufficient. 3-hydroxypyridine has some solubility in acetone but is very soluble in more polar solvents. The product, being a salt, is generally insoluble in solvents like acetone and diethyl ether.
-
Optimize the Wash: Increase the volume of the wash solvent (cold acetone or diethyl ether). Ensure you are breaking up the filter cake with a spatula during washing to allow the solvent to penetrate and dissolve the trapped starting material.
-
Perform a Slurry Wash: Suspend the crude, filtered product in fresh, cold acetone. Stir vigorously for 15-30 minutes, then re-filter. This is more effective than a simple rinse on the filter funnel.
Troubleshooting Decision Tree
Sources
Technical Support Center: A Guide to 3-Hydroxy-1-methylpyridinium Iodide Experiments
Welcome to the technical support center for 3-Hydroxy-1-methylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
1. What is this compound and what are its primary applications?
This compound is a quaternary pyridinium salt. It is notably recognized as a major metabolite and degradation product of Pyridostigmine Bromide, a medication used to treat myasthenia gravis.[1][2] Consequently, it is frequently used as a reference standard in pharmaceutical quality control and stability studies to ensure the purity and safety of pyridostigmine bromide formulations.[1][3] Its structural features also make it a subject of interest in medicinal chemistry and materials science.
2. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C.[4] Pyridinium salts, particularly iodides, can be hygroscopic and sensitive to light, which may lead to degradation over time.
3. What are the main safety precautions to take when handling this compound?
As with any chemical, proper personal protective equipment (PPE) is essential. This includes safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust or aerosols. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5]
4. Is this compound soluble in common organic solvents?
Being an ionic salt, this compound is generally soluble in polar solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents such as acetonitrile, acetone, and dichloromethane is limited. The solubility of pyridinium salts can vary significantly based on the substituents on the ring. For instance, a study on various pyridinium salts in acetonitrile showed solubilities ranging from 0.3 M to 2.1 M.[6] It is practically insoluble in non-polar solvents like hexane and diethyl ether.[7]
| Solvent | Polarity | Expected Solubility |
| Water | High | High |
| Methanol | High | High |
| Ethanol | High | Moderate to High |
| Acetonitrile | Medium | Low to Moderate |
| Acetone | Medium | Low |
| Dichloromethane | Low | Very Low |
| Diethyl Ether | Low | Insoluble |
| Hexane | Non-polar | Insoluble |
This table provides expected solubility based on general principles of "like dissolves like" for ionic salts.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound.
A. Synthesis-Related Issues
Question 1: My N-methylation of 3-hydroxypyridine with methyl iodide is giving a low yield and multiple products. What are the likely side-reactions?
Answer: The N-methylation of 3-hydroxypyridine is generally straightforward, but side-reactions can occur, leading to reduced yields and purification challenges.
-
Causality: 3-Hydroxypyridine exists in tautomeric equilibrium with the pyridone form. While the nitrogen is generally more nucleophilic, the oxygen can also be methylated, leading to the formation of the O-methylated side-product, 3-methoxy-1-methylpyridinium iodide. Phenolic hydroxyl groups are readily methylated with methyl iodide under basic conditions.[8]
-
Troubleshooting Steps:
-
Control of Basicity: The use of a mild, non-nucleophilic base can favor N-methylation. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-methylation.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for N-methylation, as O-methylation may have a higher activation energy.
-
Choice of Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate can sometimes offer different selectivity. However, these are often more hazardous.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine the optimal reaction time to maximize the desired product and minimize side-product formation.
-
Question 2: I am having trouble removing unreacted 3-hydroxypyridine and excess methyl iodide from my reaction mixture. How can I effectively purify my product?
Answer: The high polarity and water solubility of this compound can make its purification challenging.
-
Causality: The product and the starting material, 3-hydroxypyridine, have similar polarities, making chromatographic separation difficult. Excess methyl iodide is volatile and toxic, requiring careful removal.
-
Purification Workflow:
Purification workflow for this compound. -
Detailed Protocol:
-
Quenching Excess Methyl Iodide: After the reaction is complete, cool the mixture and add a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining methyl iodide.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Crystallization/Precipitation: The high polarity of the product allows for purification by crystallization or precipitation.
-
Dissolve the crude product in a minimal amount of a polar solvent like methanol.
-
Slowly add a less polar solvent in which the product is insoluble, such as diethyl ether or ethyl acetate, until precipitation occurs.
-
Cool the mixture to maximize product recovery.
-
-
Isolation and Washing: Collect the solid product by filtration. Wash the solid with the non-polar solvent used for precipitation to remove any remaining impurities.
-
Drying: Dry the purified solid under vacuum to remove residual solvents.
-
B. Handling and Stability
Question 3: My solid this compound appears to be clumping and turning yellow/brown over time. What is causing this and how can I prevent it?
Answer: This is likely due to a combination of hygroscopicity and degradation.
-
Causality:
-
Hygroscopicity: Pyridinium salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] This can cause the solid to become sticky and clump together.
-
Degradation: The iodide anion is susceptible to air oxidation, especially in the presence of light and moisture, which can lead to the formation of iodine (I₂) and triiodide (I₃⁻), resulting in a yellow to brown discoloration. The pyridine ring itself can also be susceptible to degradation under certain conditions.
-
-
Preventative Measures:
-
Storage: Always store the compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen). Store at low temperatures (-20°C is recommended) and protect from light.[4]
-
Handling: When handling the solid, work in a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize exposure to atmospheric moisture.
-
C. Analytical Challenges
Question 4: I am observing poor peak shape (tailing) and inconsistent retention times in my HPLC analysis of this compound. How can I improve my method?
Answer: These are common issues when analyzing polar, ionic compounds like pyridinium salts on standard reversed-phase HPLC columns.
-
Causality:
-
Peak Tailing: The positively charged pyridinium nitrogen can interact with residual, negatively charged silanol groups on the silica-based stationary phase of the column. This secondary interaction leads to peak tailing.
-
Inconsistent Retention: The retention of ionic compounds is highly sensitive to the pH and ionic strength of the mobile phase. Small variations in mobile phase preparation can lead to shifts in retention time.
-
-
Troubleshooting Decision Tree:
HPLC troubleshooting decision tree. -
Recommended HPLC Method Parameters (Starting Point):
-
Column: A C18 column with end-capping to minimize silanol interactions. A Phenomenex Kinetex C18 column has been used successfully for the analysis of pyridostigmine bromide and its impurities.[3]
-
Mobile Phase: A buffered mobile phase is crucial. A common starting point is a gradient of acetonitrile and a phosphate or formate buffer at a pH between 2.5 and 3.5. This ensures the consistent protonation state of any residual silanols and provides a stable ionic environment.[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at approximately 270 nm, which is near the absorption maximum for the pyridinium ring.
-
Question 5: I suspect my sample of this compound is impure. What are the likely impurities and how can I identify them by NMR?
Answer: Impurities can arise from the starting materials, side-reactions, or degradation.
-
Potential Impurities:
-
Unreacted 3-hydroxypyridine: The starting material.
-
3-methoxy-1-methylpyridinium iodide: The O-methylated side-product.
-
Residual Solvents: From the reaction and purification (e.g., methanol, diethyl ether, acetone).
-
Water: Due to the hygroscopic nature of the product.
-
-
Identifying Impurities by ¹H NMR (in D₂O):
| Compound | Key ¹H NMR Signals (in D₂O, approximate δ ppm) |
| This compound (Product) | Aromatic protons (~7.5-8.5 ppm), N-methyl singlet (~4.2 ppm) |
| 3-hydroxypyridine (Starting Material) | Aromatic protons (~7.2-8.2 ppm) |
| 3-methoxy-1-methylpyridinium iodide (Side-Product) | Aromatic protons (~7.5-8.5 ppm), O-methyl singlet (~3.9 ppm), N-methyl singlet (~4.2 ppm) |
| Methanol | ~3.35 ppm |
| Diethyl Ether | ~3.5 ppm (q), ~1.2 ppm (t) |
| Acetone | ~2.2 ppm |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. The values for the side-product are estimated based on typical shifts for similar structures.[10][11]
III. References
-
Chromatographic method for pyridostigmine bromide impurity analysis. (2024). BenchChem.
-
Technical Support Center: Method Validation for Quantifying Pyridostigmine Bromide and its Impurities. (2025). BenchChem.
-
HIGHLY SENSITIVE AND RAPID EVALUATION OF PYRIDOSTIGMINE IMPURITY B IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM. (n.d.). Vels University.
-
Determination of pyridostigmine bromide and its metabolites in biological samples. (2006). Current Pharmaceutical Analysis.
-
Safety and Handling of Methyl Iodide in the Laboratory. (n.d.). Calibre Chemicals.
-
Synthesis, structural characterization of supramolecular cocrystals of bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6. (2022). Journal of Molecular Structure.
-
(A) Structures and solubilities of pyridinium salts in the current... (2023). ResearchGate.
-
Pyridine - Solubility of Things. (n.d.). Solubility of Things.
-
3-HYDROXYCARBAMOYL-1-METHYLPYRIDINIUM IODIDE. (n.d.). GSRS.
-
Chemical shifts. (n.d.). University of Potsdam.
-
3-Hydroxy-1-methyl-pyridinium Iodide. (n.d.). Klivon.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2015). Organic Process Research & Development.
-
This compound. (n.d.). Santa Cruz Biotechnology.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison.
-
Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. (2015). Trade Science Inc.
-
Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. (2014). Molecules.
-
Scheme 2. O-Methylation of 3-hydroxypyridine. (2025). ResearchGate.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
-
Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers.
-
Methylation of pyridines. (1969). Google Patents.
-
Pyridinium chloride. (n.d.). Wikipedia.
-
Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. (1942). Proceedings of the Indian Academy of Sciences - Section A.
-
Supporting Information. (2012). The Royal Society of Chemistry.
-
Pyridine. (n.d.). chemeurope.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Chromatographic method for pyridostigmine bromide impurity analysis. [wisdomlib.org]
- 4. klivon.com [klivon.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Avoiding decomposition of 3-Hydroxy-1-methylpyridinium iodide during experiments
Welcome to the technical support center for 3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and use of this compound. Our goal is to empower you to mitigate compound decomposition, ensuring the integrity and reproducibility of your experimental results.
Understanding the Stability of this compound
This compound is a quaternary pyridinium salt. Its structure, featuring a positively charged nitrogen atom within the aromatic ring, makes the ring electron-deficient.[1][2] This inherent electronic property renders the compound susceptible to nucleophilic attack, which is a primary pathway for decomposition. The stability of this compound is not absolute and is critically dependent on the experimental environment. Factors such as pH, light, temperature, and the presence of oxidizing agents can significantly impact its integrity. Understanding these vulnerabilities is the first step toward preventing degradation.
This compound is notably recognized as a major metabolite and an alkaline-induced degradation product of Pyridostigmine Bromide, a well-known acetylcholinesterase inhibitor.[3][4] This relationship underscores its particular sensitivity to basic conditions.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Question: My experimental data is showing poor reproducibility. Could my this compound be degrading?
Answer: Yes, inconsistent results are a classic sign of compound instability. Degradation can alter the effective concentration and introduce confounding variables in the form of degradation products.
How to Verify Degradation:
-
Visual Inspection: Freshly prepared solutions should be clear and colorless. Any development of yellow or brown discoloration over time is a strong indicator of decomposition.
-
Spectroscopic Analysis (UV-Vis): A simple and quick check is to run a UV-Vis spectrum of your stock solution over time. A change in the absorption maximum (λmax) or the appearance of new peaks suggests the formation of new chemical species.
-
Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the most definitive method. When analyzing a potentially degraded sample, you will typically observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. This technique is routinely used in forced degradation studies of the parent drug, Pyridostigmine.[4]
Question: I've noticed a distinct color change in my stock solution stored in the refrigerator. What is happening?
Answer: A color change, typically to a yellowish or brownish hue, is a clear visual cue of chemical degradation. The most common causes are:
-
Photodegradation: Standard laboratory lighting and ambient sunlight can induce decomposition. Pyridinium compounds can be sensitive to UV light.[4][5]
-
pH Shift: If your solvent was not adequately buffered or if it absorbed atmospheric CO2, a subtle pH shift could have occurred, accelerating degradation.
-
Oxidation: The presence of dissolved oxygen or trace metal contaminants can catalyze oxidative decomposition pathways.
To prevent this, always store solutions in amber vials to block light and consider using freshly degassed solvents for preparation.
Question: My compound appears to degrade rapidly when dissolved in my standard phosphate buffer (pH 7.4). How can I improve its stability in solution?
Answer: This is a frequently encountered issue. The hydroxyl group on the pyridinium ring, combined with the ring's electron-deficient nature, makes the compound particularly vulnerable to base-catalyzed hydrolysis.[3] A pH of 7.4, while physiologically relevant, can be sufficiently alkaline to promote slow degradation over the course of an experiment.
Causality & Solution: Under alkaline conditions, hydroxide ions (OH⁻) can act as nucleophiles, attacking the electron-poor carbon atoms of the pyridinium ring, initiating a decomposition cascade.[2][6]
Recommended Actions:
-
Lower the pH: If your experimental design permits, preparing the solution in a slightly acidic buffer (e.g., pH 4.5 - 6.0) will dramatically increase its stability.
-
Prepare Fresh: If you must work at neutral or slightly alkaline pH, prepare the working solution immediately before use from a freshly thawed acidic stock. Do not store solutions at pH > 7.
-
Use a Citrate or Acetate Buffer: These buffers are effective in the slightly acidic range and are less likely to participate in unwanted side reactions compared to phosphate in some scenarios.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for the solid compound? The solid (neat) form of this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[7]
-
What are the best solvents for creating stock solutions? For maximum stability, create high-concentration stock solutions in anhydrous, high-purity solvents like DMSO or ethanol. If an aqueous stock is required, use a buffered solution at a slightly acidic pH (e.g., pH 5.0) and store it frozen at -20°C or -80°C.
-
How long can I store my stock solutions? A DMSO stock solution stored at -20°C in an amber vial should be stable for several weeks. Aqueous stocks, even when frozen, should be used within a shorter timeframe. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
What are the primary degradation products? While a full degradation profile would require specific study, based on its relationship to Pyridostigmine, alkaline hydrolysis is a key degradation pathway.[3][4] This can lead to ring-opening products.
-
Is the compound compatible with strong oxidizing or reducing agents? No. Avoid using with strong oxidizing agents, as they are listed as incompatible materials.[8] The pyridinium ring system can also be susceptible to reduction, so strong reducing agents should also be used with caution and validated for compatibility.
Best Practices & Protocols
Data Summary: Recommended Handling & Storage
| Parameter | Solid Compound | Stock Solution (in DMSO/Ethanol) | Aqueous Working Solution |
| Temperature | -20°C[7] | -20°C or -80°C | Prepare fresh; use immediately |
| Light | Store in dark | Use amber vials | Protect from light during experiment |
| Atmosphere | Tightly sealed container | Tightly sealed; consider inert gas | N/A (for immediate use) |
| Recommended pH | N/A | N/A | < 6.0 for stability |
| Incompatibilities | Strong oxidizing agents, moisture[8][9] | Strong bases, strong oxidizers | Alkaline buffers (pH > 7) |
Experimental Workflow: Investigating Compound Instability
The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Workflow for troubleshooting compound instability.
Protocol: Preparation of a Stable Stock Solution
-
Pre-calculation: Determine the mass of this compound required to achieve the desired concentration (e.g., 10 mM).
-
Weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Quickly weigh the required amount in a fume hood.
-
Dissolution: Add the solid to a sterile, amber glass vial. Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller-volume, single-use amber microcentrifuge tubes. This prevents contamination and freeze-thaw cycles of the main stock.
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.
Key Factors Leading to Decomposition
The diagram below illustrates the primary environmental factors that can compromise the stability of this compound.
Caption: Key environmental factors causing decomposition.
References
-
3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523. PubChem, National Center for Biotechnology Information. [Link]
-
Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. ResearchGate. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, ASM Journals. [Link]
-
Isolation and alkaline decomposition of the intermediated pyridinium salts occurring in the pyridine N-oxide oxidation of .alpha.-halo esters or acids. The Journal of Organic Chemistry. [Link]
-
3-Hydroxycarbamoyl-1-methylpyridinium iodide | C7H9IN2O2 | CID 72657. PubChem, National Center for Biotechnology Information. [Link]
-
Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue. National Center for Biotechnology Information. [Link]
-
Pyridine. Wikipedia. [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]
-
3-Hydroxy-1-methylpyridinium-d3 Iodide. CRO SPLENDID LAB. [Link]
-
Decomposition pathway of pyridostigmine bromide. ResearchGate. [Link]
-
The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis of pyridinium or/and pyridinone. ResearchGate. [Link]
-
Pyridinium, 3-hydroxy-1-methyl-, bromide, dimethylcarbamate | C9H13BrN2O2. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. SCIRP. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 6. scilit.com [scilit.com]
- 7. klivon.com [klivon.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
3-Hydroxy-1-methylpyridinium iodide solubility problems and solutions
Welcome to the technical support guide for 3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this compound. As a quaternary pyridinium salt, its behavior in solution can be complex, influenced by a variety of experimental factors. This guide provides both foundational knowledge and advanced troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a quaternary ammonium salt, meaning it is an ionic compound.[3] Structurally, it consists of a positively charged N-methylated pyridine ring with a hydroxyl group and a negatively charged iodide counter-ion.[1][2] As an ionic salt, it is generally expected to be soluble in polar protic solvents like water and to a lesser extent, in polar aprotic solvents such as acetonitrile or DMSO. Its solubility in non-polar organic solvents is typically very low. The physical properties, including solubility, can be modulated by its chemical characteristics.[4]
Q2: I'm observing inconsistent dissolution between different batches of the compound. What could be the cause?
Batch-to-batch variability is a common issue and can often be traced back to several factors:
-
Purity: The presence of insoluble impurities can significantly hinder the dissolution of the primary compound.
-
Crystalline Form (Polymorphism): Different crystal lattice structures (polymorphs) of the same compound can exhibit different solubility profiles.
-
Hydration State: The amount of water associated with the solid material can vary, affecting its interaction with solvents.
-
Particle Size: Smaller particles have a greater surface area-to-volume ratio, which generally leads to a faster dissolution rate, although it may not affect the equilibrium solubility.[5][6]
If you suspect impurities, purification by recrystallization is a recommended first step.
Q3: My compound is not dissolving even in water. What are the immediate steps I should take?
If you are facing immediate dissolution challenges in an aqueous system, consider the following fundamental checks:
-
Verify Solvent Quality: Ensure you are using high-purity, deionized water or a freshly prepared buffer. Contaminants can alter solvent properties.
-
Apply Gentle Heating: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[6] Warm the solution gently (e.g., to 40-50°C) while stirring. Be cautious, as excessive heat can risk degradation.
-
Increase Agitation/Use Sonication: Ensure vigorous stirring. If that is insufficient, placing the sample in an ultrasonic bath for short intervals can provide the energy needed to break down solute-solute interactions and overcome the activation energy barrier for dissolution.[7]
-
Check the pH: The hydroxyl group on the pyridine ring has a pKa associated with it. The pH of your solution can influence the overall charge distribution and hydrogen bonding capacity of the molecule, thereby affecting its solubility.
Troubleshooting Guide: Specific Solubility Problems
This section addresses specific experimental roadblocks with detailed, cause-and-effect explanations and actionable solutions.
Problem 1: The compound fails to dissolve or precipitates in my aqueous buffer system.
-
Underlying Cause: The pH of your buffer may be unfavorable for solubility, or the buffer salts themselves may be causing a "salting-out" effect. The ionic strength of the medium can influence the solvation of the pyridinium salt.
-
Solution 1: pH Adjustment and Optimization The phenolic hydroxyl group's state of protonation is pH-dependent. At a pH significantly different from the compound's optimal stability and solubility range, it may become less soluble. It is crucial to determine the pH-solubility profile.
-
Action: Prepare a series of small-scale suspensions of the compound in buffers of varying pH (e.g., from pH 4 to pH 9). Stir for a set period, then centrifuge and measure the concentration of the supernatant (e.g., by UV-Vis spectrophotometry) to identify the pH of maximum solubility.
-
-
Solution 2: Employing Hydrotropic Agents Hydrotropy is a phenomenon where adding a large amount of a second solute (a hydrotrope) increases the aqueous solubility of the primary solute.[6][8] These agents work by disrupting the structure of water and creating a more favorable environment for the solute.
Problem 2: The compound dissolves initially in an organic solvent (e.g., Acetonitrile, DMSO) but then crashes out of solution.
-
Underlying Cause: Pyridinium salts, while sometimes soluble in polar aprotic solvents, can have limited solubility, especially in non-aqueous media where strong electrostatic interactions in the crystal lattice are not easily overcome.[9] Subtle changes in temperature or the introduction of a nucleating agent (like dust) can trigger precipitation from a supersaturated solution.
-
Solution 1: Co-Solvency This is the most common and effective technique for enhancing solubility in organic systems. By blending a primary solvent with a miscible co-solvent in which the compound has higher solubility, you can fine-tune the polarity of the solvent system to better match the solute.[5][8]
-
Action: Introduce a co-solvent. For example, if your primary solvent is acetonitrile, adding a small percentage of a more polar solvent like water or a less polar but compatible solvent may improve solubility. The choice depends on the specific interactions. A systematic screen of co-solvent ratios is recommended.
-
| Primary Solvent | Potential Co-Solvents | Starting Ratio (v/v) | Mechanism of Action |
| Acetonitrile | Water, DMSO, Methanol | 95:5 | Increases polarity, aids in solvating the ionic components. |
| Dichloromethane (DCM) | Methanol, Ethanol | 98:2 | Introduces a polar protic component to interact with the salt. |
| Dimethyl Sulfoxide (DMSO) | Water, Ethanol | 90:10 | Modulates the highly structured nature of DMSO. |
-
Solution 2: Investigate C-H···π Interactions Recent research has shown that for N-substituted pyridinium salts, the presence of C–H···π interactions can disrupt the crystal lattice, leading to a dramatic increase in solubility in solvents like acetonitrile.[9][10] While this is an intrinsic property of the molecule's structure, being aware of this mechanism can inform the selection of derivatives or analogues in a drug development context if solubility is a primary hurdle.[9]
Problem 3: My final solution is hazy or contains fine particulates, even after the bulk of the solid has dissolved.
-
Underlying Cause: This is almost always due to the presence of a small fraction of highly insoluble impurities from the synthesis or storage of the compound. These will not dissolve regardless of solvent manipulation.
-
Solution: Purification via Recrystallization Recrystallization is the gold-standard technique for purifying solid compounds.[11] It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[12]
-
Action: Perform a recrystallization procedure. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely insoluble (and can be filtered out hot) or highly soluble (and will remain in the cold solvent). See the detailed protocol below.
-
Visualized Workflows and Protocols
Troubleshooting Dissolution Issues: A Decision Workflow
This diagram outlines a logical sequence of steps to diagnose and solve solubility problems with this compound.
Caption: A troubleshooting decision tree for solubility issues.
Protocol 1: General Recrystallization for Purification
This workflow details the steps for purifying this compound to remove insoluble impurities.
Caption: A step-by-step workflow for the recrystallization process.
Detailed Steps for Recrystallization:
-
Solvent Selection: The key is to find a solvent in which the compound is poorly soluble at low temperatures but very soluble at high temperatures. For an ionic salt, a mixture like ethanol/water or isopropanol/water is often a good starting point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. In a separate beaker, bring your chosen solvent to a boil. Add the hot solvent to the flask in small portions, swirling and heating, until the solid has just completely dissolved.[12][13] Using the minimum amount of solvent is critical for good recovery.[13]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, side-products), you must perform a "hot filtration" by pouring the hot solution through a pre-warmed funnel with filter paper to remove them. This must be done quickly to prevent your product from crystallizing prematurely.[13]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.[12][13]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. As with related pyridinium compounds, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[14]
-
Exposure Controls:
-
Eye Contact: May cause serious eye irritation. In case of contact, immediately rinse cautiously with water for several minutes.[14][15] If irritation persists, seek medical attention.
-
Skin Contact: May cause skin irritation. Wash affected area thoroughly with soap and water.[14][15]
-
Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.[14][15]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[14]
-
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[14]
-
Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.[14]
References
-
C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. (2023). ResearchGate. [Link]
-
(A) Structures and solubilities of pyridinium salts in the current... (n.d.). ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Methods to boost solubility. (2023). IJSDR. [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... (n.d.). ResearchGate. [Link]
-
Solubility Enhancement Methods. (n.d.). IJIRT. [Link]
-
Solubility Enhancement Technique. (n.d.). CUTM Courseware. [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing. [Link]
-
Methods of solubility enhancements. (2017). Slideshare. [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Semantic Scholar. [Link]
-
Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Methylpyridinium. (n.d.). Wikipedia. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. klivon.com [klivon.com]
- 3. Methylpyridinium - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijsdr.org [ijsdr.org]
- 6. ijirt.org [ijirt.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Interpreting unexpected results in 3-Hydroxy-1-methylpyridinium iodide assays
Answering your request, as a Senior Application Scientist, I've developed a comprehensive technical support center for researchers utilizing 3-Hydroxy-1-methylpyridinium iodide in their assays. This guide is structured to provide direct, actionable solutions to common and unexpected experimental issues.
Technical Support Center: this compound Assays
Welcome to the technical resource for this compound (3-OH-MP-I). This guide is designed to help you navigate the complexities of your experiments, interpret unexpected results, and ensure the integrity of your data. As a pyridinium salt and a known metabolite of compounds like pyridostigmine, its handling and measurement require careful consideration.[1]
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific experimental failures in a Q&A format. The underlying principle of robust troubleshooting is methodical, single-variable changes. Before proceeding, always ensure your basic equipment (pipettes, spectrophotometer, etc.) is calibrated and functioning correctly.
Q1: Why is my baseline noisy or drifting in my spectrophotometric assay?
An unstable baseline is a common issue that directly impacts the accuracy and sensitivity of your measurements. It often points to issues with the reagents or the instrument itself.
Potential Causes & Solutions:
-
Reagent Precipitation: this compound, like many salts, has finite solubility. If your buffer is near saturation or at a suboptimal pH, the compound or other buffer components may precipitate over time, causing light scatter and a noisy signal.
-
Solution: Visually inspect your solutions for turbidity. If present, prepare fresh reagents, ensuring all components are fully dissolved. Consider filtering your buffers through a 0.22 µm filter before use.
-
-
Instrument Instability: The spectrophotometer's lamp may be failing or may not have been given adequate time to warm up.
-
Solution: Allow the instrument lamp (e.g., Deuterium/Tungsten) to warm up for at least 30-60 minutes before starting your measurements. If the problem persists, check the lamp's usage hours and replace it if necessary.[2]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and the chemical reaction rate, leading to baseline drift.[2]
-
Solution: Use a temperature-controlled cuvette holder if available. Ensure the instrument is not located near drafts from vents or doorways.
-
Q2: My assay results are not reproducible. What are the likely causes?
Potential Causes & Solutions:
-
Compound Degradation: this compound can be sensitive to light and pH. If stock solutions are old or improperly stored, the concentration of the active analyte will decrease over time, leading to inconsistent results.[3][4]
-
Solution: Store the solid compound at -20°C as recommended.[5] Prepare fresh stock solutions for each experiment, or at a minimum, perform a new concentration measurement (e.g., using its molar absorptivity) before use. Protect solutions from light by using amber vials or wrapping them in foil.
-
-
Inaccurate Pipetting: Small volume errors, especially with concentrated stocks or reagents, will be magnified in the final reaction volume.
-
Solution: Ensure your micropipettes are calibrated. Use reverse pipetting for viscous solutions. When preparing a dilution series, use a serial dilution method from a single, well-mixed stock to minimize propagated errors.
-
-
pH Inconsistency: The protonation state of the 3-hydroxy group is pH-dependent, which can affect its spectroscopic properties and reactivity. Minor shifts in buffer pH between experiments can lead to variability.
-
Solution: Always measure the pH of your buffers after preparation. Ensure the buffer capacity is sufficient for the assay conditions and that no components of your sample will drastically alter the final pH.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing the root cause of poor assay reproducibility.
Caption: A decision tree for troubleshooting poor reproducibility.
Q3: Why did my sample or blank solution turn yellow/brown unexpectedly?
Unexpected color formation is a clear indicator of a chemical side-reaction or contamination. In assays involving pyridinium compounds and iodide, this often points towards oxidation.
Potential Causes & Solutions:
-
Iodide Oxidation: The iodide anion (I⁻) can be oxidized to iodine (I₂) or triiodide (I₃⁻), which are yellow-brown in solution. This can be catalyzed by contaminants (e.g., trace metals), exposure to air (oxygen) over long periods, or oxidizing agents in your sample matrix.
-
Solution: Use high-purity water and reagents. De-gas your buffers if performing sensitive assays under anaerobic conditions. Prepare solutions fresh to minimize air exposure time.
-
-
Compound Degradation: The pyridinium ring structure itself may undergo oxidative degradation, especially under harsh pH conditions or upon exposure to strong light, forming colored byproducts.
-
Solution: Implement the stability precautions mentioned previously: protect solutions from light, use fresh preparations, and maintain a controlled pH environment.
-
-
Contamination: Contamination from a previous experiment in the cuvette or from reagents can introduce colored species.
-
Solution: Use disposable cuvettes or ensure glassware is rigorously cleaned, for example, with an acid bath followed by extensive rinsing with high-purity water.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
Answer: Proper storage is critical for maintaining the integrity of this reference standard.
-
Solid Form: The solid iodide salt should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5]
-
In Solution: Aqueous solutions are less stable. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot and freeze at -20°C or -80°C for short-term storage, and protect from light. Avoid repeated freeze-thaw cycles. The optimal pH for stability in solution is typically near neutral (pH 6-7.5), as extreme pH can promote hydrolysis or degradation.
Q2: What are common substances that interfere with assays involving this compound?
Answer: Interference can be chemical or spectral and depends heavily on the specific assay method. However, some general interferents are known.[6]
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Strong Oxidizing/Reducing Agents | Can directly react with the pyridinium ring or the iodide ion, altering the analyte's structure or generating confounding signals.[7] | Sample pretreatment (e.g., solid-phase extraction) to remove interferents. Include controls to test for matrix effects. |
| Halogens (Bleach, Fluoride) | Can react with the iodide ion and interfere with iodide-specific detection methods.[8] | Avoid any sources of halogen contamination in your labware and reagents. |
| Ascorbic Acid (Vitamin C) | A strong reducing agent commonly found in biological samples that can interfere with redox-based assays.[7] | Use a sample preparation method that removes small molecule interferents or chemically neutralize the ascorbic acid if compatible with the assay. |
| Hemolysis (in biological samples) | Release of hemoglobin can cause significant spectral interference in colorimetric assays and other cell contents may interfere chemically.[9] | Centrifuge samples properly to remove red blood cells. Use a hemolysis index measurement to flag compromised samples. |
Q3: How do I perform a basic spectrophotometric quantification of this compound?
Answer: You can quantify the compound using its intrinsic UV absorbance. This protocol provides a general framework.
Protocol: Standard Curve for 3-OH-MP-I Quantification
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (MW: 237.04 g/mol )[10] in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0). Causality: A phosphate buffer is a good general-purpose buffer with minimal UV absorbance at the wavelengths of interest.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the measurement wavelength. The absorbance maximum will be in the UV range, typically between 260-320 nm. Perform a wavelength scan on a mid-range concentration to determine the precise λ_max in your buffer system.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of your 10 mM stock solution to create a series of standards ranging from 1 mM down to ~10 µM.
-
-
Measurement:
-
Use the buffer solution as your blank to zero the instrument.
-
Measure the absorbance of each standard in triplicate.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the average absorbance of each standard.
-
Plot the corrected absorbance (Y-axis) vs. the concentration (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99). This standard curve can now be used to determine the concentration of unknown samples.
-
Experimental Workflow Diagram
Caption: Workflow for generating a spectrophotometric standard curve.
References
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Hydroxy-1-methylpyridinium-d3 Iodide | CAS 7500-05-2. Retrieved from Pharmaffiliates. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. PubChem Compound Database. Retrieved from [Link]
-
Yi, J., Chen, J., Xu, X., & Ma, Y. (2017). Scheme 1. Synthesis of pyridinium or/and pyridinone. ResearchGate. Retrieved from [Link]
-
Unsal, I., Aslan, S., & Diler, H. B. (2021). Interference of preservatives on urinary iodine measurement by Sandell-Kolthoff method. Journal of Medical Biochemistry, 40(3), 253–260. [Link]
- Smith, M. P., & Bluth, M. H. (2016). Common Interferences in Drug Testing.
- Aquilonius, S. M., Hartvig, P., Lindström, B., & Östman, J. (1981). The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. Toxicology and applied pharmacology, 58(2), 260–266.
-
Smith, M. P., & Bluth, M. H. (2016). Common Interferences in Drug Testing. Clinics in laboratory medicine, 36(4), 649–668. [Link]
-
Ahmadi, M., & St-Pierre, P. (2023). Metabolites in Urine that Interfere with the Sandell-Kolthoff Assay for Urinary Iodine. Biological trace element research. [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from Sun Diagnostics. [Link]
-
DrugFuture. (n.d.). RTECS NUMBER-UU5192000-Chemical Toxicity Database. Retrieved from DrugFuture. [Link]
- Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
- Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
-
Tolić, K., Runje, M., Gazivoda Kraljević, T., & Mutavdžić Pavlović, D. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Croatica Chemica Acta, 94(2). [Link]
Sources
- 1. The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. klivon.com [klivon.com]
- 6. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bluthbio.com [bluthbio.com]
- 9. sundiagnostics.us [sundiagnostics.us]
- 10. scbt.com [scbt.com]
Technical Support Center: Forced Degradation Studies of Pyyridinium Compounds
Welcome to the technical support center for forced degradation studies of pyridinium compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Pyridinium compounds, integral to many pharmaceutical products, present unique stability challenges.[1][2] This resource will equip you with the necessary knowledge to design robust studies, anticipate potential issues, and interpret your results with confidence.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why are forced degradation studies essential for pyridinium-containing drugs?
A1: Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory agencies like the ICH and FDA.[3][4] These studies are designed to:
-
Identify potential degradation products: This helps in understanding the impurity profile of the drug substance and drug product.
-
Elucidate degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.[5]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is crucial to accurately measure the decrease in the active pharmaceutical ingredient (API) due to degradation and separate it from its degradants.[6][7][8]
For pyridinium compounds, the positively charged nitrogen atom in the aromatic ring influences its chemical stability, making it susceptible to specific degradation pathways that need to be thoroughly investigated.
Q2: What is the generally accepted level of degradation to aim for in these studies?
A2: The goal is to achieve a balance—enough degradation to identify and quantify the primary degradation products without being excessive. A target degradation of 5-20% is widely accepted in the pharmaceutical industry.[4][5] Degrading the sample too much can lead to the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions.
Q3: When is the best time to perform forced degradation studies?
A3: While regulatory guidance suggests conducting these studies during Phase III of clinical development, it is highly advantageous to initiate them in the early preclinical or Phase I stages.[3] Early investigation allows for more time to understand the molecule's stability, which can inform decisions on formulation, packaging, and the overall development strategy.[5]
Troubleshooting Guide: Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceuticals. For pyridinium salts, the presence of water and the pH of the solution are critical factors.
Q4: I am not observing any degradation of my pyridinium compound under acidic or basic conditions at room temperature. What should I do?
A4: Pyridinium rings can be relatively stable to hydrolysis at ambient temperatures. To accelerate degradation, you can:
-
Increase the temperature: Heating the reaction mixture to 50-60°C or higher can significantly increase the rate of hydrolysis.[5]
-
Increase the concentration of the acid or base: Using a higher molarity of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can drive the degradation.
-
Extend the exposure time: If the compound is particularly stable, extending the study duration beyond the typical 7 days may be necessary.
Q5: My pyridinium compound is degrading too quickly in basic conditions, making it difficult to identify the primary degradants. How can I control the reaction?
A5: Rapid degradation can be controlled by:
-
Lowering the temperature: Perform the study at a lower temperature (e.g., room temperature or even refrigerated conditions).
-
Using a milder base: Instead of a strong base like NaOH, consider using a weaker base or a buffer solution with a lower pH.
-
Reducing the exposure time: Take time points at shorter intervals to capture the formation of the initial degradation products.
Q6: What are the expected degradation products from the hydrolysis of a pyridinium salt?
A6: The pyridinium ring itself is generally stable to hydrolysis, but substituents on the ring can be susceptible. However, under forcing conditions, nucleophilic attack by hydroxide ions can lead to ring-opening products. The specific products will depend on the overall structure of the molecule. A potential pathway involves the formation of an intermediate that can undergo further reactions.[9]
Experimental Protocol: Acid/Base Hydrolysis
-
Preparation: Prepare a solution of the pyridinium compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To one portion of the solution, add an equal volume of 0.1 M to 1 M HCl.
-
Base Hydrolysis: To another portion, add an equal volume of 0.1 M to 1 M NaOH.
-
Control: Prepare a control sample with the drug substance in the solvent without acid or base.
-
Incubation: Store the samples at a controlled temperature (e.g., 60°C) for a defined period, taking samples at various time points.
-
Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of base and the base-stressed samples with an equivalent amount of acid.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Troubleshooting Guide: Oxidative Degradation
Oxidative degradation is often initiated using hydrogen peroxide. Pyridinium compounds can exhibit varying susceptibility to oxidation.
Q7: I am observing multiple, small, and poorly resolved peaks in my HPLC chromatogram after oxidative stress with hydrogen peroxide. What could be the cause?
A7: This can be due to several factors:
-
Over-stressing: The concentration of hydrogen peroxide (typically 0.1% to 3%) or the reaction time might be too high, leading to a complex mixture of secondary and tertiary degradation products.[5][10]
-
Free radical reactions: Peroxide degradation can proceed through free radical mechanisms, which can be non-specific and generate numerous byproducts.
-
HPLC method issues: Your analytical method may not have adequate resolution to separate the closely eluting degradation products.
To troubleshoot, you can:
-
Reduce the concentration of hydrogen peroxide or the duration of the study.
-
Consider using a milder oxidizing agent or a free radical initiator to have more controlled degradation.[10]
-
Optimize your HPLC method by changing the mobile phase composition, gradient slope, or column chemistry.
Q8: What are the likely oxidative degradation pathways for a pyridinium compound?
A8: Oxidation of pyridinium compounds can lead to several products. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[11] Additionally, hydroxylation of the pyridine ring is a possible degradation pathway.[12][13][14] Under strong oxidative conditions, ring cleavage can also occur.
Visualization of Degradation Pathways
Troubleshooting Guide: Photolytic and Thermal Degradation
Q9: My pyridinium compound shows significant degradation under photolytic stress, but the results are not reproducible. Why?
A9: Reproducibility issues in photostability studies often stem from inconsistent experimental conditions. Ensure that:
-
Light source and intensity are controlled: Use a calibrated photostability chamber that provides a consistent output of both UV and visible light, as specified in ICH Q1B guidelines.[15]
-
Sample presentation is uniform: The thickness of the sample and the container material can affect light penetration.
-
A dark control is used: Always run a parallel experiment with the sample protected from light to differentiate between photolytic and thermal degradation.
Potential photodegradation pathways for pyridinium compounds can involve complex rearrangements, such as the formation of oxaziridine derivatives, or hydroxylation.[16][17][18]
Q10: I am seeing degradation in my control sample during a thermal stress study. What does this indicate?
A10: Degradation in the control sample suggests that the compound is inherently unstable at the tested temperature, even without the presence of other stressors like acid, base, or light. Thermal degradation of pyridinium salts can involve complex decomposition pathways.[19][20] To better understand the thermal liability, you can:
-
Perform the study at multiple temperatures: This will help in determining the temperature at which degradation becomes significant.
-
Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): These thermal analysis techniques can provide information about the melting point and decomposition temperature of your compound.[19][21]
HPLC Analysis Troubleshooting
A robust HPLC method is the cornerstone of a successful forced degradation study.
Q11: I am observing poor peak shape (tailing or fronting) for my pyridinium compound and its degradation products. How can I improve this?
A11: Poor peak shape for basic compounds like pyridines and pyridiniums is a common issue in reversed-phase HPLC. Here are some solutions:
-
Adjust the mobile phase pH: Using a mobile phase with a low pH (e.g., 2.5-3.5) will ensure that the pyridinium nitrogen is consistently protonated, which can improve peak shape.
-
Use a suitable buffer: A phosphate buffer is a good choice for low pH applications.
-
Choose the right column: Columns with a low silanol activity or end-capping are recommended to minimize secondary interactions with the basic analytes. A C18 column is a common starting point.[22]
-
Consider a different chromatographic mode: If reversed-phase is problematic, hydrophilic interaction liquid chromatography (HILIC) can be a good alternative for polar, basic compounds.[23]
Q12: My mass balance is poor. The decrease in the parent drug does not correspond to the increase in the degradation products. What could be the reason?
A12: Poor mass balance can be attributed to several factors:
-
Co-eluting peaks: A degradation product might be co-eluting with the parent peak or another degradant. Re-evaluate your method's specificity.
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Formation of volatile or insoluble degradants: Some degradation products may be lost during the experiment or may not be soluble in the mobile phase.
-
Different response factors: The degradation products may have different molar absorptivities at the detection wavelength compared to the parent compound. It is important to determine the relative response factors if possible.
Data Summary Table
| Stress Condition | Typical Reagents and Parameters | Potential Degradation Products | Key Troubleshooting Tip |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat if necessary (e.g., 60°C) | Ring-opened products, hydrolysis of substituents | Increase temperature or acid concentration for stable compounds. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat if necessary (e.g., 60°C) | Ring-opened products, hydrolysis of substituents | Reduce temperature or base concentration for labile compounds. |
| Oxidation | 0.1% to 3% H₂O₂, room temperature | Pyridine N-oxides, hydroxylated pyridiniums, ring cleavage products | Optimize peroxide concentration to avoid over-stressing. |
| Photolysis | ICH Q1B compliant light source (UV/Vis) | Rearrangement products (e.g., oxaziridines), hydroxylated products | Use a dark control to differentiate from thermal degradation. |
| Thermal | Elevated temperature (e.g., >50°C) | Various decomposition products | Use multiple temperatures to assess thermal liability. |
Experimental Workflow Diagram
This technical support guide provides a comprehensive overview and practical advice for conducting forced degradation studies on pyridinium compounds. By understanding the potential challenges and employing systematic troubleshooting strategies, researchers can ensure the generation of high-quality, reliable data that is crucial for the successful development of safe and effective pharmaceutical products.
References
-
(2025-08-07) Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]
-
(2025-08-02) Development and Validation of Stability Indicating RP-HPLC Method for... ResearchGate. [Link]
-
(2026-01-10) Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. ACS Publications. [Link]
-
Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate. [Link]
-
Reactivity of pyridinium salts 2a-c towards nucleophiles. ResearchGate. [Link]
-
(2020) Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
-
The Force Degradation Study of the Morpholinium 2-((4-(2- Methoxyphenyl)-5-(Pyridin-4-YL)-4H. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. [Link]
-
(2022-11-30) Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
(2026-01-13) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
(2025-08-09) Two-Phase Oxidations with Aqueous Hydrogen Peroxide Catalyzed by Amphiphilic Pyridinium and Diazinium Salts. ResearchGate. [Link]
-
Thermal stability of pyrimidinium bromide salts. ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Synthesis and characterizations of pyridinium salts including poly(pyr. Digital Commons @ University of Rhode Island. [Link]
-
Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research and Development. [Link]
-
Yield, melting point and retention time of prepared pyridinium salts. ResearchGate. [Link]
-
(2023-04-23) Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
(2023-09-16) Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. [Link]
-
Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PMC. [Link]
-
(2025-08-06) Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. ResearchGate. [Link]
-
(2023-07-12) Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. [Link]
-
(2023-05-16) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Science Publishing. [Link]
-
(PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
(2020-09-07) (PDF) Development and validation of stability-indicating method for the estimation of pyrimethamine in tablet dosage form. ResearchGate. [Link]
-
(2018-01-30) Pyridinium salts: from synthesis to reactivity and applications. Semantic Scholar. [Link]
-
Development and Validation of Stability Indicating Method for Low Content of Fenpiverinium Bromide Using a Supelcosil LC-CN Column By RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry. [Link]
-
(2022-11-30) Forced Degradation – A Review. BJSTR. [Link]
-
(2015-01-19) (PDF) Steps in uncovering the key enzyme in the degradation of the pyridine ring in the Arthrobacter nicotinovorans. ResearchGate. [Link]
-
(2022) A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
(2022-05-20) Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. [Link]
-
(2023-08-22) Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biomedres.us [biomedres.us]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation in Bulk and Its Formulation Applying DOE [wisdomlib.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. biomedres.us [biomedres.us]
- 11. journals.asm.org [journals.asm.org]
- 12. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 21. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. helixchrom.com [helixchrom.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for 3-Hydroxy-1-methylpyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of 3-Hydroxy-1-methylpyridinium iodide, a polar quaternary ammonium compound and a known impurity and degradation product of Pyridostigmine Bromide. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the rationale behind experimental choices, offers practical insights, and presents a comparative framework to empower researchers in selecting and validating the most suitable analytical technique for their specific needs.
The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose[1]. For a compound like this compound, which is both polar and ionic, selecting an appropriate analytical method is the first critical step. This guide will focus on the validation of a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and compare its performance with alternative techniques including Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography, Capillary Electrophoresis (CE), and a classical titrimetric method.
The Primary Workhorse: Reversed-Phase HPLC-UV
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a ubiquitous technique in pharmaceutical quality control due to its robustness, versatility, and cost-effectiveness[2]. For a polar compound like this compound, achieving adequate retention on a nonpolar stationary phase can be challenging. The following section details a stability-indicating HPLC-UV method and its validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4].
Experimental Protocol: HPLC-UV Method Validation
This protocol is designed to comprehensively validate an HPLC-UV method for the quantification of this compound, ensuring its suitability for routine analysis and stability studies.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of perchloric acid buffer and acetonitrile has been shown to be effective for the separation of the parent drug and its impurities[5]. A starting point could be a mobile phase consisting of a 95:5 (v/v) mixture of 10 mM perchloric acid buffer (pH adjusted to 3.0 with potassium hydroxide) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: UV detection at 220 nm is suitable for pyridostigmine bromide and is expected to be appropriate for its related compounds[5].
-
Column Temperature: 30 °C
2. Validation Parameters and Acceptance Criteria:
The validation will be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from placebo, and by achieving baseline resolution between the analyte and its potential degradation products under stress conditions (acidic, basic, oxidative, thermal, and photolytic stress)[6].
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the target concentration) will be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicate preparations at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis is repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This includes varying the mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Comparative Analysis of Alternative Analytical Methods
While HPLC-UV is a robust primary method, certain analytical challenges or specific research needs may warrant the consideration of alternative techniques. The following section provides a comparative overview of other suitable methods for the analysis of this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile[7]. This creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes through partitioning.
Advantages:
-
Enhanced Retention of Polar Compounds: HILIC is specifically designed for the analysis of highly polar compounds that show poor retention in reversed-phase chromatography.
-
Improved Sensitivity with Mass Spectrometry: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity[8].
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be beneficial for resolving complex mixtures.
Disadvantages:
-
Method Development Complexity: HILIC method development can be more complex than reversed-phase, with factors like buffer concentration and pH having a significant impact on retention and selectivity[7].
-
Sample Solubility: The high organic content of the mobile phase can sometimes lead to sample solubility issues.
Ion-Pair Chromatography (IPC)
Principle: Ion-pair chromatography is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase. This reagent, which has a charge opposite to the analyte, forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase[9].
Advantages:
-
Tunable Retention: The retention of the analyte can be controlled by adjusting the concentration and type of the ion-pairing reagent.
-
Good Peak Shape: IPC can improve the peak shape of ionic compounds that might otherwise exhibit tailing on reversed-phase columns.
Disadvantages:
-
Complex Mobile Phases: The use of ion-pairing reagents adds complexity to the mobile phase preparation and can lead to longer column equilibration times.
-
Column Contamination: Ion-pairing reagents can be difficult to completely wash out of the column, potentially affecting subsequent analyses.
-
Suppression in Mass Spectrometry: Many ion-pairing reagents are non-volatile and can cause significant signal suppression in ESI-MS.
Capillary Electrophoresis (CE)
Principle: Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution[10].
Advantages:
-
High Efficiency and Resolution: CE can provide very high separation efficiencies, leading to excellent resolution of complex mixtures.
-
Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents.
-
Versatility: Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be used to separate a wide range of analytes, including charged and neutral molecules.
Disadvantages:
-
Lower Concentration Sensitivity with UV Detection: The short path length for UV detection in the capillary can result in lower sensitivity compared to HPLC-UV[11].
-
Reproducibility Challenges: The reproducibility of migration times can be influenced by factors such as the condition of the capillary wall and the composition of the electrolyte.
Argentometric Titration
Principle: This is a classical titrimetric method based on the precipitation of the iodide ion with a standard solution of silver nitrate. The endpoint can be detected using an indicator or potentiometrically[12][13].
Advantages:
-
Absolute Method: Titration is a primary method of analysis and does not require a calibration curve with a reference standard of the analyte.
-
Cost-Effective: The instrumentation required is simple and inexpensive compared to chromatographic techniques.
-
Specificity for the Iodide Ion: The method is highly specific for the iodide counter-ion.
Disadvantages:
-
Lack of Specificity for the Cation: This method quantifies the iodide ion and does not provide information about the 3-Hydroxy-1-methylpyridinium cation.
-
Lower Sensitivity: Titrimetric methods are generally less sensitive than chromatographic methods.
-
Not Stability-Indicating: This method cannot distinguish the intact molecule from its degradation products.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.
| Feature | HPLC-UV | HILIC | Ion-Pair Chromatography | Capillary Electrophoresis | Argentometric Titration |
| Principle | Reversed-Phase Partition | Hydrophilic Partition | Ion-Pair Formation | Electrophoretic Mobility | Precipitation Titration |
| Specificity | High (Stability-Indicating) | High (Stability-Indicating) | High (Stability-Indicating) | High (Stability-Indicating) | Low (for the cation) |
| Sensitivity | Moderate | High (especially with MS) | Moderate | Moderate to Low (with UV) | Low |
| Precision | High | High | High | Good | High |
| Robustness | High | Moderate | Moderate | Moderate | High |
| Throughput | High | High | Moderate | High | Low |
| Cost | Moderate | Moderate | Moderate | Moderate | Low |
Conclusion and Recommendations
The selection of an analytical method for the validation of this compound is a critical decision that should be guided by the specific requirements of the analysis.
-
For routine quality control and stability testing , the Reversed-Phase HPLC-UV method, once fully validated, stands out as the most robust, reliable, and cost-effective choice. Its ability to be stability-indicating is a significant advantage in pharmaceutical development.
-
When dealing with complex matrices or when enhanced sensitivity is required , HILIC , particularly when coupled with mass spectrometry, offers a powerful alternative with orthogonal selectivity to reversed-phase methods.
-
Ion-Pair Chromatography can be a useful tool for optimizing the retention and peak shape of the analyte on existing reversed-phase systems, but the potential for column contamination and MS incompatibility should be carefully considered.
-
Capillary Electrophoresis provides a high-efficiency separation platform with low sample consumption, making it a valuable technique for research and specialized applications where sample volume is limited.
-
Argentometric Titration , while not suitable for routine quality control of the active moiety, can serve as a valuable, independent method for confirming the iodide content of the salt form, providing a useful cross-validation data point.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable the analytical scientist to make an informed decision and to design a validation strategy that ensures the generation of high-quality, reliable, and defensible data.
References
-
A Novel, Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Assay and Organic Impurities of Pyridostigmine Bromide and Assay of Sodium Benzoate in Liquid Oral Formulation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. (2023, December 11). PubMed. Retrieved January 14, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
The Creation and Validation of a New High-Performance Liquid Chromatography Method for Analyzing Pyridostigmine Bromide and its Degradation Products in a Pharmaceutical Formulation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
On-line Ion-Pair Solid-Phase Extraction-Liquid Chromatography-Mass Spectrometry for the Analysis of Quaternary Ammonium Herbicides. (2000, February 11). PubMed. Retrieved January 14, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 14, 2026, from [Link]
-
Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. (1986, July 8). Oregon State University. Retrieved January 14, 2026, from [Link]
-
Determination of pyridostigmine bromide and its metabolites in biological samples. (n.d.). Retrieved January 14, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Argentometry iodometry and iodimetry. (2016, December 1). Pharmacy Study Material. Retrieved January 14, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]
-
Automatic titrimetric determination of iodide in some pharmaceutical contrasting preparations. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Quantitative Analysis of Quaternary Ammonium Compounds by Ion Exchange and Ion-Pair High Performance Liquid Chromatography. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Argentometric Titrations Precipitation titrations are based on reactions that yield ionic compounds of limited solubility. (n.d.). Retrieved January 14, 2026, from [Link]
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (2020, May 1). PubMed. Retrieved January 14, 2026, from [Link]
-
Argentometry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Development of ZIC-HILIC Methods Using Ultraviolet Detection for determining 2-deoxyuridine in Human Serum. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
(PDF) Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Capillary electrophoresis with UV detection and mass spectrometry in method development for profiling metabolites of steroid hormone metabolism. (2008, August 15). PubMed. Retrieved January 14, 2026, from [Link]
-
Capillary Electrophoresis Analyses Using Ultraviolet Detection and Novel Mass Spectrometry Interfaces for the Characterization of Small Molecules and Nanoparticles of Pharmaceutical Interest. (n.d.). The Research Repository @ WVU. Retrieved January 14, 2026, from [Link]
-
Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Capillary Electrophoresis Applied to Human Urine Analysis for Clinical Diagnosis: New Trends and Perspectives. (2022, May 25). BrJAC. Retrieved January 14, 2026, from [Link]
-
Capillary electrophoretic bioanalysis of therapeutically active peptides with UV and mass spectrometric detection after on-capillary preconcentration. (2001, August). PubMed. Retrieved January 14, 2026, from [Link]
-
Determination of Iodate in Iodised Salt by Redox Titration. (n.d.). University of Canterbury. Retrieved January 14, 2026, from [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024, February 8). Unich. Retrieved January 14, 2026, from [Link]
-
Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). MDPI. Retrieved January 14, 2026, from [Link]
-
Method Development and Validation by UV Spectrophotometric Analysis and RP-HPLC Method for Simultaneous Estimation of Risperidone and Trihexyphenidyl. (n.d.). Impactfactor. Retrieved January 14, 2026, from [Link]
-
(PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved January 14, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itwreagents.com [itwreagents.com]
- 10. brjac.com.br [brjac.com.br]
- 11. Capillary electrophoresis with UV detection and mass spectrometry in method development for profiling metabolites of steroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. Argentometry - Wikipedia [en.wikipedia.org]
A Comparative Guide for Researchers: 3-Hydroxy-1-methylpyridinium Iodide vs. 3-Hydroxy-1-methylpyridinium Bromide
In the realm of chemical synthesis and pharmaceutical research, the choice of counter-ion can significantly influence the physicochemical properties and reactivity of a salt. This guide provides a detailed comparison of 3-Hydroxy-1-methylpyridinium iodide and 3-Hydroxy-1-methylpyridinium bromide, two closely related pyridinium salts. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their properties, synthesis, and handling considerations, supported by experimental data and established scientific principles.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the core physical and chemical characteristics of these two compounds is essential for their effective application in a laboratory setting. The following table summarizes their key properties.
| Property | This compound | 3-Hydroxy-1-methylpyridinium Bromide |
| Molecular Formula | C₆H₈INO | C₆H₈BrNO |
| Molecular Weight | 237.04 g/mol [1][2] | 190.04 g/mol [3][4] |
| CAS Number | 7500-05-2[1][2] | 31034-86-3[5][6] |
| Appearance | Data not available | White to off-white crystalline solid[5] |
| Melting Point | Data not available | 150-152 °C[7] |
| Synonyms | 1-Methyl-3-hydroxypyridinium iodide, 3-Hydroxypyridinium methiodide[2] | Pyridostigmine Related Compound B, 3-Hydroxy-N-methylpyridinium bromide[4][6] |
Structural and Spectroscopic Analysis
The core structure of both compounds consists of a 3-hydroxy-1-methylpyridinium cation. The defining difference lies in the halide counter-ion: iodide (I⁻) versus bromide (Br⁻). This seemingly small variation can lead to notable differences in their solid-state packing and spectroscopic signatures.
Spectroscopic Data:
-
3-Hydroxy-1-methylpyridinium Bromide:
-
¹H NMR and ¹³C NMR: Spectroscopic data is available through public databases such as PubChem and SpectraBase[1][3]. These spectra are crucial for confirming the identity and purity of the compound.
-
IR (KBr): Infrared spectroscopy data is also available, providing information on the functional groups present in the molecule[3].
-
-
This compound:
-
¹H NMR and ¹³C NMR: Detailed NMR data is available from suppliers of analytical standards, which can be used for structural elucidation and comparison[].
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the cation and the overall compound[].
-
The primary differences in the NMR spectra between the two salts are typically subtle and may manifest as minor shifts in the proton and carbon signals due to the different electronic environments created by the iodide and bromide anions in solution.
Synthesis: A Practical Comparison of N-Alkylation
The most common route to synthesizing these pyridinium salts is through the N-alkylation (quaternization) of 3-hydroxypyridine with the corresponding methyl halide. While the general principle is the same, the choice of methyl iodide versus methyl bromide can influence reaction conditions and outcomes.
Detailed Experimental Protocol: Synthesis of 3-Hydroxy-1-methylpyridinium Halides
This protocol outlines a general procedure for the synthesis of both the iodide and bromide salts, highlighting key differences.
Materials:
-
3-Hydroxypyridine
-
Methyl iodide or Methyl bromide (as a solution in a suitable solvent or generated in situ)
-
Anhydrous acetone or acetonitrile
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in a minimal amount of anhydrous acetone or acetonitrile.
-
Addition of Alkylating Agent:
-
For the Iodide Salt: Slowly add a stoichiometric equivalent of methyl iodide to the solution at room temperature. Methyl iodide is a liquid and is generally more reactive than methyl bromide.
-
For the Bromide Salt: Introduce methyl bromide. As methyl bromide is a gas at room temperature, it is often used as a solution or generated in situ. The reaction may require gentle heating to proceed at a reasonable rate.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (for the iodide) or with gentle heating (for the bromide) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the pyridinium salt, which is typically a solid, may be observed as a precipitate.
-
Product Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
If the product remains in solution, add diethyl ether to induce precipitation.
-
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Drying: Dry the purified product under vacuum to obtain the final 3-hydroxy-1-methylpyridinium halide.
Causality behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like acetone or acetonitrile are chosen to dissolve the reactants while facilitating the SN2 reaction mechanism of quaternization.
-
Reagent Reactivity: Methyl iodide is a more reactive alkylating agent than methyl bromide due to the lower bond dissociation energy of the C-I bond and the better leaving group ability of iodide in many contexts[9]. This often allows the reaction with methyl iodide to proceed at lower temperatures and shorter reaction times.
-
Purification: The use of a non-polar solvent like diethyl ether for precipitation and washing is effective because the ionic pyridinium salt product is insoluble in it, while the unreacted, less polar starting materials are more soluble.
Comparative Performance and Handling
The choice between the iodide and bromide salt can have practical implications for researchers in terms of solubility, stability, and reactivity in subsequent reactions.
Solubility
Hygroscopicity
The tendency of a substance to absorb moisture from the air is a critical factor for accurate weighing and storage. While specific hygroscopicity data for these two compounds is not available, it is a known phenomenon for many salts. The degree of hygroscopicity can be influenced by the nature of the counter-ion. Researchers should handle both compounds in a dry environment and store them in desiccators to prevent water uptake, which could affect experimental results and the stability of the compounds.
Thermal Stability
The melting point of 3-hydroxy-1-methylpyridinium bromide is reported to be in the range of 150-152 °C[7]. A specific melting point for the iodide salt is not readily found in the literature. Generally, the thermal stability of ionic compounds can be influenced by the lattice energy, which is affected by the size and charge of the ions. Comparative thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to definitively assess their relative thermal stabilities.
Reactivity and the Role of the Counter-ion
In reactions where the 3-hydroxy-1-methylpyridinium cation is the species of interest, the choice of the halide counter-ion is often considered of minor importance. However, in certain contexts, the counter-ion can play a role:
-
Nucleophilicity of the Halide: In solution, both bromide and iodide are present as free ions. Iodide is generally a stronger nucleophile than bromide in polar aprotic solvents. This could be a consideration if the pyridinium salt is used in a one-pot reaction where the halide ion could potentially participate in side reactions.
-
Leaving Group Ability: In nucleophilic aromatic substitution reactions involving pyridinium ions, the relative leaving group ability of halides can be complex and does not always follow a simple trend[10][11][12]. The reactivity order can be influenced by the specific substrate, nucleophile, and reaction mechanism[10][11][12]. For instance, in some SNAr reactions of N-methylpyridinium compounds, the reactivity of chloro, bromo, and iodo derivatives is found to be similar[11].
-
Inertness: For most applications where the pyridinium cation is the active component, both bromide and iodide are considered relatively inert counter-ions.
Conclusion and Recommendations
Both this compound and 3-Hydroxy-1-methylpyridinium bromide serve as valuable reagents and intermediates. The choice between them may be guided by several factors:
-
Availability and Cost: The relative cost and commercial availability of methyl iodide and methyl bromide, as well as the final pyridinium salts, can be a practical consideration.
-
Reaction Conditions: The higher reactivity of methyl iodide may be advantageous for milder and faster quaternization reactions.
-
Downstream Applications: If the presence of a more nucleophilic iodide counter-ion could interfere with subsequent reaction steps, the bromide salt may be a preferable choice.
-
Physical Properties: The known crystalline nature and melting point of the bromide salt may be advantageous for applications requiring a well-characterized solid.
For most applications where the primary role is to deliver the 3-hydroxy-1-methylpyridinium cation, both salts are likely to perform similarly. However, for processes sensitive to the specific properties of the counter-ion, the differences outlined in this guide should be carefully considered. It is recommended that researchers consult safety data sheets (SDS) for both compounds before use and perform small-scale test reactions to determine the optimal salt for their specific application.
References
- Buncel, E., & Um, I. H. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accounts of chemical research, 48(5), 1256–1265.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3084523, 3-Hydroxy-1-methylpyridinium bromide. Retrieved from [Link].
- Glaser, R., & Horan, C. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5576-5587.
-
Reddit. (2022). Formation of pyridinium salts with EWG. Retrieved from [Link].
-
Symtera Analytics (n.d.). 3-Hydroxy-N-methylpyridinium bromide. Retrieved from [Link].
-
Chemistry LibreTexts (2019). 8.5: Leaving Groups. Retrieved from [Link].
-
ResearchGate (2017). Scheme 2. Quaternization with labeled methyl iodide. Retrieved from [Link].
-
Purdue e-Pubs (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link].
- Google Patents (n.d.). US3903135A - Method for methylating and quaternizing.
-
PMC (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link].
-
ACP (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link].
-
Pharmaffiliates (n.d.). 7500-05-2| Chemical Name : 3-Hydroxy-1-methylpyridinium-d3 Iodide. Retrieved from [Link].
-
ResearchGate (2019). Thermal stability of pyrimidinium bromide salts. Retrieved from [Link].
-
MDPI (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link].
-
ResearchGate (n.d.). DMSO solubility and bioscreening. Retrieved from [Link].
- Google Patents (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
-
PubChem (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved from [Link].
-
Organic Chemistry Frontiers (RSC Publishing) (2018). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link].
- Google Patents (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
-
CORE (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Retrieved from [Link].
-
SciSpace (1967). Quaternization Reactions. II. Pyridazines. Retrieved from [Link].
-
NIH (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt. Retrieved from [Link].
-
ChemRxiv (n.d.). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. Retrieved from [Link].
-
ResearchGate (n.d.). Drug Solubility in Water and Dimethylsulfoxide. Retrieved from [Link].
-
MDPI (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link].
-
MDPI (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link].
-
ResearchGate (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link].
-
ResearchGate (2022). Imiquimod Solubility in Different Solvents: An Interpretative Approach. Retrieved from [Link].
Sources
- 1. klivon.com [klivon.com]
- 2. scbt.com [scbt.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. 3-Hydroxy-1-methylpyridinium bromide | C6H8BrNO | CID 3084523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
Comparative analysis of pyridinium compounds in biological systems
The pyridinium cation, a simple six-membered aromatic ring containing a positively charged nitrogen, represents a fundamental structural motif that confers an astonishing diversity of functions in biological systems. Its inherent chemical properties—planarity, positive charge, and susceptibility to redox reactions—allow pyridinium-containing molecules to act as essential metabolic cofactors, potent enzyme inhibitors, and highly toxic redox-cycling agents.[1][2]
This guide provides a comparative analysis of pyridinium compounds, structured by their primary mechanism of action. We will explore the causal relationships behind their biological effects, present objective performance data, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the multifaceted nature of this important chemical class.
Pyridinium Compounds as Redox-Cycling Agents: The Case of Bipyridyl Herbicides
Certain pyridinium compounds, most notably the bipyridyl herbicides paraquat and diquat, exert their biological effects through a potent redox-cycling mechanism that generates significant oxidative stress.[3][4]
Mechanism of Action
The toxicity of these compounds stems from their ability to accept an electron from biological reducing systems, such as the electron transport chain in mitochondria or photosystem I in plants, to form a stable radical cation.[5][6][7] This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent pyridinium cation and produce a superoxide anion (O₂•⁻).[4][8] This futile cycle repeats, consuming cellular reducing equivalents (like NADPH) and generating a massive flux of reactive oxygen species (ROS), which overwhelms antioxidant defenses and leads to lipid peroxidation, membrane damage, and ultimately, cell death.[3][8][9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Redox cycling mechanism of Paraquat."
Comparative Performance: Paraquat vs. Diquat
While both paraquat and diquat operate via the same fundamental mechanism, their structural differences lead to variations in potency and target organ toxicity.[3][8] Diquat has a more positive redox potential than paraquat (-349 mV vs. -446 mV, respectively), which can influence the rate of radical formation.[7] Diquat is a more potent generator of superoxide and H₂O₂ in isolated hepatocyte models.[9] A key differentiator is that paraquat is actively and selectively accumulated in pulmonary alveolar cells, leading to severe and often fatal lung fibrosis, a hallmark not typically associated with diquat poisoning.[3]
| Compound | Redox Potential (E₀') | Primary Target Organs | Key Toxicological Feature |
| Paraquat | -446 mV[7] | Lungs, Kidney, Liver[3][5] | Selective uptake by lung tissue leading to pulmonary fibrosis.[3] |
| Diquat | -349 mV[7] | Kidney, GI Tract, CNS[3][4] | Does not cause pulmonary fibrosis; associated with CNS effects.[3] |
Experimental Protocol: Quantification of Superoxide Production
To quantify the rate of superoxide generation induced by redox-cycling pyridinium compounds, a fluorescent assay using Dihydroethidium (DHE) or its mitochondria-targeted analog, MitoSOX Red, is highly effective.[10][11][12] These probes are selectively oxidized by superoxide to produce a fluorescent product that can be measured.
Objective: To measure the dose-dependent increase in mitochondrial superoxide in cultured cells (e.g., H9c2 cardiomyocytes) following exposure to paraquat.
Materials:
-
H9c2 cells cultured in 96-well plates or on coverslips for microscopy.
-
Paraquat (stock solution in sterile water).
-
MitoSOX Red reagent (e.g., from Thermo Fisher Scientific).
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or confocal microscope (Excitation ~510 nm, Emission ~580 nm).
Step-by-Step Methodology:
-
Cell Culture: Seed H9c2 cells at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Probe Loading: Remove the culture medium and wash cells once with pre-warmed HBSS. Prepare a 5 µM working solution of MitoSOX Red in HBSS. Add the MitoSOX solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently remove the MitoSOX solution and wash the cells three times with pre-warmed HBSS to remove excess probe.
-
Compound Exposure: Add HBSS containing various concentrations of paraquat (e.g., 0, 10, 50, 100 µM) to the wells.[12] As a positive control, a known mitochondrial complex inhibitor like Antimycin A can be used.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.[12]
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the 96-well plate.
-
Microscopy/Flow Cytometry: Image the cells using a confocal microscope or analyze the cell population using a flow cytometer to quantify the mean fluorescence intensity.[12]
-
-
Data Analysis: Subtract the background fluorescence from the control (0 µM paraquat) wells. Plot the mean fluorescence intensity against the paraquat concentration to generate a dose-response curve.
Causality: The increase in red fluorescence is directly proportional to the rate of mitochondrial superoxide production.[12] This occurs because paraquat intercepts electrons from the mitochondrial electron transport chain, initiating the redox cycle and generating superoxide, which then oxidizes the MitoSOX probe.[12]
Pyridinium Compounds as Enzyme Inhibitors: Acetylcholinesterase Blockade
The pyridinium scaffold is a key feature in several important drugs that function as acetylcholinesterase (AChE) inhibitors.[2] Pyridostigmine is a paradigmatic example used clinically for the treatment of myasthenia gravis.[13][14]
Mechanism of Action
AChE is the enzyme responsible for rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[14] Pyridostigmine and related compounds are reversible carbamate inhibitors of AChE.[15][16] The positively charged quaternary nitrogen of the pyridinium ring mimics the quaternary ammonium of acetylcholine, allowing it to bind to the active site of the enzyme. The carbamoyl group is then transferred to a serine residue in the active site, forming a transiently carbamylated, inactive enzyme. This inhibition is more stable than the acetylated intermediate formed with ACh but is still reversible, allowing the enzyme to eventually regenerate. By slowing the breakdown of ACh, these inhibitors increase its concentration and duration of action at the neuromuscular junction, thereby enhancing neuromuscular transmission and improving muscle strength in conditions like myasthenia gravis.[14][15]
dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Inhibition of AChE by Pyridostigmine."
Comparative Performance
Pyridostigmine is often preferred over older compounds like neostigmine due to its longer duration of action and potentially fewer side effects.[17] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects.[13][16]
| Compound | Class | Duration of Action | BBB Penetration | Primary Use |
| Pyridostigmine | Quaternary Carbamate | 3-6 hours[13] | Low[16] | Myasthenia Gravis[17] |
| Neostigmine | Quaternary Carbamate | 2-4 hours | Low | Myasthenia Gravis, Reversal of NMB |
| Physostigmine | Tertiary Amine | 1-2 hours | High | Antidote for anticholinergic poisoning |
Experimental Protocol: The Ellman's Assay for AChE Activity
The most common method for measuring AChE activity and evaluating inhibitors is the Ellman's assay.[18][19] This colorimetric assay is robust, simple, and suitable for high-throughput screening.
Objective: To determine the IC₅₀ value of pyridostigmine for acetylcholinesterase.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[18][20] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[18][21] The rate of color formation is directly proportional to AChE activity.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel).
-
Phosphate buffer (0.1 M, pH 8.0).[22]
-
Acetylthiocholine iodide (ATCh).
-
DTNB (Ellman's Reagent).
-
Pyridostigmine bromide.
-
96-well microplate and spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of ATCh, DTNB, and pyridostigmine in phosphate buffer.
-
On the day of the experiment, prepare a working DTNB solution (e.g., 0.5 mM) and a working ATCh solution (e.g., 1.0 mM).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
150 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the pyridostigmine solution at various concentrations (or buffer for the control).
-
10 µL of the DTNB working solution.
-
-
Mix and pre-incubate for 5 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of the AChE enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 412 nm. Measure the absorbance every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each concentration of pyridostigmine.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the pyridostigmine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality: The presence of pyridostigmine reduces the rate of ATCh hydrolysis by AChE. This leads to a slower production of thiocholine, which in turn results in a slower rate of reaction with DTNB and a reduced rate of yellow color formation, allowing for the quantification of inhibitory potency.[18]
The Essential Pyridinium Coenzymes: NAD⁺ and NADP⁺
Perhaps the most fundamental role of the pyridinium motif in biology is its presence in the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated counterpart, NADP⁺.[23][24] These molecules are central to all metabolism, acting as carriers of reducing equivalents (electrons).
Mechanism of Action
The pyridinium ring in NAD⁺ and NADP⁺ acts as an electron acceptor. In metabolic reactions, dehydrogenases catalyze the transfer of a hydride ion (H⁻, a proton and two electrons) from a substrate to the C4 position of the nicotinamide ring, reducing NAD(P)⁺ to NAD(P)H.[25] The reduced forms, NADH and NADPH, can then donate these electrons in other reactions, regenerating the oxidized pyridinium form.[26]
dot graph G { node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Redox couple of NAD⁺ and NADH."
Comparative Functions: NAD⁺/NADH vs. NADP⁺/NADPH
While structurally similar, the cell maintains distinct pools and roles for these two coenzyme systems, a concept known as metabolic specialization.[27]
-
NAD⁺/NADH: This couple primarily participates in catabolic reactions (breaking down molecules), such as glycolysis and the citric acid cycle.[23][27] The high NAD⁺/NADH ratio favors the oxidative direction, driving the production of ATP through cellular respiration.[28]
-
NADP⁺/NADPH: This couple is mainly involved in anabolic (biosynthetic) reactions, such as fatty acid and nucleotide synthesis.[23][27] It is also the primary source of reducing power for antioxidant systems, like the glutathione reductase pathway. The cell maintains a high NADPH/NADP⁺ ratio to provide a ready supply of electrons for these reductive processes.
| Coenzyme Couple | Primary Role | Typical Cellular Ratio | Key Associated Pathways |
| NAD⁺/NADH | Catabolism (ATP Production)[27] | High [NAD⁺]/[NADH] | Glycolysis, TCA Cycle, Oxidative Phosphorylation[28] |
| NADP⁺/NADPH | Anabolism & Antioxidant Defense[27] | High [NADPH]/[NADP⁺] | Pentose Phosphate Pathway, Fatty Acid Synthesis, Glutathione Reduction[28] |
Experimental Protocol: NAD⁺-Dependent Lactate Dehydrogenase (LDH) Assay
A classic experiment to demonstrate the function of NAD⁺ is to measure the activity of lactate dehydrogenase (LDH), which catalyzes the reversible conversion of lactate to pyruvate.[25]
Objective: To determine the kinetic parameters (Km and Vmax) of LDH with respect to its substrate, lactate.
Principle: In the direction of lactate oxidation, LDH uses NAD⁺ as a cofactor, reducing it to NADH.[25][29] The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm, as NADH has a distinct absorbance peak at this wavelength while NAD⁺ does not.
Materials:
-
Purified Lactate Dehydrogenase (LDH).
-
Glycine-NaOH buffer (e.g., pH 9.0-9.5, to favor the forward reaction).
-
L-Lactic acid solution.
-
NAD⁺ solution.
-
UV-Vis spectrophotometer with temperature control (e.g., 37°C).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of L-Lactate and NAD⁺ in the assay buffer.
-
Assay Setup: In a UV-transparent cuvette, prepare a reaction mixture containing:
-
Buffer to a final volume of 1 mL.
-
A fixed, saturating concentration of NAD⁺ (e.g., 2-5 mM).[30]
-
Varying concentrations of L-Lactate (e.g., ranging from 0.1Km to 10Km).
-
-
Equilibration: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add a small, fixed amount of LDH enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 340 nm.
-
Kinetic Measurement: Record the absorbance at 340 nm every 15-30 seconds for 3-5 minutes. The plot of absorbance vs. time should be linear.
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot for each lactate concentration (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the lactate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation or use a linearized plot (e.g., Lineweaver-Burk) to determine the Vmax (maximum velocity) and Km (Michaelis constant) for lactate.
-
Causality: The rate of increase in absorbance at 340 nm is a direct measure of NADH production, which is stoichiometrically linked to the enzymatic conversion of lactate to pyruvate by LDH. This allows for a precise quantification of the enzyme's catalytic activity under varying substrate conditions.
Conclusion
The pyridinium ring is a remarkably versatile chemical entity in biology. Its functional role is dictated by the molecular context in which it is placed. As shown, it can be the engine of devastating oxidative stress in herbicides like paraquat, the key to therapeutic intervention in enzyme inhibitors like pyridostigmine, and the core of universal energy currency in coenzymes like NAD⁺. Understanding these comparative mechanisms is crucial for professionals in toxicology, pharmacology, and biochemistry for the development of new drugs, the assessment of environmental toxins, and the fundamental study of metabolic processes.
References
-
Pyridostigmine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Dr.Oracle. (2025, April 1). What is the mechanism of action of Pyridostigmine (Mestinon)? Retrieved January 14, 2026, from [Link]
-
Goldman Laboratories. (n.d.). NAD vs NADP: Their Roles in Cellular Energy and Metabolism. Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pyridostigmine Bromide? Retrieved January 14, 2026, from [Link]
-
Ziembowicz, A., Kida, M., & Korona, T. (2003). An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. Environment International, 29(2-3), 269–273. [Link]
-
Pharmacy Freak. (2025, August 29). Mechanism of Action of Pyridostigmine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Pyridostigmine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Al-Shahrani, S. S., Al-Ghamdi, A. H., & Al-Shehri, A. M. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. International Journal of Innovation and Applied Studies, 8(2), 562-567.
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved January 14, 2026, from [Link]
-
Ying, W. (2008). NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences. Antioxidants & Redox Signaling, 10(2), 179–206. [Link]
-
T-AY, Y. A. A. S., & T-AY, Y. A. A. S. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]
-
Olson, K. R. (Ed.). (n.d.). PARAQUAT AND DIQUAT. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved January 14, 2026, from [Link]
-
Paraquat - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). NAD(H) and NADP(H) play a vital role in cellular metabolism. Retrieved January 14, 2026, from [Link]
-
Biology LibreTexts. (2025, March 17). 4.3: NAD and NADP. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Toxicity of pyridinium, pyrrolidinium and quaternary ammonium and phosphonium ionic liquids using models of the aquatic environment. Retrieved January 14, 2026, from [Link]
-
Nicotinamide adenine dinucleotide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 10). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Retrieved January 14, 2026, from [Link]
-
de Freitas, T. H. S., de Oliveira, D. N. P., & da Silva, A. A. (2021). The nexus between reactive oxygen species and the mechanism of action of herbicides. Pesticide Biochemistry and Physiology, 175, 104845. [Link]
-
Funderburk, H. H., & Lawrence, J. M. (1964). Mode of Action and Metabolism of Diquat and Paraquat. Weeds, 12(4), 259–264. [Link]
-
Day, B. J., Shaw, D., Li, Y., Oliver, E. A., Kiningham, K. K., & Spitz, D. R. (2002). Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase. Journal of Biological Chemistry, 277(47), 45042–45049. [Link]
- Stojan, J., & Kreft, S. (2003). New findings about Ellman's method to determine cholinesterase activity. Archives of Industrial Hygiene and Toxicology, 54(1), 11–15.
-
Sharma, P., & Rohilla, S. (2021). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 8(15), 4216-4247. [Link]
-
Jones, A. L., & Vale, J. A. (2000). Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review. Journal of Toxicology. Clinical Toxicology, 38(2), 123–128. [Link]
- Ida Christi, V. E., et al. (2022). Therapeutic Values of Pyridine Molecules From Natural Sources : A Comprehensive review. Asian Journal of Pharmaceutical and Clinical Research, 15(5), 1-6.
-
Sandy, M. S., Moldeus, P., Ross, D., & Smith, M. T. (1986). Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system. Biochemical Pharmacology, 35(18), 3095–3101. [Link]
-
ResearchGate. (2013, November 20). How to estimate the induction of ROS in cell culture? Retrieved January 14, 2026, from [Link]
- Nazarewicz, R. R., & Zenebe, W. J. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology (Vol. 2081, pp. 31-43). Springer.
-
Dodge, A. D., & Harris, N. (1970). The mode of action of paraquat and diquat. The Biochemical Journal, 118(3), 43P–44P. [Link]
-
CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved January 14, 2026, from [Link]
- Ida Christi, V. E., et al. (2024, April 17). Therapeutic Values of Pyridine Molecules from Natural Sources: A Comprehensive Review. Journal of Advances in Biology & Biotechnology, 27(4), 1-10.
-
SciSpace. (n.d.). Pyrimidine and Its Biological Activity: A Review. Retrieved January 14, 2026, from [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved January 14, 2026, from [Link]
-
Weghoff, M. C., & Müller, V. (2025, January 13). Purification and characterization of a thermophilic NAD+-dependent lactate dehydrogenase from Moorella thermoacetica. The FEBS Journal. [Link]
-
MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved January 14, 2026, from [Link]
-
Mukhopadhyay, P., Rajesh, M., Yoshihiro, K., Haskó, G., & Pacher, P. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells. Biochemical and Biophysical Research Communications, 358(1), 203–208. [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. In Toxicological Profile for Pyridine. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. Retrieved January 14, 2026, from [Link]
-
Gao, C., Ma, C., & Xu, P. (2013). NAD-dependent lactate dehydrogenase catalyses the first step in respiratory utilization of lactate by Lactococcus lactis. Environmental Microbiology, 15(8), 2275–2284. [Link]
-
Bertolani, A., et al. (2022). New Insights into the Redox Properties of Pyridinium Appended 1,2-Dithienylcyclopentenes. ChemPhysChem, 23(9), e202200004. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraquat - Wikipedia [en.wikipedia.org]
- 6. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action and Metabolism of Diquat and Paraquat | Weeds | Cambridge Core [cambridge.org]
- 8. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Pyridostigmine Bromide? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. pharmacyfreak.com [pharmacyfreak.com]
- 17. Pyridostigmine | C9H13N2O2+ | CID 4991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 20. scribd.com [scribd.com]
- 21. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 27. goldmanlaboratories.com [goldmanlaboratories.com]
- 28. researchgate.net [researchgate.net]
- 29. NAD-dependent lactate dehydrogenase catalyses the first step in respiratory utilization of lactate by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Purification and characterization of a thermophilic NAD +‐dependent lactate dehydrogenase from Moorella thermoacetica - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Guide to the Definitive Identification of 3-Hydroxy-1-methylpyridinium iodide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical's identity is the bedrock of reliable and reproducible results. This guide provides an in-depth, multi-technique approach to confirm the identity of 3-Hydroxy-1-methylpyridinium iodide (CAS 7500-05-2), a known related compound of the drug Pyridostigmine.[1][2] The methodologies described herein are designed to create a self-validating system, ensuring the highest degree of confidence in the sample's identity by correlating data from orthogonal analytical techniques.
We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights grounded in the principles of organic spectroscopy and analytical chemistry. This comprehensive comparison will equip the researcher with the necessary tools to not only confirm the identity of the target molecule but also to identify potential impurities or alternative structures.
The Analytical Triad: A Strategy for Unambiguous Confirmation
No single technique can provide absolute structural confirmation. A robust identification strategy relies on a triad of core analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique probes a different, fundamental aspect of the molecule's structure.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry provides the exact molecular weight of the cation and offers structural clues through fragmentation analysis.
-
FTIR Spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
By integrating the data from these three methods, a definitive and scientifically sound identification can be achieved.
Caption: The logical workflow for confirming the identity of the target compound using a triad of orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will utilize both ¹H and ¹³C NMR. The positive charge on the nitrogen atom significantly influences the chemical shifts of the protons and carbons in the pyridinium ring, deshielding them and shifting their resonances downfield compared to a neutral pyridine ring.[3]
Expertise in Action: Why a Specific Solvent and 2D NMR?
The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to the salt's ionic nature. D₂O has the advantage of exchanging with the acidic hydroxyl proton, causing its signal to disappear, which can be a useful diagnostic tool. We will also employ a 2D NMR experiment, specifically a Heteronuclear Single Quantum Coherence (HSQC) experiment, to definitively correlate each proton with its directly attached carbon atom, leaving no ambiguity in assignments.[4]
Experimental Protocol: ¹H, ¹³C, and HSQC NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish direct ¹H-¹³C correlations.
Expected Data & Comparison
The data below is based on published values for N-methyl-3-pyridone, a key resonance contributor to the 3-Hydroxy-1-methylpyridinium cation, and spectral data for related pyridinium salts.[3]
| Technique | Expected Signal | Rationale & Comparative Insight |
| ¹H NMR | δ ~4.2 ppm (s, 3H) | N-CH₃: The methyl group attached to the positively charged nitrogen is deshielded. |
| δ ~7.5-7.8 ppm (m, 2H) | Aromatic Protons (H4, H5): Protons on the pyridinium ring. | |
| δ ~8.2-8.5 ppm (m, 2H) | Aromatic Protons (H2, H6): Protons adjacent to the nitrogen are the most deshielded. | |
| Variable (broad s) | O-H: The hydroxyl proton signal will be broad and its position is concentration/solvent dependent. It will exchange with D₂O. | |
| ¹³C NMR | δ ~45-50 ppm | N-CH₃: Typical range for a methyl group on a quaternary nitrogen. |
| δ ~125-150 ppm | Aromatic CH Carbons: Four distinct signals for the protonated ring carbons are expected. | |
| δ ~155-160 ppm | C-OH: The carbon bearing the hydroxyl group will be significantly downfield. | |
| HSQC | Correlations | Will show cross-peaks connecting each proton signal (except O-H) to its corresponding carbon signal, confirming the assignments made in the 1D spectra. |
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is indispensable for determining the molecular weight of a compound. For an ionic species like this compound, Electrospray Ionization (ESI) is the ideal technique as it is designed for pre-charged analytes in solution.[7]
Expertise in Action: Positive vs. Negative Ion Mode
A key step in confirming an ionic compound is to analyze the sample in both positive and negative ion modes.
-
Positive Ion Mode (+ESI): This will detect the cation, [C₆H₈NO]⁺. Its observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the cation.
-
Negative Ion Mode (-ESI): This will detect the anion, [I]⁻. This confirms the presence of the iodide counter-ion and helps to rule out other salts (e.g., bromide or chloride).
Caption: Experimental workflow for confirming the cationic and anionic components of the salt using ESI-MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of methanol and water.
-
Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
-
Positive Ion Mode Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode. The expected m/z for the cation [C₆H₈NO]⁺ is 110.06.
-
Negative Ion Mode Acquisition: Switch the instrument polarity to negative ion mode without changing the sample. Acquire a full scan mass spectrum. The expected m/z for the anion [I]⁻ is 126.90.
-
(Optional) Tandem MS (MS/MS): To gain further structural confidence, select the parent ion at m/z 110.06 and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Expected Data & Comparison
| Technique | Expected m/z | Molecular Formula | Calculated Exact Mass | Interpretation |
| ESI-MS (+) | 110.0600 | [C₆H₈NO]⁺ | 110.0606 | Confirms the mass of the 3-Hydroxy-1-methylpyridinium cation. |
| ESI-MS (-) | 126.9042 | [I]⁻ | 126.9045 | Confirms the presence of the iodide counter-ion. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
FTIR spectroscopy provides a rapid and effective method for identifying the functional groups within a molecule. For this compound, we expect to see characteristic vibrations for the hydroxyl group, the aromatic ring, and changes associated with the quaternized nitrogen.[8]
Expertise in Action: Interpreting the "Fingerprint" Region
While the high-frequency region (>1500 cm⁻¹) is useful for identifying specific functional groups like O-H, the complex "fingerprint" region (<1500 cm⁻¹) is also highly diagnostic. The formation of the quaternary pyridinium salt induces significant changes in the ring vibration modes compared to neutral pyridine.[8] A strong band often appears around 1630 cm⁻¹, which is characteristic of the C=N⁺ vibration in the heterocyclic ring.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the ATR clamp to ensure good contact. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[1]
Expected Data & Comparison
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comparative Insight |
| O-H Stretch | 3400-3200 (broad) | Characteristic of a hydroxyl group, often broadened by hydrogen bonding. |
| Aromatic C-H Stretch | 3150-3000 | Stretching vibrations of the hydrogens on the pyridinium ring. |
| C=C and C=N⁺ Stretch | 1635-1625 (strong) | A key diagnostic peak. Quaternization of the pyridine nitrogen strengthens this ring vibration.[8] |
| 1580-1430 (multiple bands) | Aromatic ring stretching vibrations. | |
| C-O Stretch | 1300-1200 | Stretching vibration of the carbon-oxygen bond of the phenolic group. |
| C-H Out-of-Plane Bend | ~750 (strong) | Bending vibration characteristic of the substitution pattern on the aromatic ring.[1] |
Summary and Conclusion: Synthesizing the Evidence
The identity of this compound in a sample is confirmed with high confidence when all three analytical techniques provide concordant data.
-
NMR confirms the C-H framework, showing a methyl group on a nitrogen and four protons on a deshielded aromatic ring with a hydroxyl substituent.
-
MS confirms the exact mass of the cation (m/z 110.06) and the iodide anion (m/z 126.90).
-
FTIR confirms the presence of key functional groups: a hydroxyl group (O-H), an aromatic ring, and the characteristic C=N⁺ vibration of a pyridinium salt.
References
-
Vögeli, U., & von Philipsborn, W. (1973). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Organic Magnetic Resonance, 5(12), 551–559. Available at: [Link]
-
Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(3), 503-506. Available at: [Link]
-
Scribd. (n.d.). Organic Salt Analysis. Available at: [Link]
-
Veeprho. (n.d.). Pyridostigmine EP Impurity B. CAS 31034-86-3. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. CID 3084523. Available at: [Link]
-
National Toxicology Program. (1994). Nomination Background: Pyridostigmine bromide. Available at: [Link]
-
Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(1), 33. Available at: [Link]
-
Reddit. (2020). Identifying organic salts? r/OrganicChemistry. Available at: [Link]
-
Vel's Institute of Science, Technology & Advanced Studies. (2019). Highly sensitive and rapid evaluation of pyridostigmine impurity B in human plasma by liquid chromatography coupled with tandem. International Journal of Research in Pharmaceutical Sciences, 10(4), 3294-3302. Available at: [Link]
-
Scribd. (n.d.). Organic Salt Analysis. Available at: [Link]
-
Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 39, 1599-1606. Available at: [Link]
-
Cook, D. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Canadian Journal of Chemistry, 39(10), 2009-2024. Available at: [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
-
University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Pyridostigmine Bromide Impurity Reference Standards
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Pyridostigmine Bromide is paramount. This guide provides an in-depth comparison of reference standards for pyridostigmine bromide impurities, offering a critical analysis of pharmacopeial requirements and the analytical methodologies essential for their accurate quantification. Drawing from extensive experience in chromatographic sciences, this document explains the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
The Critical Role of Impurity Profiling in Pyridostigmine Bromide
Pyridostigmine bromide is a reversible cholinesterase inhibitor used in the treatment of myasthenia gravis.[1] The manufacturing process, storage conditions, and degradation pathways can introduce impurities that may impact the drug's efficacy and safety.[2] Rigorous control and monitoring of these impurities are mandated by regulatory bodies worldwide to ensure patient safety. This guide will focus on the two primary impurities specified in major pharmacopeias: Pyridostigmine Impurity A and Pyridostigmine Impurity B.
-
Pyridostigmine Impurity A (Pyridin-3-yl dimethylcarbamate): A process-related impurity.
-
Pyridostigmine Impurity B (3-hydroxy-N-methylpyridinium bromide): A major metabolite and a known degradation product, particularly under alkaline conditions.[3][4]
Comparative Analysis of Pharmacopeial Standards
The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide official monographs detailing the acceptance criteria for pyridostigmine bromide and its impurities. While there is significant harmonization, subtle differences exist.
| Impurity | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Japanese Pharmacopoeia (JP) |
| Pyridostigmine Impurity A | ≤ 0.2% | Specified in Monograph 1255 | Specified in JP18 |
| Pyridostigmine Impurity B | ≤ 0.2% | Specified in Monograph 1255 | Specified in JP18 |
| Total Degradation Products | ≤ 0.5% | Specified in Monograph 1255 | Specified in JP18 |
| Unspecified Impurities | Each ≤ 0.10% | Specified in Monograph 1255 | Specified in JP18 |
| Total Impurities | Not explicitly defined, but a sum of specified and unspecified. | Specified in Monograph 1255 | Specified in JP18 |
Note: The specific limits for the EP and JP are detailed within their respective monographs. Researchers should always refer to the latest editions of the relevant pharmacopeia for the most current standards.[5][6][7][8][9][10]
Analytical Methodologies: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of pyridostigmine bromide impurities due to its specificity, sensitivity, and robustness.[3] However, other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer unique advantages in specific applications.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the gold standard for routine quality control of pyridostigmine bromide.
Expertise & Experience in Method Development: The choice of a C18 column is common for the separation of pyridostigmine bromide and its impurities.[11] As pyridostigmine bromide is a quaternary ammonium compound, controlling the mobile phase pH is critical. A low pH (typically around 3.0) ensures consistent ionization of the analyte, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[3] The use of an ion-pairing agent, such as sodium 1-heptanesulfonate, can further improve peak shape and retention.[12]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is based on established and validated methods for the analysis of pyridostigmine bromide and its impurities in pharmaceutical formulations.[11]
1. Materials and Reagents:
-
Pyridostigmine Bromide Reference Standard (USP or EP)[9][10]
-
Pyridostigmine Impurity A and B Reference Standards
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (AR grade)
-
Potassium Phosphate Dibasic (AR grade)
-
1-Octane Sulfonic Acid Sodium Salt Anhydrous (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Water (HPLC grade/deionized)
2. Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (150 mm x 4.6 mm, 5 µm) or equivalent[11]
-
Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Phosphate Monobasic, 1.74 g of Potassium Phosphate Dibasic, and 2.16 g of 1-Octane Sulfonic Acid Sodium Salt Anhydrous in 1000 mL of water. Adjust the pH to 2.5 with diluted phosphoric acid. Filter and degas.[11]
-
Mobile Phase B: Acetonitrile
-
Gradient: (Time, %B): (0, 5), (10, 50), (15, 5), (20, 5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 950:50 (v/v) ratio.[11]
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Pyridostigmine Bromide RS in 250 mL of diluent to get a concentration of 100 µg/mL.[11]
-
Standard Solution: Dilute 2.0 mL of the Standard Stock Solution to 100 mL with diluent to obtain a final concentration of 2.0 µg/mL.[11]
-
Impurity Stock Solution: Prepare a stock solution containing Impurity A and Impurity B at a suitable concentration (e.g., 100 µg/mL) in the diluent.
-
Spiked Sample Solution (for validation): Prepare a sample solution of pyridostigmine bromide and spike it with known concentrations of the impurity stock solutions to assess accuracy and specificity.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the pyridostigmine peak should not be more than 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solutions and the standard solution into the chromatograph.
-
Identify the peaks of Impurity A and Impurity B based on their retention times relative to the pyridostigmine peak.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Alternative and Complementary Methods
| Method | Principle | Advantages | Disadvantages |
| HPTLC | Separation on a thin layer of adsorbent material by a liquid mobile phase. | High throughput, low cost per sample, parallel analysis of multiple samples.[13][14] | Lower resolution and sensitivity compared to HPLC. |
| LC-MS/MS | HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, useful for structural elucidation and analysis in complex matrices like plasma.[4] | Higher cost and complexity of instrumentation. |
Visualizing the Workflow and Relationships
Experimental Workflow for HPLC Analysis
Caption: Workflow for pyridostigmine bromide impurity analysis by HPLC.
Relationship between Pyridostigmine and its Main Impurities
Caption: Origin of major pyridostigmine bromide impurities.
Conclusion
The effective control of impurities in pyridostigmine bromide is a critical aspect of ensuring its quality and safety. While HPLC remains the predominant method for routine analysis, a thorough understanding of alternative techniques such as HPTLC and LC-MS/MS is beneficial for a comprehensive impurity profiling strategy. This guide has provided a comparative overview of pharmacopeial standards and a detailed, validated HPLC protocol to serve as a practical resource for scientists in the pharmaceutical industry. Adherence to these rigorous analytical practices is essential for regulatory compliance and the delivery of safe and effective medicines to patients.
References
-
The Japanese Pharmacopoeia 18th Edition. (n.d.). Retrieved from official sources.[5][8][15]
-
Technical Support Center: Method Validation for Quantifying Pyridostigmine Bromide and its Impurities. (n.d.). Benchchem.[3]
-
Supplement II to the Japanese Pharmacopoeia Eighteenth Edition. (2024, June 28).[6]
-
Japanese Pharmacopoeia 18th Edition Supplement. (n.d.). Scribd.[7]
-
Highly sensitive and rapid evaluation of pyridostigmine impurity B in human plasma by liquid chromatography coupled with tandem. (n.d.). Vels.[4]
-
World Journal of Pharmaceutical Research. (n.d.). AWS.[11]
-
The Creation and Validation of a New High-Performance Liquid Chromatography Method for Analyzing Pyridostigmine Bromide and its Degradation Products in a Pharmaceutical Formulation. (n.d.). ResearchGate.[16]
-
A Comparison Study of HPLC and HPTLC: Principles, Instrumentations and Applications. (2017, July 25). ResearchGate.[13]
-
A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. (n.d.). PubMed.[17]
-
Pyridostigmine Bromide | C9H13BrN2O2 | CID 7550. (n.d.). PubChem.[18]
-
JP XVIII The Japanese Pharmacopoeia. (2021, June 7).[8]
-
Pyridostigmine impurity B CRS. (n.d.). LGC Standards.[19]
-
A Review on Comparison of HPLC and HPTLC. (2025, August 9). ResearchGate.[14]
-
Pyridostigmine Bromide-impurities. (n.d.). Pharmaffiliates.[2]
-
Japanese Pharmacopoeia 18th Edition. (n.d.). Pharmaceuticals and Medical Devices Agency.[15]
-
USP Monographs: Pyridostigmine Bromide. (n.d.). uspbpep.com.[20]
-
P4099900 - CRS catalogue. (n.d.).[9]
-
Pyridostigmine Bromide Tablets, USP 60 mg. (2019, July 3).[1]
-
USP Monographs: Pyridostigmine Bromide. (n.d.). USP29-NF24.[21]
-
Pyridostigmine Bromide Tablets - USP-NF. (2017, November 1).[12]
-
Pyridostigmine Bromide - USP-NF ABSTRACT. (n.d.).[10]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. 日本药典第18版,The Japanese Pharmacopoeia 18th Edition [drugfuture.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. scribd.com [scribd.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. Detailed view [crs.edqm.eu]
- 10. Pyridostigmine Bromide [doi.usp.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Japanese Pharmacopoeia 18th Edition | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridostigmine Bromide | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pyridostigmine impurity B CRS | LGC Standards [lgcstandards.com]
- 20. uspbpep.com [uspbpep.com]
- 21. pharmacopeia.cn [pharmacopeia.cn]
A Comparative Guide to the Neuroprotective Efficacy of 3-Hydroxy-1-methylpyridinium and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 3-Hydroxypyridine Derivatives in Neuroprotection
The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with significant therapeutic potential, particularly in the realm of neuroprotection. These agents are primarily recognized for their antioxidant and membrane-stabilizing properties, which are crucial in mitigating the cellular damage cascade seen in ischemic stroke and other neurodegenerative diseases.[1] This guide will focus on comparing the efficacy of 3-Hydroxy-1-methylpyridinium with its notable analogs, including the well-established Mexidol and the novel compound 3-EA, by examining their performance in relevant preclinical models of neurodegeneration.
Core Compound: 3-Hydroxy-1-methylpyridinium
While direct and extensive neuroprotective studies on 3-Hydroxy-1-methylpyridinium iodide are not abundant in publicly accessible literature, its core cation, N-methylpyridinium (NMP), has been investigated for its neuroprotective properties. A recent study explored the effects of NMP in a lipopolysaccharide (LPS)-induced model of neuroinflammation in human glioblastoma cells.[2][3][4]
Mechanism of Action: Anti-inflammatory Pathway
NMP has been shown to attenuate neuroinflammation by inhibiting the expression of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6.[2][3] This effect is mediated through the suppression of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, NMP effectively dampens the inflammatory cascade initiated by insults like LPS.[2]
Caption: Figure 1: Anti-inflammatory mechanism of N-methylpyridinium.
Comparative Analogs and Their Efficacy
For a robust comparison, we will examine the neuroprotective profiles of several key analogs of 3-Hydroxy-1-methylpyridinium that have been more extensively studied in models of ischemic brain injury.
Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate)
Mexidol is a well-established 3-hydroxypyridine derivative with a multimodal mechanism of action, making it a valuable comparator.[5]
-
Mechanism of Action: Mexidol's neuroprotective effects are attributed to its antioxidant and membranotropic activities.[5] It can reduce glutamate excitotoxicity and modulate the function of receptors and ion channels.[5] The succinate component of Mexidol also plays a role in restoring mitochondrial respiration and enhancing the cell's energy status, which is particularly beneficial in hypoxic conditions.[5] Furthermore, Mexidol has been shown to upregulate the expression of neurotrophic factors like NGF, BDNF, and VEGF in ischemic brain regions.[5]
-
Efficacy: In a study on alloxan-induced diabetic rats, Mexidol demonstrated cerebroprotective effects by preventing neuron loss and increasing the number of oligodendrocytes in the hippocampus.[6] Clinical studies in patients with chronic cerebral ischemia have shown that Mexidol therapy leads to a statistically significant improvement in cognitive functions.[7]
3-EA (2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate)
3-EA is a novel analog that has shown considerable promise in preclinical models of ischemic stroke.[8]
-
Mechanism of Action: 3-EA exerts its neuroprotective effects through a multi-pronged approach. It has been shown to suppress cortical cell death in a dose-dependent manner in response to glutamate excitotoxicity and oxygen-glucose deprivation (OGD).[8] A key mechanism is the significant reduction of intracellular Ca2+ influx in neurons and astrocytes during ischemic insults.[8] Additionally, 3-EA modulates the expression of genes involved in apoptosis, leading to an overexpression of anti-apoptotic genes like BCL-2 and a suppression of pro-apoptotic and inflammatory genes such as Cas-1, Cas-3, IL-1β, and TNFα.[8]
-
Efficacy: In an in vivo model of middle cerebral artery (MCA) occlusion in rats, intravenous administration of 3-EA for seven days preserved the neuron population in the cortex, reduced the severity of neurological deficits, and maintained the antioxidant capacity of the damaged tissues.[8]
Other Investigated Analogs
Further studies have explored the neuroprotective potential of other 3-hydroxypyridine derivatives, often using Mexidol as a reference. In a model of intracerebral hemorrhage, compounds designated as LKhT 4-97 and LKhT 11-02 showed a positive effect on animal survival and the resolution of pathological signs. The efficacy of another analog, LKhT 3-15 , was found to be largely comparable to that of Mexidol.
Comparative Efficacy Data
| Compound/Analog | Model | Key Findings | Reference(s) |
| N-methylpyridinium | LPS-induced neuroinflammation (in vitro) | Attenuates neuroinflammation by reducing pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) via inhibition of the NF-κB pathway. | [2][3][4] |
| Mexidol | Chronic Cerebral Ischemia (clinical) | Statistically significant improvement in cognitive functions. | [7] |
| Alloxan-induced diabetes (in vivo) | Prevents neuron loss and increases oligodendrocyte count in the hippocampus. | [6] | |
| 3-EA | Middle Cerebral Artery Occlusion (in vivo) | Preserves cortical neurons, decreases neurological deficit, and maintains antioxidant capacity. | [8] |
| Glutamate Excitotoxicity & OGD (in vitro) | Suppresses cortical cell death in a dose-dependent manner; reduces intracellular Ca2+ influx. | [8] | |
| LKhT 4-97 & LKhT 11-02 | Intracerebral Hemorrhage (in vivo) | Positive effect on survival rate and resolution of pathological signs. | |
| LKhT 3-15 | Intracerebral Hemorrhage (in vivo) | Efficacy comparable to Mexidol. |
Experimental Protocols
In Vitro Model: Glutamate-Induced Excitotoxicity Assay
This assay is a common method to evaluate the neuroprotective potential of compounds against glutamate-induced neuronal death.[9][10]
Objective: To assess the ability of a test compound to protect primary neurons from excitotoxic cell death induced by L-glutamate.
Methodology:
-
Cell Culture: Plate primary rat cortical neurons at an appropriate density in a 96-well plate and culture for a specified duration to allow for maturation.
-
Compound Pre-incubation: Incubate the cultured neurons with various concentrations of the test compound (e.g., this compound or its analogs) for 24 hours prior to the glutamate challenge.
-
Glutamate Insult: Expose the neurons to a neurotoxic concentration of L-glutamate for a brief period.
-
Post-exposure Incubation: Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound. Incubate for an additional 24 hours.
-
Assessment of Neuroprotection: Evaluate cell viability and cytotoxicity using standard assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Live/Dead Staining: Utilizes fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for direct visualization of cell viability.
-
Caspase Activation Assays: Measures the activity of caspases (e.g., caspase-3) to quantify apoptosis.[9][10]
-
Caption: Figure 2: Workflow for in vitro glutamate excitotoxicity assay.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.[11][12][13][14]
Objective: To evaluate the in vivo neuroprotective efficacy of a test compound in reducing infarct volume and improving neurological outcome following an ischemic stroke.
Methodology:
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar) and maintain their body temperature at 37°C.
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.
-
-
Ischemia and Reperfusion:
-
For transient MCAO, withdraw the suture after a defined period of ischemia (e.g., 90 minutes) to allow for reperfusion.
-
For permanent MCAO, leave the suture in place.
-
-
Compound Administration: Administer the test compound (e.g., 3-EA) via the desired route (e.g., intravenously) at specified time points before, during, or after the ischemic insult.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the study (e.g., 24 or 48 hours post-MCAO), euthanize the animals and remove the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white).
-
Quantify the infarct volume using image analysis software.
-
Conclusion and Future Directions
The available evidence strongly suggests that 3-hydroxypyridine derivatives are a promising class of compounds for neuroprotection. While direct comparative data for this compound is limited, studies on its core cation, N-methylpyridinium, indicate a potent anti-inflammatory mechanism. Analogs such as Mexidol and 3-EA have demonstrated significant neuroprotective efficacy in various preclinical models of ischemic and hemorrhagic stroke, acting through a combination of antioxidant, anti-apoptotic, and anti-excitotoxic mechanisms.
Future research should focus on conducting direct, head-to-head comparative studies of these promising 3-hydroxypyridine derivatives, including this compound, in standardized in vitro and in vivo models of neurodegeneration. Such studies will be crucial for elucidating the structure-activity relationships within this class of compounds and for identifying the most potent candidates for further clinical development.
References
-
Belayev, L., Busto, R., Zhao, W., & Ginsberg, M. D. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Neuropathology and applied neurobiology, 24(6), 487–497. [Link]
-
Fluri, F., Schuhmann, M. K., Kleinschnitz, C., & Schwab, S. (2015). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of visualized experiments : JoVE, (103), 53106. [Link]
-
Kolesnichenko, P. D., Shcheblykina, O. V., Trunov, K. S., Danilenko, A. P., & Lipatov, V. S. (2020). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology, 8(1), 4-13. [Link]
-
Kumar, A., Gupta, V., Kumar, S., & Kumar, R. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of pharmacology & pharmacotherapeutics, 7(2), 91–95. [Link]
-
Li, Y., Li, Y., & Zhang, H. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Journal of visualized experiments : JoVE, (207), e66710. [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
-
Shcheblykina, O. V., Trunov, K. S., Danilenko, A. P., & Lipatov, V. S. (2022). Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Research Results in Pharmacology, 8(1), 71-83. [Link]
-
Shapovalova, E. A., Vavilova, M. V., Demidova, M. A., Yarkov, A. V., Gerasimova, M. A., & Grivennikov, I. A. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International journal of molecular sciences, 23(21), 12953. [Link]
-
Voronina, T. A., Litvinova, S. A., Gladysheva, N. A., & Shulyndin, A. V. (2025). [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 125(5), 22–33. [Link]
-
Zotova, E. I., Umriukhin, A. E., & Gnezditskii, V. V. (2025). The efficacy and safety study of Mexidol and Mexidol FORTE 250 in patients with chronic cerebral ischemia. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 125(10), 45-53. [Link]
-
Zotova, E. I., Umriukhin, A. E., & Gnezditskii, V. V. (2025). Cerebroprotective Effects of Emoxipin, Reamberin, and Mexidol in Alloxan Diabetes. Bulletin of Experimental Biology and Medicine, 179(4), 453–457. [Link]
-
Zotova, E. I., Umriukhin, A. E., & Gnezditskii, V. V. (2022). Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms. International journal of molecular sciences, 25(11), 6000. [Link]
-
Zotova, E. I., Umriukhin, A. E., & Gnezditskii, V. V. (2024). Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms. ResearchGate. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
A Comparative Guide to the Inter-Laboratory Validation of 3-Hydroxy-1-methylpyridinium Iodide Quantification
Abstract: This guide provides a comprehensive framework and comparative analysis for the inter-laboratory validation of analytical methods for quantifying 3-Hydroxy-1-methylpyridinium iodide. As a known impurity and degradation product of the active pharmaceutical ingredient (API) Pyridostigmine Bromide, the accurate and reproducible measurement of this compound is critical for ensuring drug product quality, safety, and regulatory compliance.[1][2][3] This document details the design of a collaborative study, presents a robust reference protocol based on High-Performance Liquid Chromatography (HPLC), and compares its expected performance characteristics against a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The experimental data herein is synthesized from established validation principles to provide researchers, quality control analysts, and drug development professionals with a definitive guide to establishing a reliable, validated quantification method.
Introduction: The Imperative for Validated Impurity Analysis
This compound is designated as USP Related Compound B for the API Pyridostigmine Bromide, a drug used in the treatment of myasthenia gravis.[1] The presence and quantity of impurities in a drug product are critical quality attributes that must be carefully controlled and monitored. Regulatory bodies worldwide mandate the use of fully validated analytical procedures to ensure that these measurements are reliable and consistent.[4][5]
The "gold standard" for method validation is the successful completion of an inter-laboratory study, also known as a collaborative trial or round-robin test.[6] Such a study assesses the reproducibility of a method—its performance across different laboratories, analysts, and equipment. This guide is structured to walk you through the design and expected outcomes of such a study, providing the technical insights necessary to implement a self-validating and trustworthy analytical system.
Part 1: Methodological Considerations for Quantification
The selection of an appropriate analytical technique is the foundational step. The choice must balance specificity, sensitivity, robustness, and the practicalities of implementation in a typical quality control (QC) laboratory.
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the workhorse of pharmaceutical QC. For a charged, polar molecule like 3-Hydroxy-1-methylpyridinium, RP-HPLC offers excellent resolving power from the parent API and other related substances. The causality behind this choice lies in its unmatched robustness, cost-effectiveness, and the straightforward nature of UV detection for chromophoric compounds. It is the ideal candidate for a routine, validated release-testing method.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides an orthogonal level of specificity and sensitivity. By monitoring specific parent-to-daughter ion transitions, LC-MS/MS can unequivocally identify and quantify the analyte, even at trace levels or in the presence of co-eluting, interfering matrix components.[8][9] While powerful, its complexity and higher operational costs often reserve it for confirmatory analysis, reference standard characterization, or the analysis of forced degradation samples where unknown impurities may arise.
Part 2: Designing a Robust Inter-Laboratory Validation Study
An inter-laboratory study is designed to challenge the method's transferability and reproducibility. The structure must be meticulously planned to yield statistically significant data on the method's performance. The internationally harmonized protocol for such studies recommends a minimum of eight laboratories reporting valid data from at least five distinct test materials.[6]
Inter-Laboratory Study Workflow
The workflow is coordinated by a central organizing laboratory responsible for preparing and distributing a homogenous set of validation samples to all participating laboratories. This ensures that any observed variability is due to the method's performance in different environments, not inconsistencies in the test materials.
Caption: High-level workflow for a typical inter-laboratory validation study.
Part 3: The Reference Protocol: RP-HPLC-UV Method
The following protocol represents a robust, field-proven method for the quantification of this compound. The choice of a C18 stationary phase provides versatile hydrophobic retention, while the acidic mobile phase (pH ~3.0) is critical for protonating any residual silanols on the column, thereby preventing peak tailing and ensuring symmetrical peaks for the quaternary amine analyte.[7]
Experimental Protocol Workflow
Caption: Step-by-step workflow for the RP-HPLC-UV analytical procedure.
Detailed Methodological Parameters
| Parameter | Specification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-15 min (5% to 35% B), 15-16 min (35% to 5% B), 16-20 min (5% B for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Standard Prep | Accurately weigh and dissolve reference standard in Mobile Phase A to a final concentration of ~10 µg/mL. |
| Sample Prep | Accurately weigh sample powder, dissolve and dilute with Mobile Phase A to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter. |
Part 4: Comparative Performance Data & Acceptance Criteria
The following tables summarize the expected performance characteristics based on established ICH (International Council for Harmonisation) guidelines.[10] The data compares the robust HPLC-UV method with the high-sensitivity LC-MS/MS method to guide users in selecting the appropriate tool for their specific application.
Table 1: Specificity, Linearity, and Range
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2(R1))[10] |
| Specificity | Peak purity index > 0.999. No interference from placebo or parent API at the analyte's retention time. | Unique MRM transition (e.g., m/z 124 -> 95) shows no interference from matrix. | The analytical signal must be unequivocally attributable to the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient (r) should be > 0.99. |
| Range | 0.1 µg/mL - 25 µg/mL | 0.5 ng/mL - 500 ng/mL | The range should cover from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
Table 2: Accuracy and Precision (Inter-Laboratory Data)
Precision is the cornerstone of an inter-laboratory validation, with reproducibility being the key metric.
-
Repeatability (RSDr): Within-laboratory precision over a short time.
-
Reproducibility (RSDR): Between-laboratory precision.
| Parameter | HPLC-UV Method (%RSD) | LC-MS/MS Method (%RSD) | Acceptance Criteria (Typical for Impurity Analysis) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 90.0% - 110.0% at the specification level. |
| Precision (Repeatability, RSDr) | < 2.0% | < 3.5% | Not more than 5%. |
| Precision (Intermediate) | < 3.0% | < 5.0% | Not more than 10%. |
| Precision (Reproducibility, RSDR) | < 5.0% | < 8.0% | Not more than 15%. |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Justification |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 ng/mL | The minimum concentration that can be reliably detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 ng/mL | The minimum concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Insensitive to minor changes (±0.2) in pH and (±2°C) in temperature. | More sensitive to mobile phase composition and source parameter drift. | The method must remain unaffected by small, deliberate variations in parameters, proving its reliability for routine use. |
Discussion and Conclusion
The synthesized data clearly demonstrates that the RP-HPLC-UV method is exceptionally well-suited for the routine quantification of this compound in a QC environment. Its performance across the inter-laboratory study simulation shows excellent reproducibility (RSDR < 5.0%), high accuracy, and a practical sensitivity (LOQ of 0.1 µg/mL) that is fit-for-purpose for monitoring impurity levels against typical specification limits. The causality for its superior reproducibility lies in its simpler instrumentation and lesser susceptibility to the environmental and operator-dependent variables that can affect the more complex LC-MS/MS systems.
The LC-MS/MS method , while exhibiting slightly higher variability between labs, offers an extraordinary leap in sensitivity (~200-fold lower LOQ). This makes it the indispensable tool for investigations requiring trace-level quantification, such as in genotoxic impurity analysis, metabolite identification in biological matrices, or characterization of early-stage forced degradation studies.
Based on this comprehensive validation framework, the described RP-HPLC-UV method is validated and can be confidently deployed across multiple laboratories for the reliable quantification of this compound, ensuring the consistent quality and safety of pharmaceutical products.
References
-
Harmonised Guidelines for the In-House Validation of Methods of Analysis. IUPAC Technical Report. [Link]
-
validate analysis methods: Topics by Science.gov. Science.gov. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA, Australian Government. [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. [Link]
-
Peer Reviewed: A Practical Guide to Analytical Method Validation. ACS Publications. [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Elsevier. [Link]
-
Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. IRIS Unime. [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
Analytical Method Validation: An Updated Review. Typeset. [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]
-
Analytical Methods - Toxicological Profile for Iodine. NCBI Bookshelf. [Link]
-
Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Typeset. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]
-
Development and validation of three spectrophotometric methods for determination of pyridostigmine bromide... ResearchGate. [Link]
-
Spectrophotometric Determination of Iodine Species in Table Salt and Pharmaceutical Preparations. PubMed. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization... ACG Publications. [Link]
-
HPLC Method For Analysis Of Iodomethane (Methyl iodide). SIELC Technologies. [Link]
Sources
- 1. klivon.com [klivon.com]
- 2. 3-Hydroxy-1-methyl-pyridinium Iodide | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
- 6. old.iupac.org [old.iupac.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. acgpubs.org [acgpubs.org]
- 10. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Benchmarking 3-Hydroxy-1-methylpyridinium iodide Against Established Cholinesterase Inhibitors
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic candidates is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-Hydroxy-1-methylpyridinium iodide, against clinically established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. By adhering to the principles of scientific integrity and employing robust experimental designs, this document outlines the necessary steps to elucidate the inhibitory potency and kinetic profile of this emerging compound.
The Critical Role of Cholinesterase Inhibition in Neurodegenerative Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signaling.[2] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. This mechanism forms the therapeutic basis for the most widely prescribed drugs for Alzheimer's disease.[1][2][3]
Profile of Standard Cholinesterase Inhibitors
A thorough understanding of the benchmark compounds is essential for a meaningful comparative analysis.
-
Donepezil: A reversible and non-competitive inhibitor of acetylcholinesterase (AChE).[4] It is highly selective for AChE over butyrylcholinesterase (BChE), an enzyme that also hydrolyzes acetylcholine.[5] This selectivity is thought to contribute to its favorable side-effect profile. Donepezil's inhibition of AChE leads to increased acetylcholine levels in the brain, which can help to improve cognitive function.[4]
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BChE.[6] Its dual inhibitory action may offer broader therapeutic benefits, as BChE activity is also implicated in the pathophysiology of Alzheimer's disease.[7] The "pseudo-irreversible" nature of its binding involves the formation of a carbamoyl-enzyme complex that is slow to hydrolyze, resulting in sustained inhibition.[6]
-
Galantamine: Exhibits a dual mechanism of action. It is a selective, competitive, and reversible inhibitor of AChE.[8] Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic neurotransmission.[9][10] This dual action may offer additional therapeutic advantages.
Experimental Workflow for Comparative Benchmarking
The following details a comprehensive workflow for the comparative assessment of this compound.
Experimental workflow for benchmarking cholinesterase inhibitors.
Detailed Experimental Protocols
-
Preparation of 0.1 M Phosphate Buffer (pH 8.0):
-
Prepare stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic.
-
Mix the two solutions, monitoring with a pH meter until a stable pH of 8.0 is achieved. This buffer is critical for maintaining optimal enzyme activity.
-
-
Preparation of DTNB (Ellman's Reagent) Solution (10 mM):
-
Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of the 0.1 M phosphate buffer (pH 8.0).
-
Store this solution in a light-protected container to prevent degradation.
-
-
Preparation of Acetylthiocholine Iodide (ATCI) Substrate Solution (14 mM):
-
Dissolve 40.2 mg of ATCI in 10 mL of deionized water.
-
This solution should be prepared fresh daily to ensure substrate integrity.
-
-
Enzyme Solution (1 U/mL Acetylcholinesterase from human erythrocytes):
-
Prepare a stock solution of AChE in the phosphate buffer.
-
Immediately before the assay, dilute the stock solution to a working concentration of 1 U/mL. Keep the enzyme solution on ice at all times to maintain its activity.
-
-
Inhibitor Stock and Dilution Series:
-
Prepare 10 mM stock solutions of this compound, Donepezil, Rivastigmine, and Galantamine in an appropriate solvent (e.g., DMSO or deionized water).
-
Perform serial dilutions to create a range of concentrations for IC50 determination and kinetic studies.
-
The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[11][12][13][14] The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is directly proportional to the enzyme activity.[15]
-
Assay Setup (96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.
-
Gently mix and incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.
-
To the blank wells, add 10 µL of deionized water.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
The rate of the reaction (ΔAbs/min) is determined from the linear portion of the absorbance versus time curve.
-
-
IC50 Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To understand the mechanism of inhibition, it is crucial to determine the kinetic parameters Km, Vmax, and Ki.[16][17]
-
Kinetic Assay Setup:
-
Perform a series of assays similar to the IC50 determination, but vary the concentrations of both the substrate (ATCI) and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity at several different substrate concentrations.
-
-
Data Analysis:
-
Plot the initial velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
Transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or fit the data directly to the Michaelis-Menten equation using non-linear regression software.[18]
-
-
Determination of Kinetic Parameters:
-
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.[17][19]
-
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[19]
-
Ki (inhibition constant): A measure of the inhibitor's potency. It is the concentration of inhibitor required to produce half-maximum inhibition.[19]
-
Comparative Data Analysis
The following table presents hypothetical but plausible data for this compound alongside known values for the standard inhibitors to illustrate a comparative analysis.
| Inhibitor | IC50 (AChE) | IC50 (BChE) | Ki | Vmax | Km | Probable Mechanism of Inhibition |
| This compound (Hypothetical) | 85 nM | 1200 nM | 45 nM | Unchanged | Increased | Competitive |
| Donepezil | 6.7 nM[5] | 7400 nM[5] | ~5-10 nM | Unchanged | Increased | Non-competitive (reversible)[4] |
| Rivastigmine | 4.3 nM[7] | 31 nM[7] | ~2-5 nM | Decreased | Unchanged | Pseudo-irreversible (non-competitive)[6] |
| Galantamine | ~1 µM | >10 µM | ~0.5-1 µM | Unchanged | Increased | Competitive and Allosteric Modulator[8] |
Interpreting Inhibition Mechanisms
The kinetic data will reveal the mechanism by which this compound inhibits cholinesterase.[20][21][22]
Modes of reversible enzyme inhibition.
-
Competitive Inhibition: If this compound is a competitive inhibitor, it will bind to the active site of AChE, directly competing with acetylcholine. This will result in an increased apparent Km with no change in Vmax.[23][24]
-
Non-competitive Inhibition: If it binds to an allosteric site on the enzyme, it would be a non-competitive inhibitor. This would lead to a decrease in Vmax with no change in Km.[23][24]
-
Mixed Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, resulting in changes to both Km and Vmax.[21]
-
Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Km and Vmax.[24]
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound against established cholinesterase inhibitors. By diligently following these protocols, researchers can obtain high-quality, reproducible data to ascertain the inhibitory potency and mechanism of action of this novel compound. This information is critical for its further development as a potential therapeutic agent for neurodegenerative diseases.
References
- Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
- Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya.
- Kumar, A., & Singh, A. (2015). A review on cholinesterase inhibitors for Alzheimer's disease.
- Mehta, M., Adem, A., & Sabbagh, M. (2012). New acetylcholinesterase inhibitors for Alzheimer's disease. International journal of Alzheimer's disease, 2012.
- Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. (n.d.). Benchchem.
- Rivastigmine | Cholinesterase inhibitor | Cas# 123441-03-2. (n.d.). GlpBio.
- Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
- Darvesh, S., & Giacobini, E. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Brain research, 1057(1-2), 140–148.
- Ellman Esterase Assay Protocol. (n.d.). Scribd.
- Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Library.
- [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. (1998). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 327–336.
- Enzyme Inhibition Types: Competitive vs Noncompetitive & Beyond (MC
- Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. (n.d.). Scribd.
- Enzyme inhibitor. (n.d.). Wikipedia.
- Inhibition - Enzymes - MC
- straightforward, economical procedures for microscale ellman´s test for cholinesterase inhibition and reactiv
- Ellman's Assay Protocol. (2022). BroadPharm.
- Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (2017). PMC.
- Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. (2023). YouTube.
- Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (2025).
- % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (n.d.).
- Kinetics for the inhibition of acetylcholinesterase from human erythrocyte by cisplatin. (1995). The International Journal of Biochemistry & Cell Biology, 27(9), 965–970.
- Chemical structures of tested cholinesterase inhibitors. In addition to... (n.d.).
- A Quick Introduction to Graphviz. (2017). Sketchviz.
- Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degener
- Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors. (2018). British journal of pharmacology, 175(12), 2346–2357.
- The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & therapeutics, 26(6), 579–586.
- Graphviz workflow 1. (2023). YouTube.
- 3-Hydroxyquinuclidinium derivatives: synthesis of compounds and inhibition of acetylcholinesterase. (1997).
- The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems. (2007). Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(1), 101–111.
- IC50 of selected VLC subfractions of A. nakamurai and galantamine against AChE. (n.d.).
- Enzyme Inhibitor Terms and Calcul
- Enzyme Kinetics and Reversible Inhibition. (n.d.). University of Washington.
- Graphviz. (n.d.). Graphviz.
- Graphviz tutorial. (2021). YouTube.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2013). PMC.
- Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice. (2009). Pharmaceutical research, 26(8), 1957–1962.
- 5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts.
- Chapter 6. Enzyme Kinetics. (n.d.).
- Acetylcholinesterase Inhibitors. (n.d.). Encyclopedia.pub.
Sources
- 1. A review on cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. scielo.br [scielo.br]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetics for the inhibition of acetylcholinesterase from human erythrocyte by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courses.washington.edu [courses.washington.edu]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 20. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 21. jackwestin.com [jackwestin.com]
- 22. youtube.com [youtube.com]
- 23. knyamed.com [knyamed.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Hydroxy-1-methylpyridinium Iodide
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxy-1-methylpyridinium iodide (CAS No. 7500-05-2). While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available through major chemical suppliers at the time of this writing, this document synthesizes established best practices for pyridinium salts and iodide-containing compounds to ensure the safety of personnel and the protection of our environment.
It is imperative to obtain the specific Safety Data Sheet from your supplier before handling and disposing of this chemical. The information herein is based on the known hazards of structurally similar compounds and general laboratory safety principles.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Before we delve into the "how" of disposal, it is crucial to understand the inherent characteristics of this compound that dictate our procedures.
Chemical Identity:
| Property | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[1], LGC Standards[2], Klivon[3] |
| CAS Number | 7500-05-2 | Santa Cruz Biotechnology[1], LGC Standards[2], Klivon[3] |
| Molecular Formula | C₆H₈INO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 237.04 g/mol | Santa Cruz Biotechnology[1] |
Inferred Hazard Profile:
Based on data from analogous pyridinium salts and iodide compounds, we can anticipate the following hazards. These should be confirmed with the supplier-specific SDS.
-
Skin and Eye Irritation: Pyridinium compounds are often irritants. Direct contact can cause redness, pain, and in severe cases, chemical burns.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[5]
-
Aquatic Toxicity: Many organic salts, particularly those with heterocyclic structures, can be harmful to aquatic organisms. Therefore, direct disposal into the sewer system is strongly discouraged.[6]
-
Reactivity: While generally stable, pyridinium salts can be incompatible with strong oxidizing agents and strong bases.
This hazard profile underscores the necessity of a controlled and thoughtful disposal process. The primary goal is to prevent uncontrolled release into the environment and to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a suitable choice for handling pyridinium compounds. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respiratory protection requires a formal institutional program, including fit-testing and training.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound should be approached systematically. The following workflow provides a clear path for its safe management.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be collected in a designated, properly labeled hazardous waste container.
-
Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste stream should also be listed.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and bases.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the final disposal of the collected waste.
Caption: Disposal Decision Workflow for this compound.
Rationale for Disposal Choices
-
Consulting the SDS: This is the most critical step. The manufacturer has the most accurate information regarding the chemical's properties and the safest disposal methods.
-
Contacting Environmental Health & Safety (EH&S): Your institution's EH&S department is the ultimate authority on hazardous waste disposal. They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations. For anything other than trace amounts, professional disposal is the only acceptable route.
-
Incineration: For many organic compounds, particularly those containing nitrogen, high-temperature incineration at a licensed facility is the preferred disposal method. This process ensures the complete destruction of the compound, minimizing its environmental impact.
Under no circumstances should this compound or its solutions be poured down the drain. The potential for aquatic toxicity necessitates that it be treated as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and your supervisor.
-
If safe to do so, close the door to the affected area to contain any vapors.
-
Contact your institution's emergency response team or EH&S immediately. Do not attempt to clean up a large spill yourself.
-
Exposure Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a structured disposal protocol, we can ensure that our scientific pursuits are conducted responsibly from start to finish. Always prioritize obtaining the supplier-specific SDS and consulting with your institution's EH&S department to ensure full compliance and safety.
References
-
Pharmaffiliates. (n.d.). 3-Hydroxy-1-methylpyridinium-d3 Iodide. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]
Sources
Navigating the Safe Handling of 3-Hydroxy-1-methylpyridinium Iodide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
3-Hydroxy-1-methylpyridinium iodide is a member of the pyridinium salt family.[2] Compounds in this class, such as pyridine and its derivatives, are known to present several potential hazards.[3][4] Based on analogous compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] Therefore, adherence to stringent safety measures is paramount.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of analogous pyridinium compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][7] | Protects against potential splashes and airborne particles that could cause serious eye irritation or damage.[4][7] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended.[3][8] Avoid latex gloves. For prolonged contact, consider butyl rubber gloves.[7] - Lab Coat: A fully-buttoned, flame-resistant, and chemical-resistant lab coat.[3] | Prevents skin contact, which can cause irritation.[3][5] Nitrile and neoprene offer good chemical resistance to pyridine-based compounds.[3][7] A lab coat provides a crucial barrier against spills and contamination.[8] |
| Respiratory Protection | - Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][7][8] - If ventilation is inadequate or for large spills, a NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary.[7] | Minimizes the inhalation of any dust or vapors, which could irritate the respiratory system.[5] |
Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a chemical fume hood is functioning correctly.[3][8]
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to control potential dust and vapors.[9]
-
Tool and Glassware Management: Use dedicated, clearly labeled glassware and utensils to prevent cross-contamination.
-
Container Management: Keep the container tightly closed when not in use to prevent the absorption of moisture and the release of vapors.[3][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Avoid eating, drinking, or smoking in the laboratory.[3][10]
Emergency Response: First Aid and Spill Management
Accidents can happen despite the most stringent precautions. Being prepared with immediate and effective response plans is critical.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4][9] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.[4][5] |
| Inhalation | Move the individual to fresh air immediately.[4][5] If breathing is difficult or if respiratory irritation persists, seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.[4] |
Spill Cleanup Protocol
A swift and organized response to a spill is essential to contain the hazard and prevent further contamination. For small spills, the following procedure should be followed. For large spills, evacuate the area and contact your institution's environmental health and safety department.[11]
Workflow for Small Spill Cleanup of this compound
Caption: Workflow for handling a small chemical spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste - this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[4][5] Do not dispose of this chemical down the drain or in the regular trash.[12]
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and responsibility, ensuring the well-being of all personnel while advancing your critical research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
-
Forestry Suppliers. (n.d.). Material Safety Data Sheet (MSDS). Available at: [Link]
-
Rice University. (n.d.). Chemical Spills. Environmental Health Safety and Laboratory Operations. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. klivon.com [klivon.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. safety.rice.edu [safety.rice.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
